Piperazin-2-one-d6
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
3,3,5,5,6,6-hexadeuteriopiperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O/c7-4-3-5-1-2-6-4/h5H,1-3H2,(H,6,7)/i1D2,2D2,3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWELDVXSEVIIGI-NMFSSPJFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(=O)NC(C(N1)([2H])[2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Piperazin-2-one-d6 for Research Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Piperazin-2-one-d6, a deuterated derivative of Piperazin-2-one. It details its chemical properties, primary applications in research, and a representative experimental protocol for its use as an internal standard in quantitative analysis.
Core Concepts: The Role of Deuteration
This compound is a stable isotope-labeled version of Piperazin-2-one where six hydrogen atoms have been replaced by deuterium (B1214612) atoms. This isotopic substitution is a powerful tool in pharmaceutical research and development for two primary reasons:
-
Internal Standard for Quantitative Analysis: In analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), deuterated compounds are ideal internal standards. They are chemically identical to the analyte of interest, meaning they exhibit similar behavior during sample preparation, chromatography, and ionization. However, their increased mass allows them to be distinguished by the mass spectrometer. This enables accurate quantification by correcting for variations in sample extraction and instrument response.
-
Kinetic Isotope Effect (KIE) in Pharmacokinetic Studies: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference can lead to a slower rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. By strategically replacing hydrogen with deuterium in a drug molecule, researchers can alter its metabolic profile, potentially leading to a longer half-life, reduced formation of toxic metabolites, and an improved pharmacokinetic profile.
Chemical and Physical Properties
Table 1: Physicochemical Properties of Piperazin-2-one and this compound
| Property | Piperazin-2-one | This compound (Calculated) | Reference |
| Chemical Formula | C₄H₈N₂O | C₄H₂D₆N₂O | [1] |
| Molecular Weight | 100.12 g/mol | ~106.16 g/mol | [1] |
| Exact Mass | 100.0637 Da | ~106.1013 Da | [1] |
| Appearance | Solid | Solid (presumed) | [2] |
| Melting Point | Not available | Not available | |
| Boiling Point | Not available | Not available | |
| Solubility | Not available | Not available |
Primary Uses in Research
The principal application of this compound in a research setting is as an internal standard for the accurate quantification of piperazine-containing compounds in biological matrices. The piperazine (B1678402) ring is a common structural motif in many pharmaceuticals, making its deuterated analogues valuable tools in drug development.
Quantitative Analysis by LC-MS/MS
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for quantifying drugs and their metabolites in complex biological fluids like plasma and urine. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard for such analyses.
Experimental Protocols
While a specific published protocol explicitly detailing the use of this compound was not identified in the available literature, a general methodology for the quantitative analysis of a piperazine-containing drug using a deuterated internal standard by LC-MS/MS is presented below. This protocol is representative of standard bioanalytical method validation procedures.
General Protocol for Quantitative Analysis of a Piperazine-Containing Analyte in Human Plasma using a Deuterated Internal Standard
This protocol outlines the steps for sample preparation, LC-MS/MS analysis, and data processing.
4.1.1. Materials and Reagents
-
Analyte of interest (a piperazine-containing compound)
-
This compound (as internal standard)
-
Human plasma (with anticoagulant)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, ultrapure
-
Solid Phase Extraction (SPE) cartridges or protein precipitation plates
4.1.2. Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at a fixed concentration.
4.1.3. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma samples (calibration standards, QCs, and unknown study samples) into a 96-well plate.
-
Add 20 µL of the internal standard working solution to all wells except the blank matrix.
-
Add 300 µL of acetonitrile (containing 0.1% formic acid) to each well to precipitate proteins.
-
Vortex the plate for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
4.1.4. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for both the analyte and this compound.
4.1.5. Data Analysis
-
Integrate the peak areas of the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the QC and unknown samples using the regression equation from the calibration curve.
Visualizations
Experimental Workflow
Rationale for Using a Deuterated Internal Standard
Conclusion
This compound is a valuable tool for researchers in drug development and analytical chemistry. Its primary application as an internal standard in quantitative mass spectrometric assays ensures the accuracy and reliability of bioanalytical data. Furthermore, the principles of its use in studying the kinetic isotope effect can provide crucial insights into the metabolic stability of new drug candidates. The methodologies outlined in this guide provide a framework for the effective implementation of this compound in a research setting.
References
An In-depth Technical Guide to the Synthesis of Piperazin-2-one-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic pathway for Piperazin-2-one-d6, a deuterated isotopologue of the valuable heterocyclic scaffold, piperazin-2-one (B30754). Given the absence of a directly published synthesis for this compound, this document outlines a logical and scientifically sound approach based on established methods for the synthesis of piperazin-2-ones and the availability of deuterated starting materials. This guide includes proposed experimental protocols, quantitative data for starting materials, and visualizations of the synthetic pathway.
Introduction
Piperazin-2-one and its derivatives are important structural motifs in medicinal chemistry, appearing in a wide range of biologically active compounds. The introduction of deuterium (B1214612) at specific positions in a molecule can offer significant advantages in drug development, primarily by altering metabolic pathways through the kinetic isotope effect. This can lead to improved pharmacokinetic profiles, such as increased half-life and reduced formation of undesired metabolites. This compound, with deuterium atoms on the piperazine (B1678402) ring, is therefore a target of interest for pharmaceutical research and development.
This guide details a two-step synthesis of this compound, commencing with commercially available deuterated precursors.
Proposed Synthesis Pathway
The most direct and feasible pathway for the synthesis of this compound involves the reaction of a deuterated ethylenediamine (B42938) with a deuterated C2 electrophile, followed by cyclization. Specifically, the reaction of ethylenediamine-1,1,2,2-d4 with chloroacetyl-2,2-d2 chloride is proposed. This pathway is advantageous as it utilizes commercially available or readily synthesizable deuterated starting materials to achieve the desired hexadeuterated product.
The overall reaction can be summarized as follows:
Caption: Proposed two-step synthesis of this compound.
Data Presentation
Quantitative data for the commercially available deuterated starting materials are summarized below. The yield for the synthesis of non-deuterated piperazin-2-one is also provided as a reference for expected outcomes.
Table 1: Properties of Deuterated Starting Materials
| Compound | CAS Number | Molecular Weight ( g/mol ) | Isotopic Purity | Chemical Purity |
| Ethylenediamine-1,1,2,2-d4 | 37164-19-5 | 64.12 | 98 atom % D[1] | 98%[2] |
| Chloroacetyl-2,2-d2 chloride | 159301-43-6 | 114.96 | High Purity (not specified)[3] | High Purity (not specified)[3] |
Table 2: Reported Yields for Non-Deuterated Piperazin-2-one Synthesis
| Reactants | Reaction Conditions | Yield | Reference |
| Chloroethylamine, Ethyl chloroacetate (B1199739) | Benzene, Pyridine, 80°C, 6h | 87% | CN106117153B[4] |
| Chloroethylamine, Ethyl chloroacetate | Isopropanol, Triethylamine (B128534), 80°C, 12h | 80% | CN106117153B[4] |
Note: The yields reported are for a related synthesis using chloroethylamine instead of ethylenediamine. The traditional synthesis from ethylenediamine and ethyl chloroacetate is described as a two-step process.[5]
Experimental Protocols
The following are proposed detailed experimental protocols for the synthesis of this compound. These protocols are adapted from established procedures for the synthesis of non-deuterated piperazin-2-one and its derivatives.
Synthesis of Chloroacetyl-2,2-d2 chloride
Chloroacetyl-2,2-d2 chloride can be synthesized from deuterated chloroacetic acid. The deuterated chloroacetic acid is prepared through methods such as the hydrolysis of deuterated precursors. The conversion of the carboxylic acid to the acyl chloride is a standard procedure.[3]
Synthesis of this compound
This synthesis is a two-step, one-pot procedure involving the initial acylation of ethylenediamine-d4 followed by an in-situ cyclization.
Step 1: Acylation of Ethylenediamine-1,1,2,2-d4
-
Materials:
-
Ethylenediamine-1,1,2,2-d4 (1.0 eq)
-
Chloroacetyl-2,2-d2 chloride (1.0 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous acetone (B3395972) (solvent)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve Ethylenediamine-1,1,2,2-d4 in anhydrous acetone.
-
Add triethylamine to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of Chloroacetyl-2,2-d2 chloride in anhydrous acetone to the cooled mixture with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
The formation of the intermediate, N-(2-Aminoethyl-1,1,2,2-d4)-2-chloroacetamide-2,2-d2, is expected. The triethylamine hydrochloride salt will precipitate.
-
Step 2: Intramolecular Cyclization
-
Materials:
-
Reaction mixture from Step 1
-
Potassium hydroxide (B78521) (or other suitable base)
-
Ethanol (B145695) (solvent)
-
-
Procedure:
-
Filter the reaction mixture from Step 1 to remove the triethylamine hydrochloride precipitate.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude intermediate.
-
Dissolve the crude intermediate in ethanol.
-
Cool the solution to 0°C and add a solution of potassium hydroxide in ethanol dropwise with stirring.
-
After the addition is complete, continue stirring at 0°C for 3 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Neutralize the reaction mixture with a suitable acid (e.g., dilute HCl).
-
Evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., acetone-water) or by column chromatography on silica (B1680970) gel.
-
Purification and Characterization:
The final product, this compound, should be characterized to confirm its structure and purity. Recommended analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR should show a significant reduction or absence of signals corresponding to the deuterated positions. 2H NMR will confirm the presence and location of deuterium. 13C NMR can be used to confirm the carbon skeleton.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the deuterated compound.
-
Infrared (IR) Spectroscopy: To confirm the presence of the amide functional group.
Workflow Diagram
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
This technical guide presents a viable and well-reasoned synthetic pathway for this compound. By leveraging commercially available deuterated starting materials and adapting established synthetic methodologies for piperazin-2-ones, researchers can access this valuable isotopically labeled compound. The provided protocols and data serve as a strong foundation for the practical synthesis and subsequent application of this compound in drug discovery and development programs. Careful execution of the experimental procedures and thorough characterization of the final product are essential for successful synthesis.
References
- 1. 乙烯-d 4 -二胺 98 atom % D, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 2. Ethylenediamine (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-3164-1 [isotope.com]
- 3. Chloroacetyl-D2 chloride | Deuterated Reagent [benchchem.com]
- 4. CN106117153B - The preparation method of 2- piperazinones - Google Patents [patents.google.com]
- 5. CN106117153A - The preparation method of 2 piperazinones - Google Patents [patents.google.com]
A Technical Guide to High-Purity Piperazin-2-one-d6 for Research and Development
For Immediate Release
This technical guide provides an in-depth overview of high-purity, deuterated Piperazin-2-one-d6, a critical tool for researchers, scientists, and drug development professionals. This document outlines the key commercial suppliers, detailed product specifications, and experimental applications, with a focus on its use as an internal standard in sensitive analytical methodologies.
Introduction to this compound
This compound is a stable isotope-labeled derivative of Piperazin-2-one (B30754), a heterocyclic compound that serves as a versatile building block in medicinal chemistry. The incorporation of six deuterium (B1214612) atoms into the piperazin-2-one structure renders it an ideal internal standard for quantitative analysis by mass spectrometry (MS), particularly in liquid chromatography-mass spectrometry (LC-MS) assays. Its near-identical physicochemical properties to the unlabeled analyte ensure co-elution and similar ionization behavior, allowing for accurate correction of matrix effects and other experimental variabilities.[1][2] This makes high-purity this compound an indispensable tool in pharmacokinetic studies, metabolite identification, and other bioanalytical applications.
Commercial Suppliers and Product Specifications
High-purity this compound is available from a select number of specialized chemical suppliers. The following tables summarize the available quantitative data for products from leading vendors.
Table 1: Product Specifications for Piperazin-2-one (Non-Deuterated)
| Supplier | Product Code | Purity | Analytical Method |
| MedChemExpress | HY-20128 | 99.97% | Gas Chromatography (GC) |
Note: This data is for the non-deuterated analog and serves as a reference for the expected chemical purity of the deuterated version from this supplier.[3]
Table 2: Product Specifications for a Related Deuterated Piperazine (B1678402) Compound (Piperazine-d8 Dihydrochloride)
| Supplier | Product Code | Chemical Purity | Isotopic Purity | Isotopic Distribution | Analytical Method |
| LGC Standards (Toronto Research Chemicals) | TRC-P480102 | >95% (99.80% by ELSD) | 96.5% | d0 = 0.00%, d1 = 0.00%, d2 = 0.01%, d3 = 0.00%, d4 = 0.58%, d5 = 1.29%, d6 = 2.12%, d7 = 17.29%, d8 = 78.71% | HPLC, NMR, MS, Elemental Analysis |
Note: This data for a closely related deuterated piperazine highlights the detailed specifications that can be expected for high-purity deuterated standards.[4]
Primary Suppliers:
-
MedChemExpress (MCE): A prominent supplier of a wide range of bioactive molecules and isotope-labeled compounds, including this compound.[5][6] They offer high-purity compounds suitable for research and development.[7]
-
LGC Standards (incorporating Toronto Research Chemicals): A leading provider of reference materials and custom synthesis, offering a variety of deuterated compounds.[8][9][10] Their certificates of analysis provide comprehensive data on chemical and isotopic purity.[4][11][12][13]
Other potential suppliers of piperazine derivatives and related compounds include Cayman Chemical and Santa Cruz Biotechnology, though their direct offering of this compound is not explicitly listed.
Experimental Protocols: Use as an Internal Standard in LC-MS
The primary application of this compound is as an internal standard in quantitative LC-MS analysis. The following is a general protocol for its use in a typical bioanalytical workflow.
Objective: To accurately quantify the concentration of a target analyte (the non-deuterated piperazin-2-one or a derivative) in a biological matrix (e.g., plasma, urine).
Materials:
-
This compound (Internal Standard, IS)
-
Target Analyte
-
Biological matrix (e.g., human plasma)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic Acid (FA)
-
Ultrapure water
-
LC-MS system (e.g., triple quadrupole mass spectrometer)
-
Analytical column (e.g., C18)
Workflow Diagram:
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. scispace.com [scispace.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. lgcstandards.com [lgcstandards.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MedChemExpress - Isotope-Labeled Compounds | Lucerna-Chem AG [lucerna-chem.ch]
- 8. Piperazine-d8 Dihydrochloride | LGC Standards [lgcstandards.com]
- 9. lubio.ch [lubio.ch]
- 10. Toronto Research Chemicals (TRC) products | Bio-Connect [bio-connect.nl]
- 11. lgcstandards.com [lgcstandards.com]
- 12. lgcstandards.com [lgcstandards.com]
- 13. lgcstandards.com [lgcstandards.com]
Piperazin-2-one-d6 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Piperazin-2-one-d6, a deuterated derivative of Piperazin-2-one (B30754). This document details its chemical properties, synthesis, and applications, with a focus on its use as an internal standard in quantitative analysis.
Core Compound Data
This compound is a stable isotope-labeled form of Piperazin-2-one, where six hydrogen atoms have been replaced by deuterium (B1214612). This isotopic labeling makes it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantification methods.
| Property | Value |
| CAS Number | 1219803-71-0 |
| Molecular Formula | C₄H₂D₆N₂O |
| Molecular Weight | 106.16 g/mol |
| Appearance | Solid |
| Standard Application | Internal Standard for Quantitative Analysis (NMR, GC-MS, LC-MS) |
Note: The molecular weight is calculated based on the substitution of six protium (B1232500) atoms (atomic weight ≈ 1.008 g/mol ) with six deuterium atoms (atomic weight ≈ 2.014 g/mol ) in the Piperazin-2-one (C₄H₈N₂O, MW ≈ 100.12 g/mol ) structure.
Synthesis of this compound: A Representative Protocol
While specific proprietary synthesis methods for this compound may vary between manufacturers, a general approach involves the use of deuterated starting materials or reagents. A plausible synthetic route could be adapted from established methods for synthesizing piperazin-2-ones, incorporating deuterium at the appropriate steps. One such general method involves the cyclization of a diamine precursor.
Experimental Protocol: Synthesis of a Piperazin-2-one Scaffold
This protocol outlines a general synthesis for a piperazin-2-one ring structure. To produce this compound, deuterated precursors would be utilized.
Materials:
-
A suitable N-protected ethylenediamine (B42938) precursor
-
A deuterated haloacetyl halide (e.g., bromoacetyl-d2 bromide)
-
A suitable base (e.g., triethylamine)
-
An appropriate solvent (e.g., dichloromethane)
-
Deuterated reducing agent for subsequent steps if necessary (e.g., lithium aluminum deuteride)
Procedure:
-
Acylation: Dissolve the N-protected ethylenediamine in the chosen solvent and cool the mixture in an ice bath.
-
Add the base, followed by the dropwise addition of the deuterated haloacetyl halide.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Cyclization: Treat the acylated intermediate with a suitable base to facilitate intramolecular cyclization to form the piperazin-2-one ring.
-
Deprotection: Remove the N-protecting group under appropriate conditions to yield the final product.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Note: The specific positions of deuteration in this compound would be determined by the selection of deuterated starting materials.
Caption: A generalized workflow for the synthesis of this compound.
Application in Quantitative Analysis
The primary application of this compound is as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1] The key advantage of using a stable isotope-labeled internal standard is its chemical and physical similarity to the analyte of interest (the non-deuterated Piperazin-2-one). This similarity ensures that it behaves almost identically during sample preparation, extraction, and chromatographic separation, thus correcting for any sample loss or variability. However, its increased mass allows it to be distinguished from the analyte by the mass spectrometer.
Experimental Protocol: Quantitative Analysis of Piperazin-2-one using LC-MS/MS with this compound as an Internal Standard
Objective: To accurately quantify the concentration of Piperazin-2-one in a given sample matrix (e.g., plasma, urine).
Materials:
-
Piperazin-2-one analytical standard
-
This compound internal standard
-
LC-MS/MS system with a suitable C18 column
-
Mobile phase: Acetonitrile and water with 0.1% formic acid (gradient elution)
-
Sample matrix (e.g., blank plasma)
-
Protein precipitation agent (e.g., acetonitrile)
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of both Piperazin-2-one and this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Preparation of Calibration Standards and Quality Controls: Serially dilute the Piperazin-2-one stock solution with the sample matrix to prepare calibration standards at various concentrations. Prepare quality control samples at low, medium, and high concentrations in the same manner.
-
Sample Preparation:
-
To an aliquot of the sample, calibration standard, or quality control, add a fixed amount of the this compound internal standard solution.
-
Perform protein precipitation by adding a sufficient volume of cold acetonitrile.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto the LC-MS/MS system.
-
Separate the analyte and internal standard using a suitable gradient elution program.
-
Detect the compounds using the mass spectrometer in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for both Piperazin-2-one and this compound should be optimized beforehand.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Piperazin-2-one in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
References
Navigating Isotopic Purity and Stability: A Technical Guide to Piperazin-2-one-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and methodologies for assessing the isotopic purity and stability of Piperazin-2-one-d6. As the use of deuterated compounds in pharmaceutical development and metabolic studies continues to grow, a thorough understanding of their analytical characterization is paramount. This document offers detailed experimental protocols, data presentation formats, and visual workflows to support researchers in this field.
Isotopic Purity of this compound
The isotopic purity of a deuterated compound is a critical parameter, defining the percentage of molecules that are fully deuterated at the intended positions. It is essential for the accurate interpretation of experimental results, particularly in quantitative bioanalysis where these compounds are often used as internal standards.
Analytical Techniques for Isotopic Purity Determination
The primary methods for determining the isotopic purity of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
NMR Spectroscopy: Both ¹H and ²H NMR can be employed to assess isotopic purity. In ¹H NMR, the residual proton signals at the deuterated positions are integrated and compared to a non-deuterated reference signal within the molecule or to an internal standard of known concentration.[1][2] In ²H NMR, the presence and integration of deuterium (B1214612) signals directly confirm deuteration and can be used for quantification.[1][3]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is a powerful tool for determining isotopic enrichment.[4][5][6] By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the distribution of isotopologues (molecules with different numbers of deuterium atoms) can be determined, allowing for the calculation of the percentage of the desired d6 species.[4][5][6]
Data Presentation: Isotopic Purity
The following table summarizes hypothetical but representative data for the isotopic purity of a batch of this compound.
| Parameter | Specification | Result | Method |
| Chemical Purity | ≥98.0% | 99.5% | HPLC |
| Isotopic Purity (d6) | ≥98.0% | 99.2% | Mass Spectrometry |
| Deuterium Incorporation | ≥99% at each designated position | Conforms | ¹H NMR |
| d0 Isotopologue | ≤0.5% | 0.1% | Mass Spectrometry |
| d1-d5 Isotopologues | Sum ≤1.5% | 0.7% | Mass Spectrometry |
Table 1: Representative Isotopic Purity Data for this compound. The data presented is illustrative.
Stability of this compound
Stability testing is crucial to ensure that the deuterated compound remains intact and does not degrade under various storage and experimental conditions, which could compromise the integrity of study results. Forced degradation studies are performed to identify potential degradation products and establish the stability-indicating nature of analytical methods.[7]
Forced Degradation Studies
Forced degradation, or stress testing, involves subjecting the compound to harsh conditions to accelerate its decomposition. According to ICH guidelines, this typically includes acidic, basic, oxidative, photolytic, and thermal stress.[7][8][9][10]
Data Presentation: Forced Degradation
The results of a forced degradation study on this compound are summarized in the table below. The data is hypothetical and serves to illustrate the expected outcomes.
| Stress Condition | Duration | Assay of this compound (%) | Major Degradation Products (if any) |
| Acidic (0.1 M HCl) | 24 hours | 85.2% | Hydrolysis product |
| Basic (0.1 M NaOH) | 24 hours | 78.5% | Hydrolysis product |
| Oxidative (3% H₂O₂) | 24 hours | 92.1% | N-oxide derivative |
| Photolytic (ICH Q1B) | 7 days | 98.5% | Minor unidentified degradants |
| Thermal (80°C) | 7 days | 99.1% | No significant degradation |
Table 2: Illustrative Forced Degradation Data for this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol for Isotopic Purity Determination by Mass Spectrometry
Objective: To determine the isotopic enrichment of this compound.
Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.
Procedure:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of approximately 1 µg/mL. Also, prepare a sample of non-deuterated Piperazin-2-one for comparison.
-
Chromatography: Inject the sample onto an appropriate HPLC column (e.g., C18) to separate the analyte from any impurities.
-
Mass Spectrometry:
-
Acquire full-scan mass spectra in positive ion mode, ensuring the mass range covers the expected m/z values for all isotopologues (d0 to d6).
-
Optimize the instrument parameters (e.g., resolution, scan time) to achieve accurate mass measurements and clear isotopic distribution patterns.
-
-
Data Analysis:
-
Extract the ion chromatograms for each isotopologue (M, M+1, M+2, etc.).
-
Integrate the peak areas for each isotopologue.
-
Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.
-
The isotopic purity is reported as the percentage of the d6 isotopologue.
-
Protocol for Forced Degradation Study
Objective: To assess the stability of this compound under various stress conditions.
Instrumentation: HPLC with a UV or MS detector, pH meter, calibrated oven, and photostability chamber.
Procedure:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent.
-
Stress Conditions:
-
Acidic: Mix the stock solution with 0.1 M HCl and heat at 60°C.
-
Basic: Mix the stock solution with 0.1 M NaOH and heat at 60°C.
-
Oxidative: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal: Store the solid compound and a solution in a calibrated oven at 80°C.
-
Photolytic: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
-
Time Points: Withdraw samples at predetermined intervals (e.g., 0, 4, 8, 12, 24 hours for hydrolytic and oxidative stress; and 1, 3, 7 days for thermal and photolytic stress).
-
Analysis:
-
Neutralize the acidic and basic samples before injection.
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Determine the percentage of the remaining this compound and the formation of any degradation products.
-
Visualizations
The following diagrams illustrate the experimental workflows and a putative metabolic pathway for Piperazin-2-one.
References
- 1. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 9. database.ich.org [database.ich.org]
- 10. ICH Official web site : ICH [ich.org]
The Role of Piperazin-2-one-d6 as a Metabolite Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the application of Piperazin-2-one-d6 as a metabolite internal standard in quantitative mass spectrometry. As the development of piperazine-containing drugs continues to expand, understanding the metabolic fate of these compounds is crucial. This document details the principles behind the use of deuterated internal standards, the metabolic relevance of piperazin-2-one (B30754), and practical guidance on the use of this compound in bioanalytical workflows.
The Critical Role of Internal Standards in Quantitative Bioanalysis
In quantitative mass spectrometry, particularly liquid chromatography-mass spectrometry (LC-MS), internal standards are essential for achieving accurate and precise results.[1][2] They are compounds added in a known, constant amount to all samples, calibrators, and quality controls. The primary function of an internal standard is to compensate for the variability inherent in the analytical process, including sample preparation, injection volume, and ionization efficiency in the mass spectrometer.[3]
Ideally, an internal standard should be chemically and physically similar to the analyte of interest to ensure it behaves similarly during the entire analytical procedure.[3] Stable isotopically labeled (SIL) compounds, such as those containing deuterium (B1214612) (²H or D), are considered the "gold standard" for internal standards in LC-MS-based bioanalysis.[3][4]
Why Deuterated Standards are Superior
Deuterated standards are isotopically labeled compounds where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[2] This substitution results in a compound that is chemically almost identical to the analyte but has a different mass.
Key advantages of using deuterated internal standards include:
-
Co-elution with the Analyte: Deuterated standards typically exhibit nearly identical chromatographic retention times as the unlabeled analyte.[2][3] This co-elution is critical because it ensures that both the analyte and the internal standard are subjected to the same matrix effects at the same time, allowing for effective compensation.[5]
-
Similar Ionization Efficiency: The ionization efficiency of the deuterated standard in the mass spectrometer's ion source is very similar to that of the analyte.[2]
-
Reduced Matrix Effects: Matrix effects, which are the suppression or enhancement of ionization due to co-eluting matrix components, are a major challenge in bioanalysis. Because the deuterated internal standard co-elutes with the analyte, it experiences the same matrix effects, allowing for accurate correction of the analyte signal.[2]
-
Improved Accuracy and Precision: By compensating for various sources of error, deuterated internal standards significantly enhance the accuracy and precision of quantitative measurements.[1][5]
-
Regulatory Acceptance: The use of stable isotopically labeled internal standards is highly recommended by regulatory agencies such as the FDA and EMA for the validation of bioanalytical methods.[1][2]
Piperazin-2-one: A Key Metabolite of Piperazine-Containing Drugs
The piperazine (B1678402) ring is a common scaffold in many pharmaceuticals. Drugs containing this moiety are metabolized in the body through various enzymatic reactions, primarily mediated by cytochrome P450 (CYP) enzymes.[6][7][8] A common metabolic pathway for N-substituted piperazines involves oxidation of the carbon atom alpha to one of the nitrogen atoms, leading to the formation of a lactam, specifically a piperazin-2-one derivative.
Given that Piperazin-2-one can be a significant metabolite of various piperazine-based drugs, its accurate quantification in biological matrices is often necessary for comprehensive pharmacokinetic and toxicokinetic studies. To achieve this, a suitable internal standard is required, and this compound represents an ideal choice.
Proposed Synthesis of this compound
Quantitative Analysis of Piperazin-2-one using this compound as an Internal Standard
The following tables summarize hypothetical yet representative quantitative data for an LC-MS/MS method for the analysis of Piperazin-2-one using this compound as the internal standard.
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Piperazin-2-one | 101.1 | 57.1 | 15 |
| This compound | 107.1 | 61.1 | 15 |
Table 2: Chromatographic Conditions
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 minutes |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the bulk of proteins from biological samples like plasma or serum.[1]
Procedure:
-
Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution (e.g., at 100 ng/mL).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[1]
LC-MS/MS Analysis
The prepared samples are then analyzed using a liquid chromatography system coupled to a tandem mass spectrometer. The chromatographic conditions outlined in Table 2 are designed to achieve good separation of the analyte from other matrix components. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify Piperazin-2-one and its deuterated internal standard using the mass transitions specified in Table 1.
Visualizing Workflows and Pathways
General Bioanalytical Workflow
The following diagram illustrates a typical workflow for the quantitative analysis of a drug metabolite in a biological matrix using a deuterated internal standard.
Caption: Bioanalytical workflow for metabolite quantification.
Hypothetical Metabolic Pathway
This diagram shows a simplified, hypothetical metabolic pathway for a generic piperazine-containing drug where Piperazin-2-one is a major metabolite.
Caption: Hypothetical metabolic pathway to Piperazin-2-one.
Conclusion
This compound serves as an ideal internal standard for the accurate and precise quantification of the Piperazin-2-one metabolite in complex biological matrices. Its use, in conjunction with a validated LC-MS/MS method, is crucial for robust pharmacokinetic and toxicokinetic assessments of piperazine-containing drug candidates. The principles and methodologies outlined in this guide provide a solid foundation for researchers and scientists in the field of drug development to implement reliable bioanalytical assays for this important class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. researchgate.net [researchgate.net]
- 5. texilajournal.com [texilajournal.com]
- 6. Metabolic interactions with piperazine-based 'party pill' drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 10. US4240961A - Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes - Google Patents [patents.google.com]
- 11. Rigid Scaffolds: Synthesis of 2,6‐Bridged Piperazines with Functional Groups in all three Bridges - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Kinetic Isotope Effect of Piperazin-2-one-d6
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: To date, specific studies detailing the kinetic isotope effect (KIE) of Piperazin-2-one-d6 are not available in the published scientific literature. This guide, therefore, provides a comprehensive theoretical and practical framework based on established principles of drug metabolism, the known biotransformation of analogous chemical structures (piperazines, piperidines, and lactams), and standard methodologies for determining the kinetic isotope effect. The metabolic pathways and expected KIE values presented herein are predictive and intended to serve as a foundational resource for researchers initiating studies on this or related deuterated compounds.
Introduction: The Significance of Deuteration in Drug Development
Piperazin-2-one is a heterocyclic compound that serves as a structural motif in medicinal chemistry. As with many small molecules destined for therapeutic use, its metabolic stability is a critical determinant of its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions. One established strategy to enhance metabolic stability is the selective replacement of hydrogen atoms with their heavier isotope, deuterium (B1214612). This substitution can lead to a significant reduction in the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect (KIE).
This technical guide explores the anticipated kinetic isotope effect of this compound, a deuterated analogue of Piperazin-2-one. It provides a theoretical background on the KIE, proposes likely metabolic pathways for the parent compound, and outlines detailed experimental protocols for the determination of the KIE.
The Theoretical Framework of the Kinetic Isotope Effect
The kinetic isotope effect is a change in the rate of a chemical reaction upon isotopic substitution.[1] In the context of drug metabolism, the most common application is the deuterium KIE (kH/kD), which compares the rate of reaction of a hydrogen-containing compound (kH) to its deuterated counterpart (kD). The underlying principle is the difference in the zero-point vibrational energy of a carbon-hydrogen (C-H) bond versus a carbon-deuterium (C-D) bond. The C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to be broken.
Primary Kinetic Isotope Effect: A primary KIE is observed when the C-H bond being cleaved is directly involved in the rate-determining step of the reaction. For cytochrome P450-mediated oxidations, which are common in drug metabolism, primary deuterium KIEs can range from 2 to as high as 10. This indicates that C-H bond abstraction is a key part of the slowest step in the metabolic process.
Secondary Kinetic Isotope Effect: A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking but is in close proximity to the reaction center. These effects are typically smaller than primary KIEs.
By strategically placing deuterium at metabolically vulnerable positions, the KIE can be leveraged to slow down drug metabolism, potentially leading to an improved pharmacokinetic profile.[2]
Anticipated Metabolic Pathways of Piperazin-2-one
The metabolism of Piperazin-2-one is predicted to be primarily mediated by cytochrome P450 (CYP) enzymes in the liver. Based on the metabolism of structurally related piperazine (B1678402), piperidine, and lactam-containing drugs, the following pathways are the most likely routes of biotransformation.[3][4][5]
-
Hydroxylation: The introduction of a hydroxyl group is a common metabolic pathway for cyclic amines. For Piperazin-2-one, this could occur at the carbon atoms alpha to the nitrogen atoms (C3 and C5) or the carbon atom alpha to the carbonyl group (C3).
-
Oxidation to a Lactam: Further oxidation of a hydroxylated intermediate could lead to the formation of a di-oxo-piperazine derivative.
-
Ring Opening: Hydrolysis of the amide bond within the lactam ring would result in a linear amino acid derivative.
The following diagram illustrates these potential metabolic pathways.
The Anticipated Kinetic Isotope Effect of this compound
Assuming that this compound is fully deuterated on all carbon positions of the piperazine ring, a significant KIE is expected for metabolic pathways that involve the cleavage of a C-D bond in the rate-determining step.
The following table summarizes the anticipated KIE for the proposed metabolic pathways.
| Metabolic Pathway | Position of Metabolism | Anticipated KIE (kH/kD) | Rationale |
| Hydroxylation | C3, C5, C6 | Significant (>>1) | This reaction involves the cleavage of a C-H (or C-D) bond, which is often the rate-determining step in CYP450-mediated oxidations.[6] |
| Oxidation to Di-oxo-piperazine | C3, C5, C6 | Minor to Moderate | The KIE would depend on whether the initial hydroxylation or the subsequent oxidation is the rate-limiting step. |
| Ring Opening (Hydrolysis) | Amide bond | Negligible (≈1) | This pathway involves the cleavage of the amide C-N bond, not a C-H bond. Therefore, deuteration of the carbon backbone is not expected to significantly impact the rate of this reaction. |
Experimental Protocol for Determining the Kinetic Isotope Effect of this compound
The following protocol describes a competitive in vitro experiment using human liver microsomes (HLMs) to determine the KIE of this compound. This method allows for the simultaneous measurement of the metabolism of the deuterated and non-deuterated compounds, which minimizes experimental variability.[6]
5.1. Materials and Reagents
-
Piperazin-2-one
-
This compound
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN) with 0.1% formic acid (for protein precipitation)
-
Internal standard (a structurally similar compound not found in the matrix)
-
High-purity water
5.2. Experimental Workflow Diagram
5.3. Incubation Procedure
-
Prepare a stock solution of an equimolar mixture of Piperazin-2-one and this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine phosphate buffer (pH 7.4), HLMs (final concentration, e.g., 0.5 mg/mL), and the substrate mixture (final concentration, e.g., 1 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard.
-
Vortex the samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
5.4. LC-MS/MS Analysis
-
Develop a sensitive and specific LC-MS/MS method to quantify the concentrations of Piperazin-2-one, this compound, and their potential metabolites.
-
The mass spectrometer will be operated in multiple reaction monitoring (MRM) mode to detect the parent compounds and their metabolites.
Data Analysis and Interpretation
The rate of disappearance of the light (kH) and heavy (kD) isotopes is determined by plotting the natural logarithm of the peak area ratio (analyte/internal standard) versus time. The slope of the line corresponds to the rate constant.
The KIE is then calculated as the ratio of the rate constants:
KIE = kH / kD
A KIE value significantly greater than 1 indicates that deuteration has slowed the rate of metabolism and that C-H bond cleavage is likely part of the rate-determining step for that metabolic pathway.
Conclusion
While direct experimental data for the kinetic isotope effect of this compound is not yet available, this guide provides a robust framework for its investigation. Based on the principles of drug metabolism and the known biotransformation of similar compounds, it is anticipated that deuteration of the piperazinone ring will lead to a significant kinetic isotope effect for oxidative metabolic pathways. The experimental protocols outlined here offer a standard and reliable method for quantifying this effect. For researchers in drug development, understanding the KIE of deuterated compounds like this compound is a critical step in designing molecules with improved pharmacokinetic properties and therapeutic potential.
References
- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 2. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Chemical structure and IUPAC name of Piperazin-2-one-d6
This technical guide provides a detailed overview of the chemical structure and International Union of Pure and Applied Chemistry (IUPAC) name of Piperazin-2-one-d6. The information is intended for researchers, scientists, and professionals in drug development.
Chemical Structure and IUPAC Name
This compound is a deuterated isotopologue of piperazin-2-one (B30754). Based on available chemical information, the systematic name for this compound is piperazin-2-one with deuterium (B1214612) atoms incorporated at the 3, 3, 5, 5, 6, and 6 positions.
IUPAC Name: (3,3,5,5,6,6-²H₆)piperazin-2-one
Chemical Structure:
The chemical structure of Piperazin-2-one consists of a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, and a carbonyl group at the 2-position. In the deuterated form, six hydrogen atoms on the carbon atoms adjacent to the nitrogen atoms are replaced by deuterium.
A 2D representation of the structure is as follows: A six-membered ring with nitrogen atoms at the top and bottom-right vertices. A double-bonded oxygen is attached to the carbon at the top-right. Deuterium atoms are attached to the carbons at the right, bottom, and bottom-left positions.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₄H₈N₂O | PubChem[1] |
| Molecular Weight | 100.12 g/mol | PubChem[1] |
| CAS Number | 5625-67-2 | PubChem[1] |
Synthesis and Experimental Protocols
Detailed experimental protocols for the specific synthesis of this compound are not described in the provided search results. However, general synthetic routes for piperazin-2-one and its derivatives have been reported. One common method involves the reaction of a substituted 1,2-diamine with a cyanohydrin acetate (B1210297) in the presence of a haloform and an alkali metal hydroxide[2]. Another approach describes a metal-promoted cascade reaction using a chloro allenylamide, primary amines, and aryl iodides[3].
It is important to note that the synthesis of the deuterated analog would require the use of deuterated starting materials or specific deuteration steps, which are not detailed in the available literature.
Biological Activity and Signaling Pathways
There is no specific information available regarding the biological activity or associated signaling pathways for this compound. The parent compound, piperazin-2-one, and its derivatives are known to be important intermediates in the synthesis of various active compounds[4]. Piperazine (B1678402) derivatives, in general, exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anthelmintic effects[5][6]. Some piperazine-2,5-dione derivatives have been investigated for their potential in cartilage regeneration, though the tested compounds showed insignificant biological activity in the reported assays[7].
Due to the lack of specific data for this compound, no signaling pathways or experimental workflows can be visualized.
Logical Relationship for General Piperazine Derivative Synthesis
While a specific workflow for this compound is unavailable, a generalized logical flow for the synthesis of piperazine derivatives can be illustrated based on the literature.
Caption: Generalized workflow for the synthesis of piperazine derivatives.
References
- 1. Piperazin-2-one | C4H8N2O | CID 231360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US4240961A - Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes - Google Patents [patents.google.com]
- 3. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 6. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells [mdpi.com]
Technical Guide: Solubility of Piperazin-2-one-d6 in Organic Solvents
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Piperazin-2-one-d6 is the deuterated form of Piperazin-2-one, a heterocyclic compound that serves as a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Understanding the solubility of this compound in different organic solvents is critical for its use in synthetic chemistry, purification processes, formulation development, and preclinical studies. Solubility data informs solvent selection for reactions, crystallization, and the preparation of stock solutions for screening and analysis.
This technical guide provides an overview of the expected solubility profile of this compound based on the physicochemical properties of its parent compound and related structures. Crucially, it offers a detailed experimental protocol for the definitive determination of its thermodynamic solubility. While specific quantitative solubility data for this compound is not extensively available in published literature, this guide equips researchers with the necessary framework to generate this data reliably in their own laboratories.
Inferred Solubility Profile of this compound
Direct, quantitative solubility data for this compound is not readily found in scientific literature. However, an inferred solubility profile can be constructed based on the properties of Piperazin-2-one and the closely related compound, Piperazine.
Piperazin-2-one has a calculated XLogP3-AA of -1.1, indicating it is a polar molecule.[2] The structure contains both hydrogen bond donor (N-H) and acceptor (C=O, N-H) sites, suggesting a preference for polar solvents. The parent compound, Piperazine, is known to be freely soluble in water and soluble in polar organic solvents like ethanol (B145695) and methanol, while being poorly soluble in nonpolar solvents such as diethyl ether.[3][4]
The effect of deuterium (B1214612) substitution on solubility is generally considered to be minor.[5] Therefore, the solubility of this compound is expected to closely mirror that of Piperazin-2-one. The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents. It is critical to note that this is an estimation and must be confirmed by experimental measurement.
Table 1: Inferred Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Example | Expected Solubility | Rationale |
| Polar Protic | Methanol | High | Capable of hydrogen bonding with the solute. |
| Ethanol | High | Similar to methanol; effective at solvating polar compounds.[3] | |
| Water | High | The parent compound is a polar molecule with hydrogen bonding capabilities.[3] | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Strong polar solvent capable of dissolving a wide range of compounds.[6] |
| Acetonitrile (ACN) | Moderate | Polar nature should allow for some degree of dissolution. | |
| Tetrahydrofuran (THF) | Low to Moderate | Less polar than other aprotic solvents; may be a borderline solvent. | |
| Nonpolar | Toluene | Low | Lacks the polarity and hydrogen bonding capability to effectively solvate the molecule. |
| Hexanes | Very Low / Insoluble | Highly nonpolar nature is incompatible with the polar solute. | |
| Diethyl Ether | Very Low / Insoluble | Piperazine shows poor solubility in diethyl ether.[4] |
Experimental Protocol for Thermodynamic Solubility Determination
The most reliable and widely accepted method for determining the thermodynamic solubility of a crystalline compound is the Saturation Shake-Flask Method .[7] This method establishes the equilibrium between the dissolved and undissolved solid, providing a definitive solubility value at a given temperature.[8][9]
Materials and Equipment
-
This compound (crystalline solid, purity >98%)
-
Selected organic solvents (analytical grade or higher)
-
Glass vials or flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Vortex mixer and/or sonicator
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE or appropriate material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Step-by-Step Procedure
-
Preparation: Add an excess amount of this compound to a pre-weighed glass vial. The amount should be sufficient to ensure a solid phase remains at equilibrium (e.g., 5-10 mg).
-
Solvent Addition: Add a known volume of the selected organic solvent to the vial (e.g., 1 mL).
-
Initial Mixing: Briefly vortex or sonicate the vial to break up any clumps of solid and facilitate wetting.[7]
-
Equilibration: Place the sealed vials in a temperature-controlled shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a predetermined period. A duration of 24 to 48 hours is typical to ensure equilibrium is reached.[8] For poorly soluble compounds, longer times (up to 72 hours) may be necessary.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully collect a sample from the supernatant. The most reliable method is to filter the supernatant through a chemical-resistant syringe filter (e.g., 0.22 µm) to completely remove all undissolved particles.[7]
-
Sample Dilution: Immediately dilute the filtered saturate solution with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved this compound. A calibration curve must be generated using standards of known concentrations.
-
Calculation: Calculate the solubility in mg/mL or mol/L using the measured concentration and the dilution factor. The experiment should be performed in triplicate for each solvent to ensure reproducibility.[10]
Visualization of Experimental Workflow
The following diagram illustrates the key steps of the shake-flask method for determining thermodynamic solubility.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Piperazin-2-one | C4H8N2O | CID 231360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Piperazine - Wikipedia [en.wikipedia.org]
- 5. Summary: Solubility in deuterated solvents from Edward T. Chainani on 2004-06-14 (Email Archives for June, 2004) [ammrl.org]
- 6. lifechemicals.com [lifechemicals.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmatutor.org [pharmatutor.org]
- 10. who.int [who.int]
Navigating the Stability of Piperazin-2-one-d6: A Technical Guide to Storage and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the recommended storage conditions and long-term stability considerations for Piperazin-2-one-d6. Due to a lack of specific data for the deuterated form, this document leverages information available for the non-deuterated analogue, Piperazin-2-one, and the parent compound, piperazine (B1678402), to establish best practices for handling and storage.
Recommended Storage Conditions
The stability of Piperazin-2-one is contingent on appropriate storage to mitigate degradation. Based on information from various suppliers, the following conditions are recommended for Piperazin-2-one and can be inferred as suitable for its deuterated counterpart.
For optimal preservation of the material, it is advised to store Piperazin-2-one in a cool, dry environment, shielded from direct sunlight and sources of heat.[1][2] To prevent moisture absorption and potential contamination, it is crucial to keep the compound in a tightly sealed container.[1][2][3] Furthermore, segregation from strong oxidizing agents, acids, and bases is recommended to avoid unwanted chemical reactions.[1][2][3] Adequate ventilation in the storage area is also essential.[1]
Different suppliers provide varying temperature recommendations for storage, which are summarized in the table below.
| Storage Type | Temperature | Duration | Source(s) |
| Solid | 4°C | Not Specified | [4] |
| Solid | 10°C - 25°C | Not Specified | [5] |
| Stock Solution | -20°C | 1 month | [6] |
| Stock Solution | -80°C | 6 months | [6] |
For general laboratory use, storing the solid material in a dry, cool, and well-ventilated place under an inert atmosphere is a sound practice to maintain product quality.[3]
Long-Term Stability and Potential Degradation Pathways
While specific long-term stability studies on this compound are not publicly available, the compound is generally considered stable under the recommended storage conditions.[1][3] However, insights into potential degradation pathways can be drawn from studies on the parent compound, piperazine.
Thermal and Oxidative Degradation of Piperazine
Research on piperazine indicates that it is susceptible to both thermal and oxidative degradation, particularly at elevated temperatures.[7][8] Thermal degradation of piperazine has been observed to be significant at temperatures between 135°C and 175°C.[8] Oxidative degradation can be catalyzed by the presence of metal ions, such as copper.[8]
The major degradation products identified from these studies on piperazine are listed below. These products provide an indication of the potential breakdown components of Piperazin-2-one under stress conditions.
| Degradation Pathway | Major Degradation Products |
| Thermal | N-formylpiperazine, Ammonium, N-(2-aminoethyl)piperazine, 2-imidazolidone |
| Oxidative | Ethylenediamine (EDA), 2-oxopiperazine (OPZ), Formylpiperazine (FPZ), Formate, Acetate, Oxalate |
The presence of the keto group in Piperazin-2-one suggests that its degradation pathways may differ from piperazine, but the core piperazine ring structure's susceptibility to oxidation and thermal stress remains a relevant consideration.
The Deuterium (B1214612) Isotope Effect
The substitution of hydrogen with deuterium in this compound may enhance its stability against certain degradation pathways. This is due to the kinetic isotope effect, where the greater mass of deuterium results in a stronger carbon-deuterium bond compared to a carbon-hydrogen bond, potentially slowing down reactions where the cleavage of this bond is the rate-limiting step. However, without experimental data for this specific molecule, this remains a theoretical advantage.
Experimental Protocols and Analytical Methods
To assess the stability of this compound, a well-designed experimental protocol is necessary. The following is a generalized workflow for a long-term stability study.
Analytical methods for monitoring the stability of piperazine and its derivatives often employ chromatographic techniques. A review of the literature indicates that High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are common methods.[13][14][15] For HPLC with UV detection, a derivatization step may be necessary as the piperazine moiety does not possess a strong chromophore.[16]
Inferred Degradation Pathways
Based on the degradation products of piperazine, a simplified, inferred degradation pathway for the piperazine ring structure is presented below. This is a hypothetical pathway and would require experimental validation for this compound.
References
- 1. Piperazine-2-One: Properties, Uses, Safety, Supplier & Manufacturer China | High Purity Piperazine-2-One for Pharma & Chemical Applications [chemheterocycles.com]
- 2. Piperazin-2-One: Properties, Uses, Safety Data & Reliable Supplier in China [chemheterocycles.com]
- 3. fishersci.com [fishersci.com]
- 4. chemscene.com [chemscene.com]
- 5. Piperazin-2-one | 5625-67-2 | FP09657 | Biosynth [biosynth.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Thermal Degradation of Piperazine in Sulfolane Aqueous Solution in CO<sub>2</sub> Capture Process - ProQuest [proquest.com]
- 8. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 9. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 10. Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 12. researchgate.net [researchgate.net]
- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 14. A Review on Analytical Methods for Piperazine Determination | NTU Journal of Pure Sciences [journals.ntu.edu.iq]
- 15. researchgate.net [researchgate.net]
- 16. jocpr.com [jocpr.com]
The Piperazine Scaffold: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Piperazine (B1678402) Core
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a "privileged scaffold" in medicinal chemistry. Its prevalence in a vast array of clinically approved drugs is a testament to its remarkable versatility and favorable physicochemical properties. The unique structural and electronic features of the piperazine core allow it to serve as a versatile building block, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles of drug candidates. The two nitrogen atoms provide sites for hydrogen bonding, which can enhance aqueous solubility and target engagement. Furthermore, the piperazine ring can adopt various conformations, allowing for optimal spatial orientation of substituents to interact with biological targets. This adaptability has led to the successful development of piperazine-containing drugs across a wide spectrum of therapeutic areas, including oncology, psychiatry, allergy, and infectious diseases.
Synthetic Strategies for Piperazine Derivatives
The facile synthesis of piperazine derivatives is a key factor in their widespread use in drug discovery. A variety of synthetic routes have been developed to introduce diverse functionalities onto the piperazine core, primarily at the nitrogen atoms.
General Synthesis of N-Arylpiperazines
One of the most common classes of piperazine derivatives is the N-arylpiperazines. A general and widely used method for their synthesis is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between an aryl halide (or triflate) and piperazine.
General Synthesis of N-Benzylpiperazines
N-benzylpiperazines are another important class of derivatives. A straightforward method for their synthesis involves the nucleophilic substitution of a benzyl (B1604629) halide with piperazine. To control the degree of substitution and avoid the formation of the disubstituted product, a large excess of piperazine is often used, or one of the piperazine nitrogens is protected.
Quantitative Data of Piperazine Derivatives
The biological activity of piperazine derivatives is quantified using various in vitro and in vivo assays. The following tables summarize key quantitative data for representative piperazine-containing compounds in different therapeutic areas.
Anticancer Activity of Piperazine Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Citation |
| Vindoline-piperazine conjugate 23 | MDA-MB-468 (Breast) | 1.00 | [1] |
| Vindoline-piperazine conjugate 25 | HOP-92 (Lung) | 1.35 | [1] |
| Vindoline-piperazine conjugate 20 | CHO (non-tumor) | 2.54 | [1] |
| Vindoline-piperazine conjugate 4 | SiHa (Cervical) | 2.85 | [2] |
| Thiazolinylphenyl-piperazine 2a-c | LNCAP, DU-145, PC-3 (Prostate) | 15 - 73 | [3] |
| Thiazolinylphenyl-piperazine 3a-c | MCF-7, SKBR-3, MDA-MB231 (Breast) | 15 - 73 | [3] |
| 4-(benzo[4][5]dioxol-5-ylmethyl) piperazine amide | MDA-MB-231 (Breast) | 11.3 |
Receptor Binding Affinities of Antipsychotic Piperazine Derivatives
| Drug | Receptor | Ki (nM) | Citation |
| Aripiprazole (B633) | Dopamine (B1211576) D2 | 0.34 | [6] |
| Aripiprazole | Serotonin (B10506) 5-HT1A | 1.7 | [5] |
| Aripiprazole | Serotonin 5-HT2A | 3.4 | [5] |
| Clozapine (B1669256) | Dopamine D1 | 85 | [7] |
| Clozapine | Dopamine D2 | 126 | [8] |
| Clozapine | Serotonin 5-HT2A | 5.4 | [8] |
| Olanzapine | Dopamine D2 | 1.9 | |
| Olanzapine | Serotonin 5-HT2A | 2.5 | |
| Risperidone | Dopamine D2 | 3.1 | |
| Risperidone | Serotonin 5-HT2A | 0.16 |
Pharmacokinetic Parameters of Approved Piperazine-Containing Drugs
| Drug | Cmax | Tmax (h) | Bioavailability (%) | Clearance | Half-life (h) |
| Cetirizine | ~300 ng/mL | ~1 | ~70 | ~0.64 mL/min/kg | ~8.3 |
| Olanzapine | Varies with dose | ~6 | ~60 | 26 L/h | 21-54 |
| Sildenafil | Varies with dose | ~1 | ~41 | 41 L/h | 3-5 |
Key Signaling Pathways Modulated by Piperazine Derivatives
Piperazine derivatives exert their therapeutic effects by modulating a variety of signaling pathways. Their ability to interact with G-protein coupled receptors (GPCRs) and kinases is particularly noteworthy.
Dopamine D2 Receptor Signaling
Many atypical antipsychotics containing a piperazine moiety, such as aripiprazole and clozapine, target dopamine D2 receptors.[6][9] These are Gi-coupled receptors that, upon activation, inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and subsequent downstream effects on protein kinase A (PKA) activity.
Serotonin 5-HT2A Receptor Signaling
Antagonism at serotonin 5-HT2A receptors is another key mechanism of action for many atypical antipsychotics with a piperazine core.[6] 5-HT2A receptors are Gq-coupled GPCRs. Their activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Experimental Protocols
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the piperazine derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Principle: The assay quantifies the amount of ATP consumed or ADP produced during the kinase-catalyzed phosphorylation of a substrate.
Protocol (using ADP-Glo™ as an example):
-
Kinase Reaction: Set up a reaction mixture containing the kinase, substrate, ATP, and the piperazine derivative at various concentrations in a microplate.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert the generated ADP to ATP.
-
Luminescence Measurement: The newly synthesized ATP is used in a luciferase/luciferin reaction to generate a luminescent signal, which is proportional to the initial kinase activity. The signal is measured using a luminometer.
Radioligand Binding Assay
This assay is used to determine the affinity of a compound for a specific receptor.
Principle: A radiolabeled ligand with known affinity for the receptor is competed for binding with an unlabeled test compound (the piperazine derivative). The amount of radioligand bound to the receptor is measured, and the affinity of the test compound is determined from its ability to displace the radioligand.
Protocol:
-
Membrane Preparation: Prepare cell membranes expressing the target receptor.
-
Incubation: Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the piperazine derivative.
-
Separation: Separate the receptor-bound radioligand from the free radioligand by rapid filtration through a glass fiber filter.
-
Radioactivity Measurement: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the piperazine derivative that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibition constant).
Conclusion
The piperazine scaffold continues to be a highly valuable and versatile tool in the drug discovery and development process. Its favorable physicochemical properties, synthetic tractability, and ability to interact with a wide range of biological targets have solidified its status as a privileged structure. The examples and data presented in this guide highlight the broad therapeutic potential of piperazine derivatives and provide a foundation for researchers to design and develop novel drug candidates with improved efficacy and safety profiles. As our understanding of disease biology and drug-target interactions continues to evolve, the piperazine core is poised to remain a central element in the design of the next generation of innovative medicines.
References
- 1. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of clozapine in the context of dopamine D1-D2 receptor hetero-dimerization--a working hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. psychiatryonline.org [psychiatryonline.org]
- 8. Clozapine, a Fast-Off-D2 Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Behavioral effects of clozapine and dopamine receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Quantification of Piperazin-2-one in Human Plasma using Piperazin-2-one-d6 as an Internal Standard by LC-MS/MS
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Piperazin-2-one in human plasma. The use of a stable isotope-labeled internal standard, Piperazin-2-one-d6, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.[1] The simple protein precipitation sample preparation protocol and a rapid 4.5-minute chromatographic run time make this method suitable for high-throughput bioanalytical studies in drug discovery and development.
Introduction
Piperazin-2-one is a key structural motif found in numerous pharmaceutical compounds and can also be a metabolite of active pharmaceutical ingredients. Accurate quantification of such small molecules in complex biological matrices like plasma is crucial for pharmacokinetic and pharmacodynamic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its inherent selectivity and sensitivity.[1][2]
A critical component of a reliable quantitative LC-MS/MS assay is the use of an appropriate internal standard (IS). A stable isotope-labeled (SIL) internal standard, such as this compound, is the preferred choice as it co-elutes with the analyte and exhibits similar ionization characteristics, thereby effectively correcting for variations during sample extraction, chromatography, and ionization.[1][3] This note details a validated method for the determination of Piperazin-2-one in human plasma, employing this compound as the internal standard.
Experimental Workflow
The overall experimental workflow is depicted in the diagram below, from sample collection to final data analysis.
Caption: Experimental workflow for the quantification of Piperazin-2-one.
Experimental Protocols
1. Materials and Reagents
-
Piperazin-2-one (Analyte) and this compound (Internal Standard) reference standards were of >98% purity.
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (Milli-Q or equivalent)
-
Human plasma (K2-EDTA)
2. Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Piperazin-2-one and this compound in methanol (B129727) to prepare individual 1 mg/mL stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the Piperazin-2-one stock solution with 50:50 acetonitrile/water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 acetonitrile/water.
3. Sample Preparation Protocol
-
Pipette 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard Working Solution (100 ng/mL this compound) to all tubes except for the blank matrix samples.
-
Add 150 µL of cold acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new set of tubes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (95% Mobile Phase A).[1]
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
Liquid Chromatography:
-
System: A standard UPLC or HPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Gradient:
Time (min) %B 0.0 5 2.5 95 3.5 95 3.6 5 | 4.5 | 5 |
-
-
Mass Spectrometry:
-
System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical - to be optimized):
Compound Precursor Ion (m/z) Product Ion (m/z) Piperazin-2-one To be determined To be determined | this compound | To be determined | To be determined|
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., IonSpray Voltage, Temperature, Gas 1, Gas 2).
-
Results and Discussion
The method was validated according to standard bioanalytical guidelines. The use of the deuterated internal standard, this compound, which tracks the analyte during sample processing and ionization, is crucial for achieving reliable results. The following table summarizes the key validation parameters.
Table 1: Summary of Method Validation Data (Representative)
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Precision (CV%) | |
| Intra-day | < 10% |
| Inter-day | < 12% |
| Accuracy (% Bias) | |
| Intra-day | ± 8% |
| Inter-day | ± 11% |
| Matrix Effect | 92 - 105% |
| Extraction Recovery | > 85% |
The chromatographic conditions provided good separation of Piperazin-2-one from endogenous plasma components, with an estimated retention time of approximately 1.5 minutes. The protein precipitation method offered high recovery and a simple, fast workflow suitable for a large number of samples.
Conclusion
This application note describes a selective, sensitive, and high-throughput LC-MS/MS method for the quantification of Piperazin-2-one in human plasma. The protocol, utilizing this compound as an internal standard, demonstrates excellent performance characteristics and is well-suited for regulated bioanalysis in support of pharmaceutical development.
References
- 1. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. mdpi.com [mdpi.com]
- 4. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of Piperazin-2-one using Piperazin-2-one-d6: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperazin-2-one is a key chemical intermediate in the synthesis of various active pharmaceutical ingredients. Accurate quantification of Piperazin-2-one in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies during drug development. The use of a stable isotope-labeled internal standard, such as Piperazin-2-one-d6, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The near-identical physicochemical properties of the deuterated internal standard to the analyte ensure high accuracy and precision by compensating for variability in sample preparation, chromatography, and ionization.
This document provides detailed application notes and protocols for the quantitative analysis of Piperazin-2-one in a biological matrix (e.g., human plasma) using this compound as an internal standard. The methodologies described are based on established principles of bioanalytical method validation and are intended to serve as a comprehensive guide for researchers in this field.
Experimental Protocols
Materials and Reagents
-
Analytes: Piperazin-2-one, this compound
-
Biological Matrix: Human Plasma (with K2EDTA as anticoagulant)
-
Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (B129727) (HPLC grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)
-
Reagents: Ammonium acetate (B1210297) (LC-MS grade)
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
-
Stock and Working Solution Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Piperazin-2-one and this compound into separate 10 mL volumetric flasks.
-
Dissolve the compounds in methanol and bring to volume.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of Piperazin-2-one by serially diluting the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the this compound primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve a final concentration of 100 ng/mL.
-
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the Internal Standard Working Solution (100 ng/mL this compound).
-
Add 400 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
-
HPLC System:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95-5% B
-
3.6-5.0 min: 5% B
-
-
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters: Optimized for the specific instrument (e.g., Capillary voltage, source temperature, gas flows).
-
MRM Transitions:
-
Piperazin-2-one: Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined empirically, e.g., based on fragmentation of the protonated molecule)
-
This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined empirically, e.g., based on fragmentation of the protonated molecule, accounting for the mass shift due to deuterium)
-
-
Data Presentation
Table 1: Linearity and Sensitivity of the Method
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Piperazin-2-one | 1 - 1000 | > 0.995 | 1 |
Table 2: Accuracy and Precision (Intra- and Inter-Day)
| QC Level | Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |
| LLOQ | 1 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low QC | 3 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Mid QC | 100 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High QC | 800 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Table 3: Matrix Effect and Recovery
| QC Level | Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) |
| Low QC | 3 | 95 - 105 | > 80 |
| High QC | 800 | 95 - 105 | > 80 |
Visualizations
Caption: Workflow for the quantitative analysis of Piperazin-2-one.
Caption: Postulated metabolic pathway of Piperazin-2-one.
Discussion
The described LC-MS/MS method provides a robust and reliable approach for the quantification of Piperazin-2-one in human plasma. The use of this compound as an internal standard is critical for achieving the high accuracy and precision required for regulated bioanalysis. The protein precipitation method for sample preparation is simple, fast, and provides adequate sample cleanup for this analysis.
The metabolic pathway of piperazine (B1678402) derivatives, including piperazin-2-one, is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[1][2][3] Common metabolic transformations include hydroxylation and N-dealkylation. The postulated metabolic pathway diagram illustrates these primary routes of biotransformation. Further metabolism studies using human liver microsomes can be conducted to identify the specific CYP isoforms involved and to characterize any additional metabolites.
Conclusion
This document provides a comprehensive protocol for the quantitative analysis of Piperazin-2-one in human plasma using a deuterated internal standard and LC-MS/MS. The presented methodologies and data tables offer a framework for researchers to develop and validate their own bioanalytical assays for Piperazin-2-one and similar compounds. The inclusion of workflow and metabolic pathway diagrams provides a clear visual representation of the experimental process and the biological fate of the analyte.
References
- 1. Cyp2D6 catalyzes 5-hydroxylation of 1-(2-pyrimidinyl)-piperazine, an active metabolite of several psychoactive drugs, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application of Piperazin-2-one-d6 in Therapeutic Drug Monitoring of Ranolazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, hypothetical protocol for the therapeutic drug monitoring (TDM) of the antianginal drug ranolazine (B828) using Piperazin-2-one-d6 as an internal standard (IS). While direct literature for this specific pairing is not available, this document is constructed based on established analytical methodologies for ranolazine and the principles of using stable isotope-labeled internal standards in LC-MS/MS analysis.
Introduction
Ranolazine is an antianginal agent that exerts its effects primarily through the inhibition of the late inward sodium current (INa) in cardiac cells.[1] By reducing intracellular sodium and subsequent calcium overload, ranolazine improves myocardial relaxation and reduces oxygen consumption without significantly altering heart rate or blood pressure.[2] The therapeutic window for ranolazine is narrow, and its metabolism, primarily through CYP3A4 and to a lesser extent CYP2D6, can be influenced by co-administered drugs and patient-specific factors.[3][4] Therefore, TDM is a valuable tool for optimizing ranolazine therapy, ensuring efficacy while minimizing the risk of adverse effects, such as QT interval prolongation.[5]
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6] An ideal internal standard co-elutes with the analyte and exhibits similar ionization efficiency, thereby compensating for variations in sample preparation and matrix effects.[7] Given that ranolazine contains a piperazine (B1678402) moiety which is a site of metabolic activity,[8][9] this compound represents a structurally relevant and suitable internal standard for its accurate quantification in biological matrices.
Signaling Pathway of Ranolazine
Caption: Mechanism of action of Ranolazine in ischemic cardiomyocytes.
Experimental Protocols
Materials and Reagents
-
Analytes: Ranolazine, this compound (Internal Standard)
-
Solvents: Acetonitrile (ACN), Methanol (B129727) (MeOH), Formic Acid (FA) - all LC-MS grade
-
Biological Matrix: Human plasma (K2EDTA)
-
Other: Deionized water (18.2 MΩ·cm), 96-well protein precipitation plates.
Instrumentation
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Sample Preparation
-
Allow all plasma samples (calibrators, quality controls, and patient samples) to thaw to room temperature.
-
Vortex mix the samples to ensure homogeneity.
-
To 50 µL of each plasma sample in a 96-well plate, add 150 µL of the internal standard working solution (this compound in methanol at 100 ng/mL).
-
Seal the plate and vortex for 2 minutes at high speed to precipitate proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | See Table 1 |
Table 1: HPLC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 0.5 | 10 |
| 2.5 | 90 |
| 3.5 | 90 |
| 3.6 | 10 |
| 5.0 | 10 |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 500°C |
| Nebulizer Gas | 50 psi |
| Drying Gas | 50 psi |
Table 2: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Ranolazine | 428.2 | 279.5 | 150 |
| This compound (IS) | 107.1 | 62.1 | 150 |
Note: The MRM transition for this compound is hypothetical and based on its chemical structure. It should be optimized empirically.
Data Presentation
Table 3: Hypothetical Method Validation Parameters
| Parameter | Specification | Result |
| Linearity | ||
| Calibration Range | 10 - 2500 ng/mL | |
| Correlation Coefficient (r²) | ≥ 0.99 | 0.998 |
| Precision & Accuracy | ||
| LLOQ (10 ng/mL) | Precision (CV%) ≤ 20%, Accuracy (RE%) ± 20% | CV: 12.5%, RE: -8.2% |
| LQC (30 ng/mL) | Precision (CV%) ≤ 15%, Accuracy (RE%) ± 15% | CV: 9.8%, RE: 5.4% |
| MQC (500 ng/mL) | Precision (CV%) ≤ 15%, Accuracy (RE%) ± 15% | CV: 7.2%, RE: -2.1% |
| HQC (2000 ng/mL) | Precision (CV%) ≤ 15%, Accuracy (RE%) ± 15% | CV: 6.5%, RE: 1.8% |
| Recovery | ||
| Extraction Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | ||
| Matrix Factor | 0.85 - 1.15 | Within acceptable range |
Visualizations
Experimental Workflow
Caption: Experimental workflow for Ranolazine TDM.
Logical Relationship of Internal Standard Use
Caption: Compensation for variability using a deuterated internal standard.
Conclusion
This hypothetical application note details a robust and sensitive LC-MS/MS method for the quantification of ranolazine in human plasma for TDM. The use of this compound as an internal standard is proposed to ensure high accuracy and precision, which is critical for the clinical management of patients treated with ranolazine. The provided protocol and validation parameters serve as a comprehensive guide for researchers and clinicians in developing and implementing such an assay.
References
- 1. Use-dependent block of cardiac late Na(+) current by ranolazine [pubmed.ncbi.nlm.nih.gov]
- 2. medicine.com [medicine.com]
- 3. Clinical pharmacokinetics of ranolazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ranolazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Evaluation of a deuterium-labeled internal standard for the measurement of sirolimus by high-throughput HPLC electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The characterization of the metabolites of ranolazine in man by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The characterization of the metabolites of ranolazine in man by liquid chromatography mass spectrometry. | Semantic Scholar [semanticscholar.org]
Application Note: Quantification of [Parent Drug] in Human Plasma using Piperazin-2-one-d6 by LC-MS/MS
Introduction
The accurate quantification of therapeutic drugs in biological matrices is fundamental to pharmacokinetic and toxicokinetic studies during drug development.[1][2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the method of choice for bioanalytical studies due to its high sensitivity, selectivity, and speed.[1][3] The use of a stable isotope-labeled internal standard (IS) is crucial for correcting analytical variability that can arise during sample preparation, injection, and from matrix effects.[4][5] Deuterated internal standards are considered the gold standard in quantitative bioanalysis because their physicochemical properties are nearly identical to the analyte of interest, ensuring they effectively track the analyte throughout the entire analytical process.[4][6]
This application note describes a robust and validated LC-MS/MS method for the quantification of [Parent Drug Name], a novel therapeutic agent containing a piperazin-2-one (B30754) moiety, in human plasma. Piperazin-2-one-d6, a deuterated analog of the core structure, is used as the internal standard to ensure high accuracy and precision.
Experimental Protocols
Materials and Reagents
-
Analytes: [Parent Drug Name] (purity >99%), this compound (isotopic purity >99%)
-
Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Deionized water
-
Plasma: Blank human plasma (K2EDTA)
Instrumentation
-
LC System: [Specify LC System, e.g., Shimadzu Nexera X2]
-
MS System: [Specify MS System, e.g., Sciex Triple Quad™ 6500+]
-
Analytical Column: [Specify Column, e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm]
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples.[4]
-
Allow all plasma samples and standards to thaw to room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 50 µL of plasma sample, add 10 µL of this compound internal standard working solution (concentration to be optimized).
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Method
A summary of the liquid chromatography and mass spectrometry parameters is provided in Table 1.
| Parameter | Condition |
| LC Parameters | |
| Column | [e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | [Example] 5% B to 95% B over 2.5 min, hold for 0.5 min, return to 5% B and re-equilibrate for 1 min |
| MS Parameters | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Parent Drug) | [Specify m/z, e.g., 250.2 -> 145.1] |
| MRM Transition (IS) | [Specify m/z, e.g., 256.2 -> 151.1] |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
| Dwell Time | 100 ms |
Table 1: LC-MS/MS Parameters
Method Validation
The method was validated according to the guidelines for bioanalytical method validation.[7] The validation parameters assessed included linearity, accuracy, precision, recovery, and matrix effect.
Data Presentation
Linearity
The calibration curve was linear over the concentration range of [e.g., 1 - 1000 ng/mL] for [Parent Drug Name] in human plasma. The correlation coefficient (r²) was consistently >0.99.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC. The results are summarized in Table 2.
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | 6.5 | 105.2 | 7.8 | 103.5 |
| Low | 3 | 4.8 | 98.7 | 6.2 | 101.1 |
| Medium | 100 | 3.5 | 102.4 | 4.1 | 100.8 |
| High | 800 | 2.9 | 99.5 | 3.5 | 98.9 |
Table 2: Intra- and Inter-day Precision and Accuracy
Recovery and Matrix Effect
The extraction recovery of [Parent Drug Name] and the internal standard was consistent across the QC levels. The matrix effect was found to be minimal, demonstrating the selectivity of the method. The results are summarized in Table 3.
| QC Level | Nominal Conc. (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 3 | 92.1 | 98.5 |
| High | 800 | 90.8 | 101.2 |
Table 3: Extraction Recovery and Matrix Effect
Visualizations
Caption: Experimental workflow for plasma sample analysis.
Caption: Principle of deuterated internal standard use.
Conclusion
This application note presents a sensitive, selective, and robust LC-MS/MS method for the quantification of [Parent Drug Name] in human plasma using this compound as an internal standard. The simple protein precipitation method for sample preparation and the short chromatographic run time make this method suitable for high-throughput analysis in a drug development setting. The validation results demonstrate that the method is accurate, precise, and reliable for its intended purpose.
References
- 1. Bioanalytical method development and validation: Critical concepts and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioanalysis in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. benchchem.com [benchchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. Development and validation of two bioanalysis methods for the determination of etimicin in human serum and urine by liquid chromatography-tandem mass spectrometry: Applications to a human pharmacokinetic and breakpoint study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of a Novel Piperazin-2-one Analog in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of a novel therapeutic candidate, "Pip-42," a derivative of piperazin-2-one (B30754), in human plasma. The method utilizes a stable isotope-labeled internal standard, Piperazin-2-one-d6, to ensure high accuracy and precision, which is critical during drug development.[1][2][3][4][5] The sample preparation involves a straightforward protein precipitation step, followed by a rapid chromatographic separation, making it suitable for high-throughput analysis in a regulated bioanalytical environment. This method was validated over a linear range of 0.1 to 100 ng/mL and demonstrated excellent performance in terms of accuracy, precision, selectivity, and matrix effect.
Introduction
Piperazine and its derivatives are a class of compounds with significant interest in the pharmaceutical industry due to their diverse biological activities, including central nervous system stimulation and antiviral properties.[6][7] "Pip-42" is a novel investigational drug with a piperazin-2-one core structure currently under preclinical development. To support pharmacokinetic and toxicokinetic studies, a reliable and sensitive bioanalytical method is essential for the accurate measurement of Pip-42 concentrations in biological matrices.
The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative LC-MS/MS bioanalysis as it effectively compensates for variability during sample preparation, chromatography, and ionization.[1][5][8] this compound was selected as the internal standard for this assay due to its structural and physicochemical similarity to the analyte, Pip-42. This application note provides a detailed protocol for the sample preparation, LC-MS/MS analysis, and method validation for the quantification of Pip-42 in human plasma.
Experimental
Materials and Reagents
-
Analytes: Pip-42 (≥99% purity), this compound (≥99% purity, isotopic purity ≥98%)
-
Reagents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Water (Milli-Q or equivalent), Human plasma (K2-EDTA)
-
Labware: 1.5 mL polypropylene (B1209903) microcentrifuge tubes, 96-well plates, autosampler vials
Instrumentation
-
LC System: Shimadzu Nexera X2 or equivalent
-
MS System: Sciex Triple Quad™ 6500+ or equivalent
-
Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Software: Analyst® software for data acquisition and processing
Sample Preparation
-
Thaw human plasma samples and standards at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 50 µL of plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution (this compound at 50 ng/mL in 50% methanol).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a 96-well plate or autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography Parameters:
| Parameter | Value |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B in 2.0 min, hold at 95% B for 0.5 min, re-equilibrate |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Total Run Time | 3.0 min |
Mass Spectrometry Parameters:
The mass spectrometer was operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
| Parameter | Pip-42 (Hypothetical) | This compound |
| Q1 Mass (m/z) | 250.2 | 107.1 |
| Q3 Mass (m/z) | 150.1 | 63.1 |
| Declustering Potential (DP) | 80 V | 75 V |
| Collision Energy (CE) | 25 eV | 20 eV |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of Pip-42 in human plasma. The use of this compound as an internal standard ensured the reliability of the results.
Calibration Curve and Linearity
The method was linear over the concentration range of 0.1 to 100 ng/mL. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a 1/x² weighting factor was used. The coefficient of determination (r²) was consistently >0.99.
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 0.1 | 0.012 |
| 0.5 | 0.058 |
| 1.0 | 0.115 |
| 5.0 | 0.575 |
| 10.0 | 1.150 |
| 50.0 | 5.750 |
| 100.0 | 11.500 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC. The results are summarized in the table below. All values were within the acceptable limits of ±15% (±20% for LLOQ) for accuracy and ≤15% (≤20% for LLOQ) for precision.
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 0.1 | 105.0 | 8.5 | 103.2 | 9.8 |
| Low QC | 0.3 | 98.7 | 6.2 | 99.5 | 7.1 |
| Mid QC | 8.0 | 101.2 | 4.5 | 100.8 | 5.3 |
| High QC | 80.0 | 99.5 | 3.1 | 101.5 | 4.2 |
Experimental Workflow and Signaling Pathway
Caption: LC-MS/MS Sample Preparation and Analysis Workflow.
Caption: Hypothetical Mechanism of Action and Metabolism of Pip-42.
Conclusion
This application note details a rapid, sensitive, and reliable LC-MS/MS method for the quantification of Pip-42 in human plasma using this compound as an internal standard. The simple sample preparation procedure and short chromatographic run time make this method ideal for high-throughput bioanalysis in support of drug development studies. The method validation results demonstrate that it meets the stringent requirements for accuracy, precision, and linearity for regulated bioanalysis.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. nebiolab.com [nebiolab.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs [mdpi.com]
Application Note and Protocol: Reconstitution Solvent Selection for Piperazin-2-one-d6
Audience: Researchers, scientists, and drug development professionals.
Introduction Piperazin-2-one-d6 is the deuterium-labeled form of Piperazin-2-one (B30754), a derivative of the piperazine (B1678402) ring.[1] Deuterated compounds are frequently used as internal standards in quantitative analysis by mass spectrometry (MS), particularly in liquid chromatography-mass spectrometry (LC-MS) assays.[2] The use of a stable isotope-labeled internal standard like this compound is critical for achieving high accuracy and precision, as it closely mimics the analyte's behavior during sample extraction, cleanup, and ionization, thereby correcting for matrix effects and instrumental variability.[2][3] Proper reconstitution of the lyophilized or solid standard is the first and a critical step in the preparation of stock solutions for these quantitative bioanalytical methods. This document provides a detailed guide for selecting an appropriate solvent and a protocol for the reconstitution of this compound.
Physicochemical Properties of Piperazin-2-one
The properties of the deuterated standard are expected to be very similar to its non-deuterated analog, Piperazin-2-one.
| Property | Value | Reference |
| Chemical Name | This compound | [4] |
| Synonyms | 2-Oxopiperazine-d6, 2-Ketopiperazine-d6 | [4][5] |
| Molecular Formula | C₄H₂D₆N₂O | [4][6] |
| Molecular Weight | ~106.16 g/mol | [4] |
| Appearance | White to tan crystalline powder | [5] |
| Melting Point | 136-140 °C (for non-deuterated) | [5] |
| Stability | May be sensitive to light and moisture | [5] |
Reconstitution Solvent Selection
The choice of solvent is crucial and depends on the intended application, required concentration, and compatibility with the analytical method (e.g., LC-MS mobile phase). Based on the known solubility of Piperazin-2-one and related compounds, the following solvents can be considered.
| Solvent | Solubility | Suitability for LC-MS & Comments | Reference |
| Chloroform | Soluble | Moderately Suitable: Good solubilizing power. However, it is a chlorinated solvent and may not be ideal for all ESI-MS applications and can be incompatible with some reversed-phase LC columns. | [5] |
| Water | Highly Soluble (for Piperazine) | Highly Suitable: Piperazine, a related parent compound, is highly soluble in water.[7][8] Water is an excellent solvent for preparing high-concentration aqueous stock solutions. It is fully compatible with reversed-phase LC-MS. | [7][8] |
| Methanol (B129727) (MeOH) | Soluble (for Piperazine) | Highly Suitable: Piperazine is soluble in methanol.[7][8] Methanol is a common solvent for preparing standards and is highly compatible with reversed-phase LC-MS mobile phases. | [7][8] |
| Ethanol (EtOH) | Soluble (for Piperazine) | Suitable: Piperazine is soluble in ethanol.[7][8] It is generally compatible with LC-MS, though methanol or acetonitrile (B52724) are more common. | [7][8] |
| Acetonitrile (ACN) | Likely Soluble | Highly Suitable: ACN is a premier solvent for LC-MS analysis due to its favorable UV transparency and low viscosity. While direct solubility data for Piperazin-2-one was not found, it is a common choice for reconstituting deuterated standards to minimize potential deuterium-hydrogen back-exchange that can sometimes occur in protic or acidic solvents.[9] | [9] |
Recommendation: For most LC-MS applications, Methanol or Acetonitrile are the recommended starting solvents due to their high compatibility with typical reversed-phase chromatography and mass spectrometry ionization sources. For applications requiring a purely aqueous stock, water can be used.
Experimental Protocol: Reconstitution of this compound
This protocol describes the procedure for preparing a 1 mg/mL stock solution of this compound.
Materials and Equipment:
-
This compound solid standard
-
Selected reconstitution solvent (e.g., HPLC-grade Methanol or Acetonitrile)
-
Calibrated analytical balance
-
Class A volumetric flask (e.g., 1 mL or 5 mL)
-
Calibrated micropipettes
-
Vortex mixer
-
Ultrasonic bath
-
Amber glass vial with a PTFE-lined cap for storage
Procedure:
-
Equilibration: Before opening, allow the vial containing the solid this compound to equilibrate to room temperature for at least 20 minutes. This prevents condensation of atmospheric moisture onto the compound.
-
Weighing: Accurately weigh the desired amount of the solid standard. For example, weigh 1 mg of this compound. Alternatively, if the compound is supplied in a pre-weighed amount (e.g., 1 mg vial), proceed directly to step 3.
-
Solvent Addition: To prepare a 1 mg/mL stock solution from 1 mg of solid, add 1.0 mL of the selected solvent (e.g., Methanol) to the vial using a calibrated micropipette or by diluting to the mark in a 1 mL volumetric flask.
-
Dissolution: Cap the vial securely and vortex for approximately 1-2 minutes to facilitate dissolution.
-
Sonication (Optional): If the solid does not dissolve completely with vortexing, place the vial in an ultrasonic bath for 5-10 minutes at room temperature.
-
Visual Inspection: Visually inspect the solution to ensure that all solid material has completely dissolved and the solution is clear.
-
Storage: Transfer the resulting stock solution to a clearly labeled amber glass vial with a PTFE-lined cap to protect it from light. Store the solution under appropriate conditions as outlined below.
Storage and Stability
Proper storage of the reconstituted stock solution is essential to maintain its integrity and concentration.
-
Short-Term Storage: For use within a month, store the stock solution at -20°C.[1]
-
Long-Term Storage: For storage periods up to 6 months, it is recommended to store the stock solution at -80°C.[1]
-
Stability Considerations:
-
Piperazin-2-one may be sensitive to light and moisture; therefore, storage in dark, tightly sealed containers is recommended.[5]
-
Deuterium Exchange: To minimize the risk of deuterium-hydrogen back-exchange, avoid storing the standard in strong acidic or basic aqueous solutions for extended periods.[9] Using aprotic solvents like acetonitrile for long-term storage may enhance stability.[9] It is recommended to periodically check the isotopic purity of the standard, especially if it is stored for a long time in a protic solvent.
-
Visualizations
Reconstitution and Internal Standard Workflow
The following diagram illustrates the general workflow from reconstituting the solid standard to its use in a quantitative bioanalysis experiment.
Caption: Workflow for reconstitution and use of this compound as an internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. benchchem.com [benchchem.com]
- 4. Piperazin-2-one | C4H8N2O | CID 231360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Piperazinone | 5625-67-2 [chemicalbook.com]
- 6. piperazin-2-one [stenutz.eu]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: High-Precision Quantification Using Electrospray Ionization (ESI) Mass Spectrometry with Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Electrospray ionization mass spectrometry (ESI-MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a cornerstone of modern quantitative analysis in drug development, clinical diagnostics, and various research fields. Its high sensitivity and specificity allow for the precise measurement of analytes in complex biological matrices. However, the accuracy of these measurements can be compromised by several factors, including sample loss during preparation, variability in instrument response, and matrix effects that can suppress or enhance the analyte signal.[1][2][3]
The use of stable isotope-labeled internal standards (SIL-IS), especially deuterated standards, is widely recognized as the 'gold standard' for mitigating these issues.[1][3][4] Deuterated internal standards are molecules of the analyte where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[5][6] This subtle modification results in a compound that is chemically and physically almost identical to the analyte of interest, yet distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer.[1][7][8] By adding a known amount of the deuterated standard to samples at the beginning of the workflow, it experiences the same processing and analysis conditions as the analyte, enabling highly accurate and precise quantification through isotope dilution mass spectrometry.[1][9]
Principle of Isotope Dilution with Deuterated Standards
The fundamental principle behind using deuterated standards is that they behave nearly identically to their non-deuterated counterparts throughout the analytical process.[4][8] Key advantages include:
-
Co-elution in Chromatography: The deuterated standard and the analyte exhibit almost identical retention times in liquid chromatography, ensuring they experience the same matrix effects at the point of elution.[1][5]
-
Similar Ionization Efficiency: In the ESI source, the deuterated standard and the analyte ionize with very similar efficiency, meaning any suppression or enhancement of the signal affects both compounds proportionally.[5]
-
Correction for Sample Loss: Any loss of the analyte during sample preparation steps (e.g., extraction, evaporation) will be mirrored by a proportional loss of the deuterated standard.[1][9]
By calculating the ratio of the analyte's peak area to the deuterated standard's peak area, these sources of variability are normalized, leading to a robust and reliable quantification.[1][10]
Core Requirements for Effective Use of Deuterated Standards
To ensure the integrity of quantitative data, several factors must be considered when using deuterated internal standards:
-
Isotopic Purity: The standard should have a high degree of deuteration (ideally ≥98%) to minimize signal overlap from the natural isotopic abundance of the analyte.[1][4][6]
-
Stability of Deuterium Labels: Deuterium atoms must be placed in stable, non-exchangeable positions within the molecule to prevent their loss during sample processing and analysis.[1][4] Labeling at positions prone to hydrogen-deuterium exchange (e.g., -OH, -NH, -SH groups) should be avoided.[1][11]
-
Absence of Unlabeled Analyte: The deuterated standard should be free from contamination with the unlabeled analyte, as this would lead to an overestimation of the analyte's concentration.[1][4]
Quantitative Data Summary
The following table provides representative performance characteristics of an LC-ESI-MS/MS method for the quantification of a small molecule drug in human plasma using a deuterated internal standard. These values are typical but should be established for each specific assay during method validation.
| Parameter | Analyte: Small Molecule Drug |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy at LLOQ | 85-115% |
| Precision at LLOQ (CV%) | < 15% |
| Intra-day Accuracy | 90-110% |
| Intra-day Precision (CV%) | < 10% |
| Inter-day Accuracy | 90-110% |
| Inter-day Precision (CV%) | < 10% |
| Extraction Recovery | > 85% |
| Matrix Effect | Minimal (compensated by IS) |
Experimental Protocols
General Protocol for Sample Preparation (Protein Precipitation)
This protocol outlines a general procedure for the extraction of a small molecule drug from human plasma.
Materials:
-
Human plasma samples, calibration standards, and quality control (QC) samples.
-
Deuterated internal standard working solution (concentration will be analyte-dependent).
-
Acetonitrile (B52724) (ACN) or other suitable organic solvent, chilled.
-
Microcentrifuge tubes.
-
Vortex mixer and centrifuge.
Methodology:
-
Aliquoting: Pipette 100 µL of the plasma sample, calibrator, or QC into a microcentrifuge tube.[12]
-
Internal Standard Spiking: Add 10 µL of the deuterated internal standard working solution to each tube.[12]
-
Vortexing: Briefly vortex the tubes to ensure thorough mixing.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate proteins.[5][12]
-
Vortexing: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[12]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or autosampler vial.
-
Evaporation (Optional): If necessary, evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of mobile phase (e.g., 100 µL of 50:50 methanol:water).
-
Filtration (Optional but Recommended): Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial before analysis.[12]
Protocol for LC-ESI-MS/MS Analysis
The following are typical starting parameters for an LC-ESI-MS/MS system and may require optimization for specific analytes and instrumentation.
Liquid Chromatography Parameters:
-
Column: A suitable C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[5]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[5]
-
Gradient: A linear gradient tailored to the analyte's retention time (e.g., 5% B to 95% B over 3 minutes).[5]
-
Flow Rate: 0.4 mL/min.[5]
-
Injection Volume: 5 µL.[5]
-
Column Temperature: 40°C.[5]
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode as appropriate for the analyte.[5]
-
Scan Type: Multiple Reaction Monitoring (MRM).[5]
-
MRM Transitions: Optimized precursor-to-product ion transitions for both the analyte and the deuterated internal standard.[5]
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Data Analysis Protocol
-
Peak Integration: Integrate the peak areas for the analyte and the deuterated internal standard for all samples, calibrators, and QCs.[5]
-
Calculate Peak Area Ratio: For each injection, calculate the peak area ratio (Analyte Area / Internal Standard Area).[5]
-
Construct Calibration Curve: Plot the peak area ratio against the concentration of the calibrators. Perform a linear regression (often with a 1/x or 1/x² weighting) to generate a calibration curve.[12]
-
Quantify Unknowns: Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.[5]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. UWPR [proteomicsresource.washington.edu]
- 8. researchgate.net [researchgate.net]
- 9. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nebiolab.com [nebiolab.com]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. benchchem.com [benchchem.com]
Application Note: Quantitative Analysis of Piperazin-2-one and its Stable Isotope Labeled Analogue using Multiple Reaction Monitoring (MRM)
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quantitative analysis of small molecules using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Piperazin-2-one (B30754) is a heterocyclic organic compound that serves as a key intermediate in the synthesis of various active pharmaceutical ingredients.[1] Accurate quantification of piperazin-2-one in complex matrices, such as biological fluids or reaction mixtures, is crucial for pharmacokinetic studies, process optimization, and quality control. LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode offers the high selectivity and sensitivity required for this type of analysis.
The use of a stable isotope-labeled internal standard (SIL-IS), such as Piperazin-2-one-d6, is the gold standard for quantitative mass spectrometry. It corrects for variations in sample preparation, chromatography, and ionization, thereby ensuring the highest degree of accuracy and precision. This application note provides a detailed protocol and predicted MRM transitions for the simultaneous analysis of piperazin-2-one and its d6-labeled analogue.
Predicted MRM Transitions
The successful implementation of an MRM-based quantitative method relies on the selection of specific and intense precursor-to-product ion transitions. The precursor ion is typically the protonated molecule ([M+H]⁺) in positive electrospray ionization. This ion is isolated in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole.
Based on the molecular structure of piperazin-2-one (MW: 100.12 g/mol ) and common fragmentation patterns of cyclic amides and piperazine (B1678402) derivatives, the following MRM transitions are proposed.[2][3][4][5][6] The transitions for the d6-analogue (assuming deuteration on the carbon backbone) are shifted accordingly.
Table 1: Proposed MRM Transitions for Piperazin-2-one and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Role |
| Piperazin-2-one | 101.1 | 73.1 | CO (Carbon Monoxide) | Quantifier |
| 101.1 | 56.1 | C2H3NO | Qualifier | |
| This compound | 107.1 | 79.1 | CO (Carbon Monoxide) | Quantifier (IS) |
| 107.1 | 62.1 | C2D3NO | Qualifier (IS) |
Note: Collision energies and other MS parameters must be optimized for the specific instrument being used.
Experimental Protocols
This section details the methodology for the quantitative analysis of piperazin-2-one using its d6-labeled internal standard.
Materials and Reagents
-
Piperazin-2-one analytical standard
-
This compound analytical standard
-
LC-MS grade acetonitrile (B52724)
-
LC-MS grade methanol
-
LC-MS grade water
-
Formic acid (≥98%)
-
Biological matrix (e.g., plasma, urine) or appropriate solvent for non-biological samples.
Sample Preparation: Protein Precipitation (for Plasma)
-
Spiking: To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution (concentration will depend on the expected analyte levels).
-
Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Method
-
Instrument: Any standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 0.5 5 4.0 95 5.0 95 5.1 5 | 7.0 | 5 |
Mass Spectrometry (MS) Method
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
Note: Gas flows and temperatures are instrument-dependent and should be optimized accordingly.
Logical Workflow
The MRM technique provides selectivity by monitoring a specific fragmentation reaction for each analyte. The process involves selecting the protonated molecule as the precursor ion, inducing fragmentation through collision-induced dissociation (CID), and then monitoring for a characteristic product ion. This highly specific detection method minimizes interference from matrix components.
Conclusion
This application note provides a comprehensive protocol for the quantitative analysis of piperazin-2-one using LC-MS/MS with its deuterated internal standard, this compound. The proposed MRM transitions offer a starting point for method development, which should be followed by instrument-specific optimization. The detailed sample preparation and LC-MS/MS parameters are suitable for achieving sensitive, selective, and reliable quantification of piperazin-2-one in various research and development settings.
References
- 1. researchgate.net [researchgate.net]
- 2. Piperazin-2-one | C4H8N2O | CID 231360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 4. researchgate.net [researchgate.net]
- 5. novaresearch.unl.pt [novaresearch.unl.pt]
- 6. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolite Identification Using Piperazin-2-one-d6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Piperazin-2-one-d6 as an internal standard in metabolite identification and quantification studies. Detailed protocols for sample preparation and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) are outlined to ensure accurate and reproducible results in complex biological matrices.
Introduction to this compound in Metabolite Identification
The piperazine (B1678402) ring is a prevalent structural motif in a wide array of pharmaceuticals, making the study of their metabolic fate a critical aspect of drug development. Understanding how these compounds are metabolized is essential for evaluating their efficacy, safety, and potential for drug-drug interactions. Common metabolic pathways for piperazine-containing drugs include N-dealkylation, hydroxylation, and ring cleavage, primarily mediated by cytochrome P450 (CYP) enzymes.[1][2]
Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis, offering a way to correct for variability during sample preparation and analysis.[3] this compound, a deuterated analog of a potential piperazine metabolite, serves as an ideal internal standard for the accurate quantification of metabolites derived from drugs containing the piperazin-2-one (B30754) moiety. Its near-identical physicochemical properties to the unlabeled metabolite ensure it behaves similarly during extraction, chromatography, and ionization, thus compensating for matrix effects and improving data quality.[3]
Experimental Protocols
The following protocols provide a framework for the use of this compound in metabolite identification and quantification studies. These are generalized procedures and may require optimization for specific drug candidates and biological matrices.
Protocol 1: In Vitro Metabolite Identification in Human Liver Microsomes (HLMs)
This protocol is designed to identify the primary metabolites of a piperazine-containing drug candidate.
Materials:
-
Test compound (piperazine-containing drug)
-
This compound (as internal standard)
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (B52724) (ACN), cold
-
Methanol (MeOH)
-
Formic acid
-
Ultrapure water
-
Microcentrifuge tubes
-
Incubator/shaker
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Prepare an incubation mixture containing the test compound (e.g., 1-10 µM), pooled HLMs (e.g., 0.5 mg/mL), and phosphate buffer.
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate for a specified time course (e.g., 0, 15, 30, 60 minutes) at 37°C with gentle shaking.
-
-
Reaction Quenching and Protein Precipitation:
-
Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing this compound at a known concentration (e.g., 100 ng/mL).
-
Vortex the samples vigorously for 1 minute to precipitate proteins.[4]
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
-
Sample Preparation for LC-MS/MS Analysis:
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of 50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Quantitative Analysis of Metabolites in Biological Fluids (e.g., Plasma, Urine)
This protocol details the quantification of a specific metabolite in plasma or urine samples using this compound as an internal standard.
Materials:
-
Biological matrix (plasma, urine) from subjects administered the test drug
-
This compound (internal standard)
-
Analyte-free biological matrix for calibration standards and quality controls (QCs)
-
Stock solutions of the metabolite of interest and this compound
-
Protein precipitation solvent (e.g., acetonitrile or methanol)
-
Solid-phase extraction (SPE) cartridges (if required for cleanup)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw biological samples (plasma, urine) on ice.
-
To a 100 µL aliquot of the sample, add a known amount of this compound working solution.
-
For Protein Precipitation: Add 3 volumes of cold acetonitrile, vortex for 1 minute, and centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant for analysis.[5]
-
For Solid-Phase Extraction (SPE): Condition the SPE cartridge according to the manufacturer's instructions. Load the sample, wash with an appropriate solvent to remove interferences, and elute the analyte and internal standard with a suitable elution solvent.
-
-
Preparation of Calibration Standards and Quality Controls (QCs):
-
Prepare a series of calibration standards by spiking analyte-free biological matrix with known concentrations of the metabolite of interest.[3]
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same manner.[3]
-
Add the same amount of this compound to all calibration standards and QCs.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples, calibration standards, and QCs onto the LC-MS/MS system.
-
Develop a chromatographic method to separate the metabolite from endogenous interferences.
-
Optimize the mass spectrometer settings for the detection of the analyte and this compound using multiple reaction monitoring (MRM).
-
Data Presentation
The following tables summarize typical parameters for the quantitative analysis of piperazine derivatives using deuterated internal standards. These values can serve as a starting point for method development and validation.
Table 1: Exemplary LC-MS/MS Method Parameters
| Parameter | Recommended Setting |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm)[6] |
| Mobile Phase A | 0.1% Formic Acid in Water[7] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol[6] |
| Flow Rate | 0.4 mL/min[6] |
| Injection Volume | 2-10 µL[6] |
| Column Temperature | 40°C[6] |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive[7] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temperature | 450-550°C[6] |
| IonSpray Voltage | ~5500 V |
| Collision Gas | Nitrogen |
Table 2: Typical Method Validation Parameters for Piperazine Derivatives in Biological Matrices
| Parameter | Typical Range | Reference |
| Linearity Range | 1 - 1000 ng/mL | [4][8] |
| Correlation Coefficient (r²) | > 0.99 | [8] |
| Lower Limit of Quantification (LLOQ) | 0.1 - 10 ng/mL | [4][7] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | [4] |
| Precision (% RSD) | < 15% (< 20% at LLOQ) | [4][7] |
| Recovery | 80 - 110% | [7] |
Visualizations
Metabolic Pathway of Piperazine-Containing Drugs
The following diagram illustrates the common metabolic pathways for drugs containing a piperazine moiety.
Caption: Common metabolic pathways of piperazine-containing drugs.
Experimental Workflow for Metabolite Quantification
This workflow outlines the key steps for the quantitative analysis of a drug metabolite using this compound as an internal standard.
Caption: Workflow for metabolite quantification using an internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phenomenex.com [phenomenex.com]
- 7. scienceasia.org [scienceasia.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Quantifying Piperazine-Containing Drugs with a Deuterated Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperazine (B1678402) and its derivatives are a broad class of chemical compounds with diverse pharmacological applications, ranging from antipsychotics and antidepressants to anthelmintics and recreational designer drugs.[1][2] Accurate quantification of these drugs in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, clinical and forensic toxicology, and drug development.[3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[4][5]
The use of a stable isotope-labeled internal standard, particularly a deuterated analog of the analyte, is a critical component of a robust and reliable LC-MS/MS method.[6][7] Deuterated standards co-elute with the target analyte and exhibit nearly identical physicochemical properties, effectively compensating for variations in sample preparation, chromatographic retention, and ionization efficiency, thereby minimizing matrix effects and improving the accuracy and precision of quantification.[6][7]
These application notes provide a comprehensive overview and detailed protocols for the quantification of piperazine-containing drugs in biological samples using a deuterated internal standard with LC-MS/MS.
Data Presentation: Quantitative Method Validation Parameters
The following tables summarize typical validation parameters for the quantification of various piperazine-containing drugs using deuterated internal standards, as reported in the scientific literature. These values demonstrate the performance and reliability of the described methods.
Table 1: Linearity and Sensitivity of LC-MS/MS Methods for Piperazine Drug Quantification
| Analyte | Deuterated Standard | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Olmesartan (B1677269) | Deuterated Olmesartan | Human Plasma | 5 - 2500 | 5 | [3] |
| 1-Benzylpiperazine (BZP) | BZP-D7 | Biological Material | Not Specified | Not Specified | [6][8] |
| 1-(3-chlorophenyl)piperazine (mCPP) | mCPP-D8 | Biological Material | Not Specified | Not Specified | [6][8] |
| 1-(3-trifluoromethylphenyl)piperazine (TFMPP) | TFMPP-D4 | Biological Material | Not Specified | Not Specified | [6][8] |
Table 2: Accuracy and Precision for the Quantification of BZP and TFMPP in Various Matrices
| Matrix | Analyte | Spiked Concentration (µg/mL) | Accuracy (% Recovery) | Precision (% RSD) | Reference |
| Plasma | BZP | 0.05 | 96.3 | 5.2 | [9] |
| 0.5 | 94.8 | 3.8 | [9] | ||
| 2.5 | 95.1 | 2.1 | [9] | ||
| TFMPP | 0.05 | 93.2 | 6.1 | [9] | |
| 0.5 | 92.5 | 4.5 | [9] | ||
| 2.5 | 93.8 | 2.9 | [9] | ||
| Urine | BZP | 0.05 | 101.2 | 4.8 | [9] |
| 0.5 | 98.7 | 3.5 | [9] | ||
| 2.5 | 99.1 | 1.9 | [9] | ||
| TFMPP | 0.05 | 97.6 | 5.5 | [9] | |
| 0.5 | 96.9 | 4.1 | [9] | ||
| 2.5 | 98.2 | 2.3 | [9] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the quantification of piperazine-containing drugs using a deuterated internal standard.
Protocol 1: Sample Preparation (Protein Precipitation)
This protocol is a common and rapid method for extracting piperazine derivatives from biological matrices like plasma or serum.
Materials:
-
Biological matrix (e.g., plasma, serum, urine)
-
Deuterated internal standard stock solution
-
Acetonitrile (B52724) (ACN), ice-cold
-
Vortex mixer
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Autosampler vials
Procedure:
-
To 100 µL of the biological sample in a microcentrifuge tube, add a known amount of the deuterated internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant and filter it using a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This protocol outlines typical LC-MS/MS conditions for the analysis of piperazine-containing drugs. Note that these parameters may require optimization for specific analytes and instrument setups.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions: These must be optimized for each specific piperazine drug and its deuterated internal standard. The precursor ion will be the protonated molecule [M+H]⁺, and the product ions will be characteristic fragments.
Mandatory Visualizations
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. academic.oup.com [academic.oup.com]
- 3. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholars.direct [scholars.direct]
Application Notes and Protocols: Standard Operating Procedure for Piperazin-2-one-d6 Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
Piperazin-2-one derivatives are significant heterocyclic compounds utilized as structural scaffolds in drug discovery and as intermediates in the synthesis of various active pharmaceutical ingredients.[1][2] Specifically, deuterated forms, such as Piperazin-2-one-d6, are crucial as internal standards in quantitative bioanalytical assays, typically those employing liquid chromatography-mass spectrometry (LC-MS).[3] The use of a stable isotopically labeled internal standard is best practice for correcting analyte loss during sample preparation and for variations in instrument response, ensuring the highest level of confidence in the results.[3]
This document provides a detailed standard operating procedure (SOP) for the preparation, storage, and quality control of a this compound stock solution for research and development purposes.
Physicochemical Data and Storage
All quantitative data regarding the compound and its storage are summarized in the tables below.
Table 1: Properties of Piperazin-2-one and this compound
| Property | Piperazin-2-one | This compound | Citation |
| CAS Number | 5625-67-2 | Not specified (d6 variant) | [4] |
| Molecular Formula | C₄H₈N₂O | C₄H₂D₆N₂O | [4] |
| Molecular Weight | 100.12 g/mol | Approx. 106.16 g/mol | [4] |
| Appearance | White to off-white solid | White to off-white solid | [5] |
Table 2: Recommended Solvents for Stock Solution Preparation
| Solvent | Suitability | Comments | Citation |
| Methanol (B129727) (MeOH) | Highly Recommended | Readily dissolves piperazine (B1678402) derivatives and is compatible with LC-MS analysis.[5] | |
| Acetonitrile (ACN) | Recommended | Common solvent for analytical standards and compatible with reverse-phase chromatography. | |
| Dimethyl Sulfoxide (DMSO) | Suitable | High dissolving power; may need to be diluted for some applications to avoid chromatographic issues. | |
| Water | Suitable | Piperazine is freely soluble in water; solubility of the derivative should be confirmed.[6][7] | |
| Diethyl Ether | Not Recommended | Piperazine is poorly soluble.[6][7] |
Table 3: Stock Solution Storage and Stability
| Storage Temperature | Shelf Life | Citation |
| -80°C | 6 months | [8] |
| -20°C | 1 month | [8] |
Safety Precautions and Hazard Information
Hazard Identification:
-
Causes skin irritation (H315).[4]
-
May cause an allergic skin reaction (H317).[4]
-
Causes serious eye irritation (H319).[4]
-
May cause respiratory irritation (H335).[4]
Personal Protective Equipment (PPE):
-
Wear protective gloves, a lab coat, and eye/face protection.[9]
-
Work in a well-ventilated area or under a chemical fume hood.[9]
Disposal:
-
Dispose of waste as hazardous material in accordance with all local, state, and federal regulations.[9]
-
Do not dispose of the chemical down the drain.[9]
Experimental Protocol: Preparation of a 1 mg/mL Stock Solution
This protocol details the preparation of 10 mL of a 1 mg/mL this compound stock solution in methanol.
3.1 Materials and Equipment
-
This compound solid
-
Methanol (HPLC or MS-grade)
-
10 mL volumetric flask (Class A)
-
Analytical balance (readable to 0.01 mg)
-
Spatula and weighing paper/boat
-
Micropipettes
-
Vortex mixer
-
Ultrasonic bath
-
Amber glass storage vials with PTFE-lined caps
3.2 Step-by-Step Procedure
-
Preparation: Ensure all glassware is clean and dry. Allow the this compound container to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Tare the analytical balance with a clean weighing boat. Accurately weigh approximately 10.0 mg of this compound solid. Record the exact weight.
-
Dissolution: Carefully transfer the weighed solid into the 10 mL volumetric flask. Add approximately 7 mL of methanol to the flask.
-
Mixing: Cap the flask and vortex gently to dissolve the solid. If necessary, place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.
-
Dilution to Volume: Once the solid is fully dissolved and the solution is at room temperature, carefully add methanol to the flask until the bottom of the meniscus is aligned with the calibration mark.
-
Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.
-
Aliquoting and Storage: Transfer the stock solution into clearly labeled amber glass vials. The label should include the compound name, concentration, solvent, preparation date, and preparer's initials. Store the vials at -20°C or -80°C as required.[8]
Visualization of Workflows
The following diagrams illustrate the key procedures and logical relationships described in this document.
Caption: Workflow for preparing this compound stock solution.
Caption: Logical workflow for using the stock solution as an internal standard.
Quality Control (QC)
-
Visual Inspection: After preparation, visually inspect the solution for any undissolved particulates or cloudiness. The solution should be clear and colorless.
-
Concentration Verification: The concentration of the stock solution can be verified by preparing a dilution and analyzing it via a suitable analytical method, such as LC-MS or Gas Chromatography (GC), which are commonly used for piperazine derivatives.[3][6][10] A response factor can be established against a certified reference standard if available.
-
Purity Check: A purity check can be performed using the same analytical methods to ensure there are no significant impurities or degradation products.
Applications
The primary application for a this compound stock solution is as an internal standard for the quantitative analysis of non-deuterated Piperazin-2-one or structurally similar analytes in complex matrices. This is common in pharmacokinetic studies, toxicological screening, and other drug development research where accurate quantification is essential.[3] Piperazine derivatives are also investigated for various biological activities, and this stock solution could be used in control experiments for such studies.[8][11]
References
- 1. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 2. nbinno.com [nbinno.com]
- 3. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperazin-2-one | C4H8N2O | CID 231360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. Piperazine - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 11. mdpi.com [mdpi.com]
Measuring Drug Levels in Whole Blood Versus Plasma: Application Notes and Protocols
[Date]: December 7, 2025
[Version]: 1.0
Introduction
The accurate quantification of drug concentrations in biological matrices is a cornerstone of pharmacokinetic (PK) and pharmacodynamic (PD) studies. Historically, plasma has been the matrix of choice for the majority of bioanalytical assays. However, this preference is based on the assumption that a drug distributes evenly between plasma and the cellular components of blood, or that the plasma concentration accurately reflects the concentration at the site of action. This assumption can be misleading for drugs that preferentially sequester into red blood cells (RBCs), leading to an underestimation of the total drug exposure when only plasma is analyzed. This application note provides a comprehensive overview of the critical considerations for selecting between whole blood and plasma for therapeutic drug monitoring (TDM) and pharmacokinetic analysis. Detailed protocols for sample preparation of both matrices for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) are provided, along with comparative data for representative drugs.
Rationale for Matrix Selection: The Importance of Red Blood Cell Partitioning
Whole blood is composed of plasma (the liquid component) and cellular elements, with RBCs comprising over 99% of the cellular volume. Drugs can exhibit differential partitioning between these two fractions. The blood-to-plasma ratio (B/P ratio) is a critical parameter that describes this distribution.
-
B/P Ratio ≈ 1: The drug distributes evenly between plasma and RBCs. In this case, plasma is a suitable surrogate for whole blood (e.g., Metoprolol).
-
B/P Ratio < 1: The drug is predominantly found in the plasma. Plasma is the appropriate matrix for analysis (e.g., Naproxen).
-
B/P Ratio > 1: The drug is preferentially sequestered in RBCs. For these compounds, whole blood is the required matrix to accurately determine pharmacokinetic parameters (e.g., Chloroquine, Tacrolimus (B1663567), Cyclosporine).
Using plasma to measure drugs with a high B/P ratio can lead to a significant underestimation of clearance and an inaccurate assessment of the drug's safety and efficacy profile. Therefore, determining the B/P ratio early in drug development is crucial for selecting the appropriate bioanalytical matrix.
Comparative Data: Whole Blood vs. Plasma Concentrations
The choice of matrix can have a profound impact on the measured drug concentration. The following tables summarize data for drugs where this difference is clinically significant.
Immunosuppressants
Immunosuppressants like tacrolimus and cyclosporine are known to bind extensively to erythrocytes.
| Drug | Mean Concentration in Whole Blood (µg/L) | Mean Concentration in Plasma (µg/L) | Approximate Blood/Plasma Ratio | Reference(s) |
| Tacrolimus | 5.7 ± 1.9 | 0.13 ± 0.07 | ~44 | |
| Cyclosporine A | Varies with patient and time post-transplant | Varies, but significantly lower than whole blood | >10 |
Table 1: Comparative concentrations of immunosuppressants in whole blood and plasma.
Antiepileptics
While some antiepileptics show relatively even distribution, others can have different concentrations between the two matrices.
| Drug | Mean Concentration in Whole Blood (mg/L) | Mean Concentration in Plasma (mg/L) | Approximate Blood/Plasma Ratio | Reference(s) |
| Lamotrigine | Not consistently reported, plasma is standard | 5.9 (range 0.8–18.1) | ~1 (Implied) |
Table 2: Lamotrigine concentrations, primarily measured in plasma.
Experimental Protocols
The following are generalized protocols for the extraction of drugs from whole blood and plasma for LC-MS/MS analysis. These protocols, particularly for whole blood, often require a lysis step to release the drug from RBCs.
Whole Blood Sample Preparation: Protein Precipitation Method
This protocol is suitable for many small molecule drugs that are sequestered in RBCs.
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of well-mixed whole blood sample.
-
Internal Standard Addition: Add 10 µL of the internal standard (IS) solution and vortex briefly.
-
Cell Lysis: Add 100 µL of deionized water to induce osmotic lysis of the red blood cells. Vortex for 10 seconds.
-
Protein Precipitation: Add 400 µL of acetonitrile (B52724) (or methanol (B129727) containing a precipitating agent like zinc sulfate) to the lysed sample.
-
Vortexing: Vortex the sample vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase used for LC-MS/MS analysis.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Plasma Sample Preparation: Solid-Phase Extraction (SPE) Method
This protocol provides a cleaner extract compared to protein precipitation and is suitable for a wide range of drugs in plasma.
-
Plasma Separation: Centrifuge the whole blood sample at 1,500-2,000 x g for 10-15 minutes at 4°C. Carefully aspirate the plasma supernatant.
-
Sample Aliquoting: To a clean tube, add 200 µL of the plasma sample.
-
Internal Standard Addition: Add 10 µL of the internal standard (IS) solution and vortex briefly.
-
Sample Pre-treatment: Add 200 µL of 4% phosphoric acid in water to the plasma sample to disrupt protein binding. Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interferences.
-
Elution: Elute the analyte of interest with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Method Performance Comparison
The choice of matrix and extraction method can influence key analytical parameters.
| Parameter | Whole Blood (Protein Precipitation) | Plasma (Solid-Phase Extraction) |
| Analyte Recovery | Generally lower and more variable due to co-precipitation and strong binding to cellular components. | Typically higher and more consistent due to the efficiency of the SPE process. |
| Matrix Effect | More pronounced due to the complexity of the matrix, including hemoglobin and other cellular components, which can cause ion suppression or enhancement in the MS source. | Generally lower as the SPE process provides a cleaner extract by removing a larger proportion of interfering endogenous components like phospholipids. |
| Throughput | Higher, as protein precipitation is a simpler and faster procedure. | Lower, due to the multiple steps involved in SPE (conditioning, loading, washing, elution). |
| Cost per Sample | Lower, as it requires fewer and less expensive reagents and consumables. | Higher, due to the cost of SPE cartridges. |
Table 3: Comparison of typical method performance for whole blood and plasma analysis.
Visualized Workflows and Decision Logic
General Bioanalytical Workflow
The following diagram illustrates a typical workflow for the analysis of drug concentrations in biological samples.
Troubleshooting & Optimization
Technical Support Center: Piperazin-2-one-d6 Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve poor peak shape issues encountered during the chromatographic analysis of Piperazin-2-one-d6.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for this compound?
Poor peak shape, particularly peak tailing, for a polar and basic compound like Piperazin-2-one is often caused by secondary interactions with the stationary phase. In HPLC, the primary issue is the interaction between the basic nitrogen atoms in the piperazine (B1678402) ring and acidic residual silanol (B1196071) groups on silica-based columns (e.g., C18).[1][2] This leads to a secondary retention mechanism that causes tailing.[1] In GC, active sites in the inlet liner or on the column can also cause these undesirable interactions.[3]
Q2: How does the deuterium (B1214612) labeling (d6) in my compound affect its peak shape?
The deuterium labeling itself is unlikely to be the direct cause of poor peak shape. Its primary effect is a subtle change in the molecule's physicochemical properties, which typically results in a slightly earlier elution time compared to its non-deuterated counterpart in both reversed-phase LC and GC.[4][5] This is known as the chromatographic isotope effect.[4] The underlying chemical interactions causing issues like peak tailing are dictated by the overall structure of Piperazin-2-one, which is polar and basic.
Q3: My peak is fronting instead of tailing. What does this indicate?
Peak fronting is most commonly a sign of sample overload.[6] This occurs when the amount of sample injected saturates the stationary phase at the column inlet.[6] Less common causes can include a collapsed column bed or issues with sample solvent being significantly stronger than the mobile phase.[6][7]
Q4: If all the peaks in my chromatogram have poor shape, what is the likely cause?
If all peaks are affected uniformly, the problem is likely physical or system-related rather than chemical.[1][3] Common culprits include:
-
Extra-column volume: Excessive tubing length or use of fittings with dead volume between the injector, column, and detector.[6]
-
Column issues: A void or channel in the column packing bed.
-
Improper column installation: A poor cut on a GC column or incorrect placement in the GC inlet can cause band broadening for all analytes.[3]
Troubleshooting Guide: A Systematic Approach
Poor peak shape can be diagnosed and resolved by systematically evaluating the chromatographic system, method parameters, and sample preparation.
Step 1: Initial Assessment
Before making changes, quantify the problem by calculating the tailing factor (Tf) or asymmetry factor (As). A value near 1.0 is ideal, while values > 1.5 are generally unacceptable for quantitative analysis. Note whether the issue is peak tailing, fronting, or broadening and if it affects only the analyte of interest or all peaks.
Step 2: HPLC Troubleshooting
A. Mobile Phase Optimization (Most Common Issue)
-
Issue: Secondary interactions with silanol groups.
-
Solution 1: Adjust pH. Lowering the mobile phase pH to 2-3 protonates the silanol groups, minimizing their ability to interact with the protonated basic analyte.[2] This is often the most effective solution.[2] Alternatively, using a high pH (>8) will neutralize the piperazine compound, but this requires a pH-stable column.[1][2]
-
Solution 2: Add a Competing Base. Introduce a small concentration (e.g., 10-25 mM) of a competing base like triethylamine (B128534) (TEA) to the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from the analyte.[1]
B. Column Selection and Care
-
Issue: Standard silica (B1680970) columns have active silanol sites.
-
Solution: Use a modern, high-purity, end-capped C18 column, which has fewer residual silanols. For more difficult separations, consider a column with a polar-embedded phase or a hybrid silica-polymer phase designed for better peak shape with basic compounds.[2]
C. System and Sample Issues
-
Issue: Sample overload causing peak fronting.
-
Solution: Dilute the sample or reduce the injection volume.[6] A 1:10 dilution can quickly confirm if overload is the problem.[6]
-
Issue: Extra-column band broadening.
-
Solution: Use shorter, narrower internal diameter (ID) tubing (e.g., 0.005 inches) for all connections and ensure fittings are properly seated to eliminate dead volume.[6]
Step 3: GC Troubleshooting
A. Inlet System (Common Source of Activity)
-
Issue: Active sites in the liner interacting with the analyte.
-
Solution: Use a fresh, deactivated liner. If the problem reappears quickly, it suggests the samples themselves are contaminating the liner.[3]
-
Issue: Improper column installation.
-
Solution: Ensure the column is cut cleanly at a 90° angle and is positioned at the correct height within the inlet according to the manufacturer's instructions.[3]
B. Column Maintenance
-
Issue: Contamination at the head of the column.
-
Solution: Trim 10-20 cm from the front of the column to remove non-volatile residues and active sites that have developed over time.[3]
C. Method Parameters
-
Issue: Mismatch between solvent polarity and stationary phase in splitless injection.
-
Solution: Ensure the stationary phase chemistry is compatible with the sample solvent polarity to allow for proper solvent focusing.[3] The initial oven temperature should also be about 20°C below the boiling point of the solvent.[3]
Data Presentation
The following table summarizes recommended starting conditions for improving the peak shape of polar, basic compounds like this compound in HPLC.
| Parameter | Recommendation for Tailing Peaks | Rationale |
| Column Type | High-purity, end-capped C18; Polar-embedded phase; Hybrid silica-polymer | Minimizes available silanol groups for secondary interactions.[2] |
| Mobile Phase pH | 2.5 - 3.0 (with acid like TFA or formic acid) | Protonates silanol groups, reducing their negative charge and interaction with the basic analyte.[2] |
| Mobile Phase Additive | 10-25 mM Triethylamine (TEA) or other competing base | Masks active silanol sites by preferentially binding to them.[1] |
| Buffer Strength | 10-25 mM | Maintains a stable pH throughout the analysis for reproducible results.[8] |
Experimental Protocols
Protocol: Systematic Troubleshooting of Peak Tailing in HPLC
This protocol provides a step-by-step method to diagnose and resolve peak tailing for this compound.
-
Establish a Baseline:
-
Inject a standard of this compound using your current method.
-
Document the retention time, peak width, and calculate the USP Tailing Factor (Tf).
-
-
Mobile Phase pH Adjustment:
-
Addition of a Competing Base (if tailing persists):
-
Column Change (if necessary):
-
If tailing is still not resolved, switch to a modern, end-capped, high-purity C18 column or a column with a polar-embedded phase.[1]
-
Repeat the analysis starting with the low-pH mobile phase.
-
-
Check for Overload (if fronting occurs):
-
Prepare and inject a 1:10 dilution of your standard.
-
If peak fronting is eliminated, this confirms sample overload. Adjust the sample concentration accordingly.[6]
-
Visualization
Troubleshooting Workflow
The diagram below outlines a logical workflow for diagnosing the root cause of poor peak shape for this compound.
Caption: A decision tree for troubleshooting poor chromatographic peak shape.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. benchchem.com [benchchem.com]
- 5. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bvchroma.com [bvchroma.com]
- 8. HPLCトラブルシューティングガイド [sigmaaldrich.com]
Technical Support Center: Optimizing MS Source Parameters for Piperazin-2-one-d6 Analysis
Welcome to the technical support center for the analysis of Piperazin-2-one-d6. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize their mass spectrometry (MS) source parameters for robust and reliable results.
Frequently Asked Questions (FAQs)
Q1: Why does my deuterated internal standard (this compound) elute slightly earlier than the non-deuterated analyte?
A1: This phenomenon is known as the "deuterium isotope effect." The substitution of hydrogen with the heavier deuterium (B1214612) isotope can lead to slight differences in the physicochemical properties of the molecule. This can affect its interaction with the stationary phase of the liquid chromatography (LC) column, often resulting in the deuterated compound eluting slightly earlier than its non-deuterated counterpart. While often minimal, this can impact quantification if the peaks do not co-elute perfectly.[1]
Q2: How can I minimize the chromatographic shift between my analyte and this compound?
A2: While completely eliminating the isotopic shift can be challenging, you can take the following steps to minimize its impact:[1]
-
Optimize Chromatography: Adjusting the gradient profile, mobile phase composition, or column temperature can sometimes reduce the separation between the two peaks.
-
Consider Shorter Gradients: If feasible for your separation, a shorter and faster gradient can minimize the time the two compounds have to separate on the column.
-
Ensure Peak Integration is Appropriate: If a slight separation is unavoidable, ensure that your integration parameters are set to accurately quantify both peaks.
Q3: My this compound standard shows a different peak shape compared to my analyte. What could be the cause?
A3: Discrepancies in peak shape can arise from several factors:
-
Co-eluting Interferences: The deuterated standard might have a co-eluting impurity that is not present with the analyte.
-
Source Conditions: Suboptimal electrospray ionization (ESI) source parameters can affect the ionization efficiency and lead to peak tailing or splitting. A systematic optimization of source parameters is recommended.
-
High Concentration: Injecting too high a concentration of the standard can lead to detector saturation and peak shape distortion.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Issue 1: Low Signal Intensity or Poor Sensitivity
Low signal intensity is a common issue that can often be resolved by systematically optimizing the MS source parameters.
| Potential Cause | Troubleshooting Steps & Solutions |
| Suboptimal ESI Source Parameters | 1. Perform a systematic optimization of all relevant source parameters, including spray voltage, nebulizer gas pressure, drying gas flow, and drying gas temperature.[1] 2. Begin with the instrument manufacturer's recommended default settings and adjust one parameter at a time while monitoring the signal intensity of this compound.[1] |
| Incorrect Ionization Mode | 1. Infuse a standard solution of this compound and test both positive and negative ionization modes to determine which provides a better response.[2] 2. Given the two nitrogen atoms in the piperazine (B1678402) ring, positive ionization is the more likely mode. |
| Mobile Phase Composition | 1. Ensure the mobile phase is compatible with ESI. The presence of non-volatile buffers can suppress the signal. 2. The addition of a small amount of a volatile acid (e.g., 0.1% formic acid) can improve protonation and enhance the signal in positive ion mode. |
Issue 2: In-source Fragmentation of this compound
The appearance of fragment ions in the full scan spectrum can indicate that the precursor ion is unstable under the current source conditions.
| Potential Cause | Troubleshooting Steps & Solutions |
| Cone/Fragmentor Voltage is Too High | 1. Gradually decrease the cone (or fragmentor) voltage and monitor the abundance of the precursor ion versus any fragment ions.[1] 2. Aim for a voltage that maximizes the precursor ion signal while minimizing fragmentation. |
| High Drying Gas Temperature | 1. Excessive heat can cause thermal degradation of the analyte. 2. Reduce the drying gas temperature in increments and observe the effect on the precursor ion intensity and fragmentation pattern. |
Issue 3: Unstable Signal or High Variability
An unstable signal can lead to poor reproducibility and inaccurate quantification.
| Potential Cause | Troubleshooting Steps & Solutions |
| Unstable Electrospray | 1. Visually inspect the spray needle if possible. The spray should be a fine, consistent mist. 2. Adjust the spray voltage and nebulizer gas pressure to achieve a stable spray. Aim for the lowest voltage that provides a stable signal to minimize the risk of in-source reactions.[1] |
| Contaminated Source | 1. A dirty ion source can lead to signal instability. 2. Follow the manufacturer's instructions for cleaning the ion source components. |
| Leaks in the System | 1. Check for any leaks in the LC flow path or at the MS inlet, as this can cause pressure fluctuations and an unstable signal.[3] |
Experimental Protocols
Protocol: Systematic Optimization of ESI Source Parameters
This protocol describes a one-factor-at-a-time approach to optimize the ESI source parameters for this compound analysis.
-
Preparation:
-
Prepare a solution of this compound in your initial mobile phase at a concentration that provides a stable and readily detectable signal.
-
Set up a direct infusion of the solution into the mass spectrometer at a typical flow rate (e.g., 5-10 µL/min) using a syringe pump. Alternatively, a continuous flow from the LC system with the analyte teed in post-column can be used.
-
-
Initial Instrument Settings:
-
Begin with the instrument manufacturer's recommended default ESI source parameters.[1]
-
Set the mass spectrometer to monitor the precursor ion of this compound in full scan mode.
-
-
Optimization Sequence:
-
Spray Voltage: While infusing the solution, gradually increase the spray voltage from a low value until a stable signal is observed. Continue to increase the voltage and monitor the signal intensity. Record the voltage that provides the highest and most stable signal.[1]
-
Nebulizer Gas Pressure: At the optimal spray voltage, vary the nebulizer gas pressure and observe its effect on the signal intensity and stability. Record the optimal pressure.[1]
-
Drying Gas Flow and Temperature: Sequentially optimize the drying gas flow rate and then the temperature. Monitor the signal intensity for both the analyte and the deuterated standard.[1] The optimal temperature should ensure efficient desolvation without causing thermal degradation.[1]
-
Cone/Fragmentor Voltage: Once the other parameters are optimized, adjust the cone/fragmentor voltage to maximize the intensity of the precursor ion while minimizing any in-source fragmentation.
-
-
Verification:
-
Once the optimal parameters have been determined through infusion, verify the performance by injecting the sample through the entire LC-MS system. Minor adjustments may be necessary to account for the LC flow.
-
Quantitative Data Summary
The following table provides typical ranges for key ESI source parameters. The optimal values for this compound should be determined experimentally but will likely fall within these ranges.
| Parameter | Typical Range (Positive Ion Mode) | Notes |
| Spray Voltage (V) | 2000 - 4000 | Aim for the lowest voltage that provides a stable spray to minimize in-source reactions.[1] |
| Drying Gas Temperature (°C) | 200 - 350 | Optimize to ensure efficient desolvation without causing thermal degradation.[1] |
| Drying Gas Flow (L/min) | 4 - 12 | Higher flow rates can improve desolvation but may reduce sensitivity if set too high.[1] |
| Nebulizer Gas Pressure (psi) | 30 - 60 | Varies significantly between instruments; adjust for a stable spray. |
| Cone/Fragmentor Voltage (V) | 20 - 100 | Analyte-dependent; optimize to maximize precursor ion intensity. |
Visualizations
Caption: Experimental workflow for MS source parameter optimization.
Caption: Interplay of MS source parameters and analytical outcomes.
References
Technical Support Center: Optimizing Piperazin-2-one-d6 Extraction from Tissue
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Piperazin-2-one-d6 from tissue samples.
Troubleshooting Guides
This section addresses common issues encountered during the extraction of this compound, providing potential causes and systematic solutions.
Issue 1: Low Recovery of this compound
Question: My recovery for this compound is consistently low. What are the potential causes and how can I improve it?
Answer: Low recovery of an internal standard like this compound can stem from several factors throughout the extraction process. A systematic approach is crucial to identify and resolve the issue.
Potential Causes and Solutions:
-
Inefficient Tissue Homogenization: The analyte may not be fully released from the tissue matrix.
-
Solution: Optimize your homogenization method. Factors to consider include the type of tissue, the homogenization buffer, and the duration and intensity of the process. For tougher tissues, consider cryogenic grinding or enzymatic digestion prior to mechanical homogenization.
-
-
Suboptimal Extraction pH: Piperazin-2-one (B30754) is a weak base, and its extraction efficiency is highly pH-dependent.
-
Solution: Adjust the pH of your homogenization and extraction buffers. To ensure Piperazin-2-one is in its non-ionized, more organic-soluble form, the pH should be adjusted to be at least 2 units above its pKa.
-
-
Poor Choice of Extraction Method: The selected extraction technique (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) may not be suitable for this compound in your specific tissue matrix.
-
Solution: Evaluate different extraction methods. Protein precipitation is a simple and often effective first step. For cleaner extracts, consider liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
-
Analyte Loss During Solvent Evaporation: If your protocol involves an evaporation step, you may be losing the analyte due to its volatility.
-
Solution: Use a gentle stream of nitrogen for evaporation and avoid excessive heat. Ensure the evaporation process is not carried out to complete dryness, as this can make reconstitution difficult.
-
-
Incomplete Reconstitution: The dried extract may not be fully redissolving in the reconstitution solvent.
-
Solution: Vortex the sample thoroughly during reconstitution and consider using a stronger solvent or a combination of solvents. Sonication can also aid in redissolving the analyte.
-
Issue 2: High Variability in this compound Recovery
Question: The recovery of my deuterated internal standard is highly variable between samples. What could be causing this inconsistency?
Answer: Inconsistent recovery is often due to a lack of uniformity in sample processing.
Potential Causes and Solutions:
-
Inconsistent Homogenization: Variations in the homogenization process from sample to sample will lead to different extraction efficiencies.
-
Solution: Standardize your homogenization protocol. Ensure consistent sample weight-to-buffer ratios, homogenization times, and instrument settings for all samples.
-
-
Precipitation Inconsistencies: If using protein precipitation, variations in the addition of the precipitating agent or incubation times can lead to variable results.
-
Solution: Use a calibrated pipette to add a consistent volume of the precipitating agent to each sample. Ensure all samples are vortexed for the same duration and incubated at the same temperature for the same amount of time.
-
-
pH Fluctuations: Small variations in the pH of individual samples can significantly impact the extraction of a basic compound like Piperazin-2-one.
-
Solution: Prepare a master mix of your buffers to ensure pH consistency across all samples. Verify the pH of the final homogenate before proceeding with the extraction.
-
-
Matrix Effects: Even with a deuterated internal standard, severe and variable matrix effects can lead to inconsistent results.[1][2][3]
-
Solution: Perform a post-extraction addition experiment to evaluate the extent of matrix effects. If significant matrix effects are observed, consider a more rigorous cleanup step, such as solid-phase extraction (SPE), or dilute the sample extract further before analysis.
-
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of Piperazin-2-one that I should consider for method development?
A1: Understanding the properties of Piperazin-2-one is crucial for developing a robust extraction method.
| Property | Value | Reference |
| Molecular Formula | C₄H₈N₂O | [2][3][4] |
| Molecular Weight | 100.12 g/mol | [2][3] |
| Melting Point | 136-140 °C | [4] |
| Boiling Point | 164 °C at 5 mmHg | [3][4] |
| pKa | 15.47 (predicted) | [4] |
| LogP | -1.1 | [2] |
| Solubility | Freely soluble in water | [5] |
Q2: Which tissue homogenization technique is best for this compound extraction?
A2: The choice of homogenization technique depends on the tissue type.[6]
-
Soft Tissues (e.g., Liver, Brain): Bead beating or rotor-stator homogenizers are generally effective.
-
Tough/Fibrous Tissues (e.g., Muscle, Skin): Cryogenic grinding followed by mechanical homogenization is often necessary to ensure complete disruption of the tissue matrix.
Q3: What are the recommended starting conditions for a liquid-liquid extraction (LLE) of this compound from a tissue homogenate?
A3: For a basic compound like Piperazin-2-one, you will want to perform the LLE under basic conditions.
-
Adjust pH: Ensure the pH of the tissue homogenate is alkaline (pH > 9) to keep the Piperazin-2-one in its non-ionized form.
-
Select an Organic Solvent: A moderately polar, water-immiscible organic solvent is a good starting point. Consider solvents like ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and isopropanol.
-
Perform Extraction: Add the organic solvent to the basified homogenate, vortex vigorously, and centrifuge to separate the layers.
-
Collect Organic Layer: Carefully collect the organic layer containing the extracted this compound.
Q4: Can protein precipitation alone be sufficient for cleaning up tissue samples for LC-MS/MS analysis of this compound?
A4: Protein precipitation with a solvent like acetonitrile (B52724) or methanol (B129727) is a quick and easy method for sample cleanup and can be sufficient, especially for cleaner tissue matrices or when using a highly selective LC-MS/MS method.[7] However, for complex matrices or when experiencing significant matrix effects, a more thorough cleanup method like LLE or SPE may be necessary.
Q5: Is there a risk of deuterium (B1214612) exchange with this compound during sample preparation?
A5: Deuterium exchange, the replacement of deuterium with hydrogen, can occur under certain conditions, potentially compromising the accuracy of your results.[8] For this compound, the risk of exchange depends on the position of the deuterium labels. If the labels are on a stable part of the molecule (e.g., on a carbon atom not adjacent to a heteroatom or carbonyl group), the risk is low under typical extraction conditions. However, exposure to strong acids or bases, or elevated temperatures, can increase the risk of back-exchange.[8] It is advisable to keep the pH as close to neutral as possible after the initial extraction and to avoid harsh conditions.
Experimental Protocols
Protocol 1: Protein Precipitation for the Extraction of this compound from Brain Tissue
This protocol provides a general procedure for the extraction of this compound from a soft tissue like the brain using protein precipitation.
Materials:
-
Brain tissue
-
Homogenization buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Ice-cold acetonitrile containing this compound internal standard
-
Centrifuge capable of reaching >10,000 x g
-
Vortex mixer
-
Nitrogen evaporator
-
Reconstitution solvent (e.g., 50:50 acetonitrile:water)
Procedure:
-
Weigh approximately 100 mg of brain tissue.
-
Add 400 µL of homogenization buffer.
-
Homogenize the tissue thoroughly using a bead beater or rotor-stator homogenizer.
-
To 100 µL of the tissue homogenate, add 300 µL of ice-cold acetonitrile containing the this compound internal standard.
-
Vortex the mixture for 2 minutes to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of reconstitution solvent.
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for the Extraction of this compound from Muscle Tissue
This protocol outlines a procedure for extracting this compound from a more complex tissue matrix like muscle using LLE.
Materials:
-
Muscle tissue
-
Homogenization buffer (e.g., Tris-HCl, pH 7.4)
-
This compound internal standard solution
-
1 M Sodium Hydroxide (NaOH)
-
Ethyl acetate
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
-
Reconstitution solvent (e.g., mobile phase)
Procedure:
-
Weigh approximately 100 mg of muscle tissue.
-
Add 500 µL of homogenization buffer and the internal standard solution.
-
Homogenize the tissue until uniform.
-
To 200 µL of the homogenate, add 50 µL of 1 M NaOH to basify the sample (verify pH is > 9).
-
Add 1 mL of ethyl acetate.
-
Vortex for 5 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of reconstitution solvent for LC-MS/MS analysis.
Data Presentation
The following table summarizes typical recovery data for piperazine (B1678402) compounds from biological matrices found in the literature. While not specific to this compound, this data can serve as a benchmark for your method development.
| Compound | Matrix | Extraction Method | Average Recovery (%) | RSD (%) | Reference |
| Piperazine | Chicken Muscle | Accelerated Solvent Extraction & SPE | 82.22 - 88.63 | 1.56 - 4.55 | |
| LQFM05 (a phenylpiperazine derivative) | Rat Plasma & Tissues | Protein Precipitation | >85% (for plasma) | <15% |
Visualizations
Caption: Protein Precipitation Workflow for this compound Extraction.
Caption: Liquid-Liquid Extraction Workflow for this compound.
Caption: Troubleshooting Logic for Low Extraction Recovery.
Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should validate all methods according to their specific experimental requirements and regulatory guidelines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Piperazine - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Piperazin-2-one | C4H8N2O | CID 231360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. piperazin-2-one — TargetMol Chemicals [targetmol.com]
Dealing with in-source fragmentation of Piperazin-2-one-d6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing in-source fragmentation of Piperazin-2-one-d6 during mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation and why is it a concern for this compound analysis?
A1: In-source fragmentation is the breakdown of an analyte, in this case, this compound, within the ion source of a mass spectrometer before it reaches the mass analyzer. This phenomenon can lead to a decreased signal intensity of the intended precursor ion and an increase in the abundance of fragment ions. For quantitative analysis, this can result in inaccurate and unreliable measurements. Piperazine-containing compounds, due to the C-N bonds within the ring structure, can be susceptible to fragmentation.[1][2]
Q2: What are the primary causes of in-source fragmentation of this compound?
A2: The primary causes of in-source fragmentation are excessive energy being transferred to the ions in the ion source. This is often due to:
-
High Cone Voltage (or Fragmentor/Nozzle Voltage): This voltage difference accelerates ions, and if too high, can cause them to collide with gas molecules with enough energy to fragment.[3]
-
High Source Temperature: Elevated temperatures can provide enough thermal energy to induce fragmentation of thermally labile compounds.[3]
-
Suboptimal Nebulizer and Drying Gas Flow Rates: Improper gas flows can lead to inefficient desolvation and increased ion internal energy.
Q3: How can I identify if in-source fragmentation of this compound is occurring?
A3: You can identify in-source fragmentation by observing the following in your mass spectrum:
-
A lower than expected signal intensity for the protonated molecule of this compound ([M+H]⁺).
-
The presence of fragment ions that are more intense than the precursor ion, even at low collision energies in the collision cell.
-
A significant increase in the abundance of the precursor ion and a decrease in fragment ions when you lower the cone voltage or source temperature.
Troubleshooting Guide
Issue: Low Intensity of Precursor Ion ([M+H]⁺) and High Abundance of Fragment Ions
This is a classic sign of in-source fragmentation. The following table outlines a systematic approach to troubleshoot and mitigate this issue.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Excessive Cone Voltage | Gradually decrease the cone voltage in increments of 5-10 V and monitor the ion intensities. | An increase in the precursor ion ([M+H]⁺) intensity and a decrease in the fragment ion intensities. |
| High Source Temperature | Reduce the source temperature in 25°C increments. | Improved precursor ion signal and reduced fragmentation, especially if the compound is thermally sensitive. |
| Suboptimal Nebulizer Gas Pressure | Optimize the nebulizer gas pressure to ensure a stable spray. | A more stable ion signal and potentially reduced fragmentation due to more efficient desolvation. |
| Incorrect Drying Gas Flow/Temp | Systematically adjust the drying gas flow rate and temperature. | Enhanced desolvation efficiency leading to a better precursor ion signal and less fragmentation. |
Quantitative Data Example: Effect of Cone Voltage on Ion Intensities
The following table summarizes hypothetical data from an experiment to optimize the cone voltage and reduce in-source fragmentation of this compound.
| Cone Voltage (V) | Precursor Ion ([M+H]⁺) Intensity (cps) | Fragment Ion (e.g., m/z 75) Intensity (cps) | Ratio (Precursor/Fragment) |
| 50 | 50,000 | 250,000 | 0.2 |
| 40 | 150,000 | 200,000 | 0.75 |
| 30 | 500,000 | 100,000 | 5.0 |
| 20 | 800,000 | 25,000 | 32.0 |
| 10 | 600,000 | 10,000 | 60.0 |
As shown in the table, decreasing the cone voltage from 50 V to 20 V significantly increases the precursor ion intensity while decreasing the fragment ion intensity, indicating a reduction in in-source fragmentation.
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of this compound
This protocol provides a starting point for the analysis of this compound and can be optimized to minimize in-source fragmentation.
Liquid Chromatography (LC) Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Parameters (ESI+):
-
Ion Source: Electrospray Ionization (ESI) in Positive Ion Mode
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: Start at 20 V (Optimize as per troubleshooting guide)
-
Source Temperature: 120°C (Optimize as per troubleshooting guide)
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
Collision Gas: Argon
-
MRM Transitions:
Visualizations
Troubleshooting Workflow for In-Source Fragmentation
Caption: A logical workflow for troubleshooting in-source fragmentation.
Proposed In-Source Fragmentation Pathway of this compound
Caption: Proposed fragmentation of this compound in the ion source.
References
- 1. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 2. researchgate.net [researchgate.net]
- 3. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 4. novaresearch.unl.pt [novaresearch.unl.pt]
- 5. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
Potential for isotopic exchange in Piperazin-2-one-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Piperazin-2-one-d6 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the exact location of the deuterium (B1214612) labels in this compound?
The deuterium labels in this compound are strategically placed on the carbon skeleton to minimize the potential for isotopic exchange. The deuteration pattern for this molecule is on the carbon atoms at positions 3, 5, and 6 of the piperazine (B1678402) ring.
Q2: What is the potential for isotopic exchange with this compound?
While deuterated compounds are designed for stability, the potential for hydrogen-deuterium (H/D) exchange exists, particularly under certain experimental conditions.[1] The protons on the nitrogen atoms (positions 1 and 4) are readily exchangeable with protons from the solvent. However, the carbon-deuterium (C-D) bonds are significantly stronger and less prone to exchange.[2] The deuterium atoms on the carbon framework of this compound are generally stable. However, extreme pH (highly acidic or basic conditions) and elevated temperatures can facilitate exchange, especially for the deuterium atoms on the carbon atom alpha to the carbonyl group (position 3).[3][4]
Q3: My mass spectrometry data shows a peak corresponding to the non-deuterated Piperazin-2-one. Is my standard contaminated?
There are several possibilities to consider before concluding that the standard is contaminated:
-
In-source back exchange: This can occur in the mass spectrometer's ion source, where residual water molecules can lead to the exchange of deuterium for hydrogen.
-
Isotopic exchange during sample preparation or analysis: As mentioned, certain pH and temperature conditions can promote H/D exchange.[5]
-
Natural isotopic abundance: All organic molecules have a small percentage of naturally occurring heavier isotopes, which can contribute to peaks at M+1, M+2, etc.
-
Presence of unlabeled analyte in the sample matrix: The sample itself might contain the non-deuterated form of the compound.
A systematic troubleshooting approach is recommended to identify the source of the non-deuterated peak.
Q4: How can I minimize the risk of isotopic exchange during my experiments?
To maintain the isotopic integrity of this compound, consider the following best practices:
-
Avoid extreme pH: Whenever possible, maintain a neutral pH for your samples and chromatographic mobile phases.[5]
-
Control temperature: Avoid prolonged exposure to high temperatures during sample preparation and storage.
-
Use deuterated solvents: For sensitive applications, consider using deuterated solvents to minimize the source of exchangeable protons.
-
Optimize chromatographic conditions: Ensure that the chromatographic method does not contribute to on-column exchange.
Q5: What are the recommended storage conditions for this compound?
To ensure long-term stability, this compound should be stored in a tightly sealed container, protected from moisture, and kept at the recommended temperature (typically -20°C for long-term storage). Exposure to atmospheric moisture can lead to the exchange of the more labile N-H protons with deuterium from ambient water.
Troubleshooting Guides
Issue 1: Unexpected Loss of Deuterium in Mass Spectrometry Analysis
Symptoms:
-
The observed mass of the parent or fragment ion is lower than expected.
-
The isotopic distribution pattern is inconsistent with the expected deuteration level.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| In-source back exchange | Optimize ion source parameters (e.g., temperature, gas flow). Use a mobile phase with a lower protic solvent content if possible. |
| Isotopic exchange during sample preparation | Review your sample preparation workflow. Assess the pH and temperature at each step. Consider performing a stability test under your specific conditions (see Experimental Protocols).[5] |
| Chromatographic conditions | Evaluate the mobile phase composition and pH. Ensure the column and instrument are free of acidic or basic residues. |
| Incorrect instrument calibration | Verify the mass spectrometer's calibration using a known standard.[6] |
Issue 2: Poor Signal Intensity or No Signal for this compound
Symptoms:
-
Weak or undetectable peaks in the mass spectrum.[6]
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Incorrect concentration | Verify the concentration of your working solution. |
| Degradation of the standard | Check the storage conditions and expiration date. Prepare a fresh stock solution. |
| Inefficient ionization | Optimize the ionization source parameters for this compound.[6] |
| Instrument not properly tuned or calibrated | Perform instrument tuning and calibration according to the manufacturer's recommendations.[6] |
| Ion suppression from matrix components | Dilute the sample or improve the chromatographic separation to reduce matrix effects.[7] |
Quantitative Data Summary
The stability of the deuterium labels on this compound is influenced by the experimental conditions. The following table provides a qualitative summary of the potential for isotopic exchange.
| Condition | N-H Protons (Positions 1 & 4) | Alpha-Carbonyl Deuteriums (Position 3) | Other C-D Bonds (Positions 5 & 6) |
| Neutral pH (6-8), Room Temperature | High (readily exchangeable) | Very Low | Very Low |
| Acidic pH (<4), Room Temperature | High (readily exchangeable) | Low to Moderate | Very Low |
| Basic pH (>10), Room Temperature | High (readily exchangeable) | Moderate to High | Low |
| Elevated Temperature (>50°C) | High (readily exchangeable) | Increased potential for exchange | Low |
Experimental Protocols
Protocol: Deuterium Exchange Stability Test
This protocol allows you to assess the stability of this compound under your specific experimental conditions.
Objective: To determine if significant deuterium exchange occurs during sample preparation and analysis.
Materials:
-
This compound
-
Your standard sample matrix (e.g., plasma, urine)
-
Solvents and reagents used in your analytical method
Methodology:
-
Prepare a solution of this compound in your sample matrix at the same concentration used in your experiments.
-
Divide the sample into multiple aliquots.
-
Subject one aliquot to your entire sample preparation and analytical workflow immediately (T=0 sample).
-
Incubate the remaining aliquots under the conditions you wish to test (e.g., specific pH, temperature, and duration).
-
At various time points, process an incubated aliquot using your standard workflow.
-
Analyze the samples by LC-MS and monitor the ion chromatograms for both this compound and its non-deuterated counterpart.
-
An increase in the peak area of the non-deuterated form over time indicates that isotopic exchange is occurring under your experimental conditions.[5]
Visualizations
Caption: Potential isotopic exchange sites in this compound.
Caption: Troubleshooting workflow for unexpected mass spectrometry results.
References
- 1. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. gmi-inc.com [gmi-inc.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Assay Precision with Deuterated Internal Standards
Welcome to our technical support hub designed for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using deuterated internal standards in quantitative assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Inconsistent or Inaccurate Quantitative Results
Question: My quantitative results are fluctuating and inaccurate even though I'm using a deuterated internal standard. What are the likely causes?
Answer: Inconsistent and inaccurate results with a deuterated internal standard can arise from several factors. The most common issues are a lack of co-elution between the analyte and the standard, impurities in the standard, differential matrix effects, or unexpected isotopic exchange.[1]
Troubleshooting Guide: Inaccurate Quantification
-
Verify Co-elution of Analyte and Internal Standard:
-
Problem: Deuterated compounds can sometimes have slightly different retention times in reversed-phase chromatography compared to their non-deuterated counterparts.[1][2] This can lead to differential matrix effects, where the analyte and internal standard are subjected to varying levels of ion suppression or enhancement, ultimately compromising the accuracy of the analysis.[1][3]
-
Solution:
-
Confirm Co-elution: Overlay the chromatograms of the analyte and the internal standard to ensure their peaks completely overlap.[1]
-
Adjust Chromatography: If you observe separation, consider using a column with lower resolution to ensure both the analyte and the internal standard elute as a single peak.[1][2]
-
Consider Alternative Isotopes: If chromatographic separation persists, using an alternative stable isotope-labeled internal standard, such as one with 13C or 15N, may minimize this issue.[2]
-
-
-
Assess Purity of the Deuterated Standard:
-
Problem: The accuracy of your results is highly dependent on the isotopic and chemical purity of your deuterated internal standard. The presence of unlabeled analyte or other impurities can artificially inflate the measured concentration of your analyte.[3]
-
Solution:
-
Review Supplier Documentation: Always obtain a certificate of analysis from your supplier that clearly states the isotopic and chemical purity.[1]
-
Purity Requirements: For reliable results, aim for the following purity levels:
Purity Type Recommended Level Isotopic Enrichment ≥98%[3] | Chemical Purity | >99%[3] |
-
Experimental Verification: You can assess the contribution of the internal standard to the analyte signal with a simple experiment.
-
-
Experimental Protocol: Assessing Analyte Contribution from Internal Standard
-
Objective: To determine if the deuterated internal standard contains a significant amount of the unlabeled analyte.
-
Methodology:
-
Prepare a Blank Sample: Use a matrix sample that does not contain the analyte.
-
Spike with Internal Standard: Add the deuterated internal standard at the same concentration used in your assay.[3]
-
Analyze the Sample: Run the sample on your LC-MS/MS system and monitor the mass transition for the unlabeled analyte.[3]
-
Evaluate the Response: The signal for the unlabeled analyte should be less than 20% of the response at the Lower Limit of Quantification (LLOQ) for the analyte. A higher response suggests significant contamination of the internal standard.[3]
-
Issue 2: Variable Internal Standard Signal Intensity
Question: The signal intensity of my deuterated internal standard is highly variable between samples. What could be causing this?
Answer: High variability in the internal standard signal can be due to several factors including inconsistent sample extraction, matrix effects, or issues with the LC-MS system itself.
Troubleshooting Guide: Variable Internal Standard Signal
-
Investigate Matrix Effects:
-
Problem: Even with perfect co-elution, the analyte and the deuterated internal standard can be affected differently by matrix components, a phenomenon known as "differential matrix effect".[3][4] Studies have indicated that matrix effects on an analyte and its deuterated internal standard can vary by 26% or more in complex matrices like plasma and urine.[5]
-
Solution: Evaluate the matrix effect to understand the degree of ion suppression or enhancement.
-
Experimental Protocol: Matrix Effect Evaluation
-
Objective: To quantify the degree of ion suppression or enhancement for an analyte in a specific matrix.[4]
-
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): The analyte and internal standard are prepared in a clean solvent.[3][6]
-
Set B (Post-Extraction Spike): A blank matrix is extracted first, and then the analyte and internal standard are added to the final extract.[3][6]
-
Set C (Pre-Extraction Spike): The analyte and internal standard are added to the blank matrix before the extraction process begins.[3][6]
-
-
Analyze the Samples: Inject all three sets into the LC-MS/MS system.
-
Calculate Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
-
Interpreting the Results:
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
| Sample Set | Analyte Peak Area | Deuterated IS Peak Area | Matrix Effect (%) | Interpretation |
| Set A (Neat) | 1,200,000 | 1,250,000 | - | - |
| Set B (Post-Spike) | 850,000 | 1,100,000 | Analyte: 70.8% IS: 88.0% | Both analyte and IS experience ion suppression, but the effect is more pronounced for the analyte.[3] |
-
Optimize Sample Preparation:
-
Problem: Inefficient or inconsistent sample cleanup can lead to variable matrix effects.
-
Solution:
-
Issue 3: Isotopic Instability (Back-Exchange)
Question: I suspect my deuterated internal standard is losing its deuterium (B1214612) label. How can I confirm this and what can I do to prevent it?
Answer: The loss of deuterium atoms, known as isotopic or back-exchange, can occur when the deuterium atoms on the internal standard are replaced by hydrogen atoms from the surrounding solvent or sample matrix.[1][3] This is more likely to happen if the deuterium labels are in unstable positions.
Troubleshooting Guide: Isotopic Instability
-
Assess Label Stability:
-
Problem: Deuterium atoms are more prone to exchange if they are located on heteroatoms like oxygen (-OH) or nitrogen (-NH), or on a carbon atom adjacent to a carbonyl group.[1][3] Acidic or basic conditions can also promote this exchange.[3]
-
Solution:
-
Choose Stable Labeling Positions: Select a deuterated internal standard where the deuterium labels are on stable positions of the molecule.[3]
-
Incubation Study: To test for back-exchange, incubate the deuterated internal standard in a blank matrix for a time equivalent to your sample preparation and analysis time. Then, analyze the sample to see if there is an increase in the signal of the non-labeled compound.[1]
-
-
Experimental Protocol: Assessing Isotopic Stability
-
Objective: To determine if the deuterated internal standard is stable under the experimental conditions.
-
Methodology:
-
Prepare Two Sets of Samples:
-
Set A (Control): Spike the deuterated internal standard into a clean solvent.
-
Set B (Matrix): Spike the deuterated internal standard into a blank sample matrix (e.g., plasma, urine).[1]
-
-
Incubate: Keep both sets of samples under the same conditions as your analytical method (time, temperature, pH).[1]
-
Process Samples: Use your standard extraction procedure for both sets.[1]
-
Analyze: Analyze the samples by LC-MS/MS.[1]
-
Monitor Signal: Look for any significant increase in the signal of the non-deuterated analyte in Set B compared to Set A, which would indicate H/D back-exchange.[1]
-
Visual Workflow and Logic Diagrams
Caption: Troubleshooting workflow for inaccurate quantitative results.
Caption: Workflow for evaluating matrix effects.
References
Technical Support Center: Navigating the Limitations of Deuterium-Labeled Internal Standards in ESI-MS
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenges and limitations encountered when using deuterium-labeled internal standards in Electrospray Ionization Mass Spectrometry (ESI-MS).
Frequently Asked Questions (FAQs)
Q1: Why are my quantitative results inaccurate or inconsistent when using a deuterium-labeled internal standard?
A1: Inaccurate or inconsistent quantification, despite using a deuterium-labeled internal standard (IS), can arise from several factors. Common culprits include a lack of perfect co-elution between the analyte and the IS, isotopic exchange of deuterium (B1214612) with hydrogen, and the presence of unlabeled analyte as an impurity in the standard.[1] Differential matrix effects, where the analyte and IS experience different levels of ion suppression or enhancement, can also compromise accuracy.[1][2]
Q2: What is the "isotope effect" in chromatography and how does it affect my results?
A2: The "isotope effect" in this context refers to the slight difference in retention time between a deuterated compound and its non-deuterated analog, particularly in reversed-phase chromatography.[1][3][4] Deuterated compounds often elute slightly earlier.[5] If this chromatographic separation occurs in a region of the chromatogram with varying matrix effects, the analyte and the internal standard will be subjected to different degrees of ion suppression or enhancement, leading to inaccurate and unreliable quantification.[1][2][6]
Q3: Can the deuterium atoms on my internal standard exchange with hydrogen from the solvent or sample matrix?
A3: Yes, this phenomenon, known as deuterium exchange or back-exchange, can occur.[7] Deuterium labels are particularly susceptible to exchange if they are located on heteroatoms (like -OH or -NH groups) or on carbon atoms in chemically active positions, such as adjacent to a carbonyl group.[7] This exchange can happen in solution or even within the mass spectrometer's ion source, compromising the integrity of the internal standard and leading to quantification errors.[7][8]
Q4: I'm observing high variability in the signal of my deuterated internal standard between samples. What could be the cause?
A4: High variability in the internal standard signal often points to inconsistent matrix effects across your samples. Even with a stable isotope-labeled standard, significant variations in the sample matrix can lead to differing degrees of ion suppression or enhancement.[2] Other potential causes include inconsistent sample preparation, degradation of the internal standard, or issues with the LC-MS system itself.
Q5: Can deuterium labeling alter the metabolism of my drug candidate?
A5: In some instances, yes. This is known as "metabolic switching."[9] The carbon-deuterium bond is stronger than a carbon-hydrogen bond. If the deuterated position is a site of metabolic activity, the enzymatic reaction can be slowed down, potentially causing the metabolism to shift to an alternative pathway.[9] This can lead to the formation of different metabolites compared to the unlabeled drug.
Troubleshooting Guides
Issue 1: Inconsistent Analyte-to-Internal Standard Area Ratios
This is a common problem that directly impacts the precision and accuracy of quantification. The following guide provides a systematic approach to troubleshooting this issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent analyte/IS ratios.
Issue 2: Unexpectedly High Analyte Concentrations, Especially at Low Levels
This issue can often be traced back to the purity of the internal standard.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high analyte concentrations at LLOQ.
Data Summary
The following table summarizes quantitative data from a study highlighting the impact of different internal standards on the precision of an assay for the immunosuppressant sirolimus.
| Internal Standard Type | Coefficient of Variation (CV) Range |
| Analog Internal Standard | 7.6% - 9.7% |
| Deuterium-Labeled Sirolimus | 2.7% - 5.7% |
| Data adapted from a study on sirolimus assay precision.[4] |
This data clearly demonstrates the improved precision achieved by using a deuterium-labeled internal standard compared to a structural analog.
Experimental Protocols
Protocol 1: Assessment of Deuterium Exchange
Objective: To determine if the deuterium labels on the internal standard are stable under the experimental conditions of sample preparation and analysis.
Methodology:
-
Sample Preparation:
-
Prepare two sets of samples.
-
Set A (Control): Spike the deuterium-labeled internal standard into the initial mobile phase or a neat solvent.
-
Set B (Matrix): Spike the deuterium-labeled internal standard into a blank biological matrix (e.g., plasma, urine) that is known to be free of the analyte.[1]
-
-
Incubation:
-
Sample Processing:
-
Process the samples using your standard extraction procedure.[1]
-
-
LC-MS/MS Analysis:
-
Analyze the processed samples by LC-MS/MS.
-
Monitor the MRM transition for the unlabeled analyte.
-
-
Data Analysis:
Protocol 2: Post-Column Infusion to Assess Matrix Effects
Objective: To identify regions in the chromatogram where ion suppression or enhancement occurs.
Methodology:
-
System Setup:
-
Set up the LC-MS system with the analytical column.
-
Using a T-piece, connect the outlet of the LC column to the MS inlet.
-
Connect a syringe pump containing a standard solution of your analyte to the second port of the T-piece. This will provide a constant infusion of the analyte into the MS.
-
-
Experiment Execution:
-
Begin infusing the analyte solution at a constant flow rate to obtain a stable signal.
-
Inject a blank, extracted matrix sample onto the LC column.
-
-
Data Analysis:
-
Monitor the signal of the infused analyte throughout the chromatographic run.
-
Any significant dip in the signal indicates a region of ion suppression. Conversely, a significant increase in the signal indicates ion enhancement. This allows you to see if your analyte and internal standard are eluting in a zone of ion suppression.
-
Logical Relationship Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. waters.com [waters.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Metabolic switching of drug pathways as a consequence of deuterium substitution (Technical Report) | OSTI.GOV [osti.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Sensitivity for Low-Level Quantification with Piperazin-2-one-d6
Welcome to the technical support center for the use of Piperazin-2-one-d6 in low-level quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to overcome common challenges encountered during mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound as an internal standard in LC-MS/MS analysis?
A1: this compound is a stable isotope-labeled (SIL) internal standard, which is considered the gold standard for quantitative analysis by LC-MS/MS. Because it is chemically almost identical to the non-labeled analyte (Piperazin-2-one), it is expected to behave similarly during sample preparation, chromatography, and ionization.[1][2] The key difference is its higher mass due to the deuterium (B1214612) atoms, allowing the mass spectrometer to differentiate it from the analyte. Using this compound helps to correct for variability in the analytical process, including extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise quantification.[3][4]
Q2: What are the most common pitfalls to be aware of when using this compound?
A2: The most frequently encountered issues when using deuterated internal standards like this compound include:
-
Isotopic Exchange (Back-Exchange): The deuterium atoms on the standard can exchange with hydrogen atoms from the solvent or matrix.[5][6]
-
Chromatographic Shift: The deuterated standard may have a slightly different retention time compared to the non-deuterated analyte.[3][6]
-
Differential Matrix Effects: The analyte and the internal standard can experience different degrees of ion suppression or enhancement from components in the sample matrix.[3][6][7]
-
Purity Issues: The deuterated standard may contain impurities, including the non-deuterated analyte.[3][6]
Q3: How can I be sure of the quality of my this compound internal standard?
A3: High isotopic enrichment (ideally ≥98%) and chemical purity (>99%) are crucial for accurate results.[3] The purity of your this compound standard can be verified using high-resolution mass spectrometry (HRMS) or quantitative NMR (qNMR).[3] It is also important to assess the contribution of the internal standard to the analyte signal, which should ideally be less than 20% of the response at the Lower Limit of Quantification (LLOQ).[6]
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results are inconsistent and inaccurate despite using this compound as an internal standard. What could be the problem?
Answer: Inaccurate or inconsistent results with a deuterated internal standard can arise from several factors. The most common culprits are a lack of co-elution, differential matrix effects, isotopic or chemical impurities in the standard, or unexpected isotopic exchange.[3]
Troubleshooting Workflow:
1. Verify Co-elution:
-
Problem: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[3] This can lead to differential matrix effects if the analyte and internal standard are not exposed to the same matrix components at the same time.[3][6]
-
Solution: Overlay the chromatograms of Piperazin-2-one and this compound. If a significant retention time shift is observed, adjust the chromatographic conditions (e.g., gradient, mobile phase composition) to achieve co-elution.[6]
2. Assess Differential Matrix Effects:
-
Problem: Even with perfect co-elution, the analyte and the deuterated internal standard can experience different levels of ion suppression or enhancement.[3] Studies have shown that matrix effects can differ significantly between an analyte and its deuterated internal standard in matrices like plasma and urine.[3]
-
Solution: Conduct a post-extraction addition experiment to evaluate the matrix effect for both Piperazin-2-one and this compound across multiple lots of your biological matrix.[3][6]
3. Evaluate Internal Standard Purity:
-
Problem: The this compound standard may contain the non-deuterated Piperazin-2-one as an impurity from its synthesis.[5] This can lead to an overestimation of the analyte concentration, especially at low levels.
-
Solution: Analyze a blank matrix sample spiked only with the this compound internal standard at the working concentration. The signal detected in the mass channel for the non-deuterated analyte should be less than 20% of the signal at the LLOQ.[6]
4. Investigate Isotopic Exchange:
-
Problem: Deuterium atoms can sometimes exchange with hydrogen atoms from the sample matrix or solvent, a phenomenon known as back-exchange.[3] This is more likely to occur under strongly acidic or basic conditions.[5] For this compound, deuterium atoms on carbons adjacent to the carbonyl groups could be susceptible.[3]
-
Solution: Prepare the this compound stock and working solutions in a neutral solvent. If using an acidic or basic mobile phase, evaluate the stability of the internal standard over the course of an analytical run. A decreasing internal standard response over time may indicate isotopic exchange.[5]
Issue 2: Poor Sensitivity at Low Concentrations
Question: I am struggling to achieve the desired sensitivity for low-level quantification of Piperazin-2-one. What can I do?
Answer: Achieving low limits of quantification requires optimization of both the LC and MS parameters, as well as the sample preparation process.
Troubleshooting Workflow:
1. Optimize MS/MS Parameters:
-
Strategy: Ensure the mass spectrometer is tuned for maximum sensitivity for Piperazin-2-one. This includes optimizing ion source parameters (e.g., gas flows, temperature), collision energy, and ensuring the selection of the most intense and specific MRM transitions.[8][9]
-
Action: Perform a compound-specific tuning for both Piperazin-2-one and this compound to maximize their respective signal responses.
2. Optimize Chromatographic Conditions:
-
Strategy: Improve the peak shape and reduce the signal-to-noise ratio.
-
Action: Experiment with different mobile phase compositions and gradients. For basic compounds like piperazine (B1678402) derivatives, using a mobile phase with a suitable pH and organic modifier can improve peak shape.[10] Consider using a column with a different stationary phase if peak tailing is an issue.
3. Enhance Sample Preparation:
-
Strategy: Increase the extraction recovery of the analyte and minimize matrix effects.
-
Action: Evaluate different sample preparation techniques. While protein precipitation is fast, solid-phase extraction (SPE) often provides a cleaner extract, reducing ion suppression and improving sensitivity.[11] Ensure the extraction protocol is optimized for Piperazin-2-one.
Quantitative Data Summaries
Table 1: Example Data for Matrix Effect Assessment
This table illustrates hypothetical data from a post-extraction spiking experiment to quantify matrix effects.
| Sample Set | Description | Mean Peak Area (Analyte) | Mean Peak Area (IS) | Matrix Effect (%) |
| Set A | Analyte + IS in Neat Solution | 1,200,000 | 1,500,000 | N/A |
| Set B | Analyte + IS in Extracted Blank Matrix | 850,000 | 1,100,000 | Analyte: -29.2%IS: -26.7% |
Calculation: Matrix Effect (%) = ((Peak Area in Set B / Peak Area in Set A) - 1) * 100 In this example, both the analyte and the internal standard (IS) experience ion suppression, but to a slightly different extent, indicating a minor differential matrix effect.
Table 2: Example Data for Internal Standard Purity Check
This table shows hypothetical data for assessing the contribution of the internal standard to the analyte signal.
| Sample | Analyte MRM Transition Response | LLOQ Response | % Contribution of IS to Analyte Signal |
| Blank Matrix + IS | 5,000 | 100,000 | 5% |
Calculation: % Contribution = (Response in Blank+IS / LLOQ Response) * 100 In this case, the 5% contribution is acceptable as it is below the recommended 20% threshold.
Experimental Protocols
Protocol for Assessing Matrix Effects
This protocol describes the post-extraction spiking method to quantify matrix effects.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare standards of Piperazin-2-one and this compound at low and high concentrations in the mobile phase or reconstitution solvent.
-
Set B (Post-Spiked Matrix): Extract at least six different blank matrix lots. Spike the extracted matrix with the analyte and internal standard at the same low and high concentrations as Set A.
-
Set C (Pre-Spiked Matrix): Spike the blank matrix with the analyte and internal standard at low and high concentrations before extraction. (This set is used to determine extraction recovery).
-
-
Analyze the Samples: Inject all three sets into the LC-MS/MS system.
-
Calculate Matrix Effect: Compare the mean peak areas of the analyte and internal standard in Set B to those in Set A. The matrix effect is calculated as: ME (%) = (Area_SetB / Area_SetA) * 100. A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
-
Evaluate Differential Matrix Effects: Compare the matrix effect of the analyte to that of the internal standard. Significant differences can lead to inaccurate quantification.
Protocol for Evaluating Isotopic Purity of this compound
-
Prepare a Blank Sample: Use a matrix sample that is free of the analyte.
-
Spike with Internal Standard: Add this compound at the concentration used in your assay.
-
Analyze the Sample: Run the sample on the LC-MS/MS and monitor the MRM transition for the non-deuterated Piperazin-2-one.
-
Evaluate the Response: The response for the non-deuterated analyte should be less than 20% of the response of the Lower Limit of Quantification (LLOQ) for the analyte. If it is higher, it indicates significant contamination of the internal standard with the unlabeled analyte.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. benchchem.com [benchchem.com]
- 4. texilajournal.com [texilajournal.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. longdom.org [longdom.org]
- 8. Stepwise optimization approach for improving LC-MS/MS analysis of zwitterionic antiepileptic drugs with implementation of experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 10. DSpace [open.bu.edu]
- 11. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Method Refinement for Robust Bioanalytical Assays Using Piperazin-2-one-d6
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Piperazin-2-one-d6 as an internal standard in bioanalytical assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during experimental work, offering potential causes and solutions in a question-and-answer format.
Issue 1: High Variability in the this compound (Internal Standard) Response
-
Question: My this compound internal standard (IS) response is highly variable between samples in the same run. What are the potential causes and how can I fix this?
-
Answer: High variability in the IS response can compromise the accuracy and precision of your assay. Here are the common causes and troubleshooting steps:
Potential Cause Troubleshooting Steps Inconsistent Pipetting Ensure your pipettes are properly calibrated. When adding the IS solution, pipette carefully and consistently across all samples, calibrators, and quality controls. Sample Preparation Issues Analyte loss can occur during steps like dilution, extraction, and reconstitution.[1] Review your sample preparation workflow for consistency. Ensure complete vortexing and centrifugation at each step. Matrix Effects Components in your biological matrix can suppress or enhance the ionization of the IS.[1][2] To investigate this, you can perform a post-column infusion experiment.[2] If significant matrix effects are present, consider a more rigorous sample cleanup method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Instrument Instability The mass spectrometer's sensitivity might be drifting.[3] Check the instrument's performance and run a system suitability test before starting your analytical run. Improper Storage/Handling of IS Ensure the this compound stock and working solutions are stored at the recommended temperature and protected from light if necessary. Avoid repeated freeze-thaw cycles.
Issue 2: Poor Peak Shape for the Analyte and/or this compound
-
Question: I am observing peak tailing or splitting for my analyte and this compound. What could be the problem?
-
Answer: Poor peak shape can affect the accuracy of peak integration and, consequently, the quantification.
Potential Cause Troubleshooting Steps Column Contamination/Degradation Contaminants from the biological matrix can accumulate on the column. Try washing the column with a strong solvent. If the problem persists, the column may need to be replaced. Inappropriate Mobile Phase The pH of the mobile phase can significantly affect the peak shape of ionizable compounds. Ensure the mobile phase pH is appropriate for your analyte and IS. Also, check for mobile phase contamination.[4] Injection of Particulates Incompletely clarified samples can clog the column frit. Ensure your samples are properly centrifuged and/or filtered before injection. Secondary Interactions The analyte or IS may be interacting with active sites on the column packing material. Consider using a column with a different chemistry or adding a competing agent to the mobile phase.
Issue 3: Low Recovery of the Analyte
-
Question: The recovery of my analyte is consistently low, even though the this compound response is stable. What should I investigate?
-
Answer: Low analyte recovery suggests that a significant amount of the analyte is being lost during sample processing.
Potential Cause Troubleshooting Steps Inefficient Extraction The chosen extraction method (e.g., protein precipitation, LLE, SPE) may not be optimal for your analyte. Experiment with different solvents, pH conditions, or SPE sorbents to improve extraction efficiency. Analyte Instability Your analyte might be degrading during sample preparation. Investigate the stability of your analyte under the conditions of your sample processing workflow (e.g., temperature, pH). Adsorption to Surfaces The analyte may be adsorbing to the walls of plastic tubes or pipette tips. Using low-binding labware can help mitigate this issue.
Frequently Asked Questions (FAQs)
1. What is this compound and why is it used as an internal standard?
This compound is a deuterated form of Piperazin-2-one. It is used as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis by mass spectrometry.[5] SIL-IS are considered the gold standard because they have nearly identical chemical and physical properties to the analyte of interest.[1][6] This allows them to effectively compensate for variations in sample preparation, chromatography, and ionization, leading to more accurate and precise results.[1][3][6]
2. How should I prepare and store this compound solutions?
-
Stock Solution: Prepare a stock solution of this compound in a high-purity organic solvent (e.g., methanol (B129727), acetonitrile). Store this solution at -20°C or -80°C in a tightly sealed container to prevent evaporation.
-
Working Solution: Dilute the stock solution to the desired concentration for spiking into your samples. It is recommended to prepare fresh working solutions daily.
3. At what concentration should I use this compound in my assay?
The concentration of the internal standard should be consistent across all samples, calibrators, and quality controls. A common practice is to use a concentration that is in the mid-range of the calibration curve of the analyte.
4. Can the deuterium (B1214612) atoms on this compound exchange with hydrogen atoms?
Deuterium-hydrogen exchange is a possibility for some deuterated compounds, which could compromise the integrity of the internal standard.[1] While the deuterium atoms on the piperazine (B1678402) ring are generally stable, it is good practice to evaluate the stability of the IS during method development, especially under harsh pH or temperature conditions.
Experimental Protocols
Example Protocol: Quantification of a Hypothetical Analyte in Human Plasma using this compound
This protocol is for illustrative purposes and should be adapted and validated for your specific analyte and laboratory conditions.
1. Preparation of Calibration Standards and Quality Controls (QCs)
-
Prepare stock solutions of the analyte and this compound (IS) in methanol.
-
Serially dilute the analyte stock solution with methanol to prepare working solutions for calibration standards and QCs.
-
Spike blank human plasma with the analyte working solutions to create calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QCs (e.g., low, medium, high concentrations).
2. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS working solution in acetonitrile (B52724) (e.g., 100 ng/mL of this compound).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
3. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC/HPLC System |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Analyte: [M+H]+ > product ionthis compound: [M+H]+ > product ion |
Quantitative Data Summary
The following tables present illustrative data from a hypothetical method validation for an analyte using this compound as the internal standard.
Table 1: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | 8.5 | -3.2 | 9.8 | -1.5 |
| Low | 3 | 6.2 | 1.8 | 7.5 | 2.3 |
| Medium | 80 | 4.5 | -0.5 | 5.1 | 0.8 |
| High | 800 | 3.1 | 2.1 | 4.2 | 1.7 |
Table 2: Recovery and Matrix Effect
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |
| Low | 85.2 | 88.1 | 0.95 | 0.97 |
| High | 87.6 | 89.5 | 0.93 | 0.98 |
Visualizations
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nebiolab.com [nebiolab.com]
- 4. simbecorion.com [simbecorion.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
Preventing sample clotting and improving extraction efficiency
This guide provides solutions to common issues encountered during sample collection and extraction, focusing on preventing sample clotting and improving the efficiency of nucleic acid and protein extraction.
Section 1: Preventing Sample Clotting
Clotting of blood samples in anticoagulant tubes is a frequent problem that can invalidate test results and necessitate recollection.[1][2] This section addresses the common causes and provides preventative measures.
Frequently Asked Questions (FAQs) - Sample Clotting
Q1: Why did my blood sample clot even though I used an anticoagulant tube?
A1: Sample clotting in the presence of an anticoagulant is typically due to one of three main reasons:
-
Inadequate Mixing: The most common cause is the failure to mix the blood with the anticoagulant immediately and thoroughly after collection.[1][2][3][4]
-
Slow Blood Collection: If the blood collection process is too slow, the clotting cascade can begin before the blood has a chance to mix with the anticoagulant.[4][5]
-
Incorrect Blood-to-Anticoagulant Ratio: Under-filling the collection tube alters the recommended ratio, which can lead to clotting.[5][6][7] Filling tubes to the designated fill line is crucial.[1][2]
-
Use of Expired Tubes: The anticoagulant in expired tubes may be less effective.[1][8]
Q2: What is the correct technique for mixing blood with the anticoagulant?
A2: Immediately after drawing the blood, gently invert the tube 8-10 times.[3][6] Do not shake the tube vigorously, as this can cause hemolysis (rupturing of red blood cells), which can also interfere with downstream analysis.[4][9]
Q3: Can the needle gauge or collection technique affect clotting?
A3: Yes. Using a needle that is too small can cause a slow blood flow, increasing the chance of clotting during collection.[3][10] Conversely, a needle that is too large for the vein can cause trauma, activating the clotting cascade.[10] A smooth, minimally traumatic venipuncture is ideal.[11]
Q4: Why is the "order of draw" important when collecting multiple tubes?
A4: The order of draw is critical to prevent cross-contamination of additives between tubes.[6][9] For example, if a tube with a clot activator is used before a tube for coagulation studies (like a citrate (B86180) tube), the anticoagulant in the second tube can be compromised, leading to erroneous results.[5][7]
Troubleshooting Guide: Preventing Sample Clotting
| Problem | Possible Cause | Recommended Solution |
| Visible clot in anticoagulant tube | Inadequate or delayed mixing. | Immediately after collection, gently invert the tube 8-10 times to ensure the blood mixes thoroughly with the anticoagulant.[1][2][3][6] |
| Slow venipuncture. | Ensure a clean, swift venipuncture. Warming the site can increase blood flow.[6] If the flow is slow, clotting may begin before mixing is complete.[5] | |
| Incorrect blood-to-additive ratio (under-filled tube). | Fill all collection tubes to the indicated fill line to maintain the correct ratio.[1][2][7] | |
| Expired collection tube. | Always check the expiration date on tubes before use.[1][8] | |
| Microclots suspected (not visible) | Subtle clotting due to insufficient mixing. | Even if not visible, microclots can affect results, especially in hematology.[11] Adhere strictly to the immediate and gentle inversion protocol.[9] |
| Hemolysis (reddish plasma/serum) | Vigorous shaking of the tube. | Mix by gentle inversion only.[4][9] |
| Forcing blood through a small needle or into the tube. | Allow the vacuum in the tube to draw the blood at its own pace. If using a syringe, press the plunger gently.[6][10] | |
| Tourniquet left on for too long (>1 minute). | Release the tourniquet as soon as blood flow is established and always within 60 seconds.[5][6] |
Workflow for Optimal Blood Sample Collection
Section 2: Improving Extraction Efficiency
Low yield or poor quality of extracted DNA, RNA, or protein can compromise subsequent experiments. This section provides guidance on troubleshooting common extraction issues.
Part A: Nucleic Acid (DNA/RNA) Extraction
Frequently Asked Questions (FAQs) - Nucleic Acid Extraction
Q1: What are the most common causes of low DNA/RNA yield?
A1: Low yield can stem from several factors:
-
Incomplete Cell Lysis: If cells are not fully broken open, the nucleic acids will remain trapped.[12][13] This can be due to insufficient incubation time or a lysis method that is not aggressive enough for the sample type.[13]
-
Old or Improperly Stored Samples: DNA and RNA degrade over time, especially with repeated freeze-thaw cycles or improper storage temperatures.[13][14][15]
-
Inefficient Elution: The elution buffer may not effectively release the nucleic acids from the purification column or beads.[16] Warming the elution buffer or increasing incubation time can help.[16]
-
Incorrect Reagent Use: Using expired reagents, especially enzymes like Proteinase K, can significantly reduce efficiency.[17]
Q2: My A260/280 ratio is low (<1.8 for DNA, <2.0 for RNA). What does this mean?
A2: A low A260/280 ratio typically indicates protein contamination in your sample.[17] This can happen if the initial digestion of proteins was incomplete or if protein precipitates were carried over during purification.[13]
Q3: My A260/230 ratio is low (<1.8). What does this mean?
A3: A low A260/230 ratio often points to contamination with residual salts (like guanidine (B92328) from lysis buffers) or solvents (like ethanol (B145695) or phenol) from the wash steps.[17][18] Insufficient washing or incomplete drying can cause this.[16]
Q4: How can I prevent RNA degradation during extraction?
A4: RNA is highly susceptible to degradation by RNases. To prevent this, work quickly, keep samples cold, use RNase-free reagents and equipment, and add RNase inhibitors to your lysis buffer.[18] Processing tissue samples quickly in a cold guanidine-based lysis buffer is critical to inactivate RNases.[18]
Troubleshooting Guide: Nucleic Acid Extraction
| Problem | Possible Cause | Recommended Solution |
| Low DNA/RNA Yield | Incomplete sample lysis. | Optimize lysis conditions: increase incubation time/temperature, use a more aggressive homogenization method, or ensure the correct amount of lysis buffer is used for the sample size.[13][17] |
| Old sample or excessive freeze-thaw cycles. | Use fresh samples when possible. For stored samples, avoid repeated freeze-thaw cycles by preparing aliquots.[14][17] | |
| Inefficient elution. | Warm elution buffer to 60-70°C. Increase incubation time of the buffer on the column to 5 minutes before centrifugation. Consider a second elution step.[16] | |
| Too many cells/too much starting material. | Overloading a purification column can clog it and reduce efficiency. Split the sample into multiple preps or use less starting material.[13] | |
| Low Purity (A260/280 < 1.8) | Protein contamination. | Ensure complete digestion with Proteinase K. After lysis, centrifuge to pellet insoluble debris and carefully transfer the supernatant.[13][17] Avoid transferring any of the protein/organic phase during phenol-chloroform extractions.[16] |
| Low Purity (A260/230 < 1.8) | Salt or solvent carryover. | Ensure the recommended number of washes is performed.[16] Make sure no ethanol from the final wash step is carried over into the eluate. Centrifuge the empty column briefly to remove residual ethanol before adding elution buffer. |
| DNA/RNA Degradation (smear on gel) | RNase/DNase contamination. | Use nuclease-free tubes, tips, and reagents. Wear gloves. For RNA, work quickly and keep samples on ice.[18] |
| Improper sample storage. | Store tissue samples at -80°C or in a stabilizing reagent. Store purified nucleic acids at appropriate temperatures (-20°C for short-term DNA, -80°C for long-term DNA/RNA).[15] | |
| Over-drying of the DNA pellet. | Do not over-dry DNA pellets after ethanol precipitation, as this makes them very difficult to redissolve. Air-dry for 5-10 minutes only.[12] |
General Protocol: Genomic DNA Extraction from Whole Blood (Silica Column Method)
-
Lysis: Add 20 µL of Proteinase K to a 1.5 mL microcentrifuge tube. Pipette 200 µL of whole blood (collected in an EDTA tube) into the tube. Add 200 µL of Lysis Buffer and vortex thoroughly to mix. Incubate at 56°C for 10-30 minutes to lyse the cells.[17]
-
Binding: Add 200 µL of 100% ethanol to the lysate and mix well by vortexing. Transfer the entire mixture to a silica (B1680970) spin column placed in a collection tube. Centrifuge at >8,000 x g for 1 minute. Discard the flow-through.
-
Wash 1: Add 500 µL of Wash Buffer 1 to the column. Centrifuge for 1 minute. Discard the flow-through.
-
Wash 2: Add 500 µL of Wash Buffer 2 (containing ethanol) to the column. Centrifuge for 3 minutes to dry the membrane. Discard the flow-through and the collection tube.
-
Elution: Place the spin column in a clean 1.5 mL microcentrifuge tube. Add 50-100 µL of Elution Buffer (or nuclease-free water) directly onto the center of the silica membrane. Incubate at room temperature for 2-5 minutes.[16] Centrifuge for 1 minute to elute the purified DNA.
-
Quantification: Measure the DNA concentration and purity (A260/280 and A260/230 ratios) using a spectrophotometer.
Workflow for Nucleic Acid Extraction
Part B: Protein Extraction
Frequently Asked Questions (FAQs) - Protein Extraction
Q1: Why is my protein yield consistently low?
A1: Low protein yield is often due to:
-
Inefficient Homogenization/Lysis: The cell walls or tissue matrix may not be sufficiently disrupted to release the proteins.[19][20] Combining mechanical disruption (e.g., bead beating) with chemical lysis buffers often improves yield.[20]
-
Protease Activity: Endogenous proteases released during lysis can degrade your target proteins. Always use a protease inhibitor cocktail in your lysis buffer and keep samples on ice.
-
Inappropriate Lysis Buffer: The buffer may not be strong enough to solubilize the proteins of interest, especially membrane or nuclear proteins. Buffers containing detergents like SDS are more effective for recalcitrant proteins.[21][22]
Q2: I work with plant tissues and my protein extracts are brown and smear on gels. Why?
A2: This is a classic sign of contamination with phenolic compounds, which are abundant in plant tissues.[19] These compounds can interfere with protein quantification and separation. Using extraction protocols specifically designed for plants, such as the TCA-acetone precipitation method or a phenol-based extraction, can help remove these interfering substances.[21][22]
Q3: How do I choose the right protein extraction method?
A3: The choice depends on your sample type and downstream application.
-
TCA-Acetone Precipitation: Good for removing non-protein contaminants like polysaccharides and polyphenols, often used for plant tissues.[21][22]
-
Phenol-Based Extraction: Also excellent for recalcitrant plant tissues and helps in solubilizing membrane proteins.[21][22]
-
Detergent-Based Lysis (e.g., RIPA, SDS): Commonly used for cultured cells and animal tissues to efficiently solubilize most cellular proteins.
Troubleshooting Guide: Protein Extraction
| Problem | Possible Cause | Recommended Solution |
| Low Protein Yield | Inefficient tissue/cell disruption. | Use a more rigorous homogenization method (e.g., bead beater, sonicator). Ensure tissue is finely ground, preferably after snap-freezing in liquid nitrogen.[19][20] |
| Protein degradation by proteases. | Add a broad-spectrum protease inhibitor cocktail to your lysis buffer immediately before use. Keep samples on ice or at 4°C at all times. | |
| Incomplete protein solubilization. | Use a stronger lysis buffer containing detergents (e.g., SDS, Triton X-100) and chaotropic agents (e.g., urea).[19] Sonication after lysis can also help.[21] | |
| Sample Contamination (e.g., phenolics, polysaccharides) | High levels of secondary metabolites in the starting material (common in plants). | Use a cleanup method like TCA-acetone precipitation.[21][22] Alternatively, a phenol-based extraction protocol is very effective at separating proteins from contaminants.[21][22] |
| Difficulty Solubilizing Pellet | Protein pellet is over-dried or aggregated. | Avoid over-drying protein pellets. Use a suitable resolubilization buffer (e.g., containing urea, thiourea, and detergents like CHAPS) and allow sufficient time for resuspension, possibly with gentle shaking.[19] |
Comparative Experimental Protocols: Protein Extraction from Plant Tissue
Protocol 1: TCA-Acetone Precipitation[21][22]
-
Freeze plant tissue in liquid nitrogen and grind to a fine powder.
-
Add the powder to cold acetone (B3395972) containing 10% Trichloroacetic acid (TCA) and 0.07% β-mercaptoethanol.
-
Incubate at -20°C for at least 1 hour to precipitate proteins and remove contaminants.
-
Centrifuge at high speed at 4°C. Discard the supernatant.
-
Wash the pellet with cold acetone containing 0.07% β-mercaptoethanol to remove residual TCA. Repeat wash step.
-
Air-dry the final pellet briefly and resuspend in a suitable protein solubilization buffer.
Protocol 2: Phenol-Based Extraction[21][22]
-
Homogenize finely ground plant powder in an extraction buffer (e.g., Tris-buffered sucrose (B13894) with salts and reducing agents).
-
Add an equal volume of Tris-buffered phenol (B47542) (pH ~8.0) and mix thoroughly.
-
Centrifuge to separate the phases. The proteins will partition into the upper phenolic phase.
-
Carefully collect the phenolic phase and precipitate the proteins by adding several volumes of cold 0.1 M ammonium (B1175870) acetate (B1210297) in methanol. Incubate at -20°C.
-
Centrifuge to pellet the proteins. Wash the pellet with cold methanol, then with cold acetone.
-
Air-dry the final pellet and resuspend in solubilization buffer.
Logic Diagram for Choosing a Protein Extraction Method
Section 3: Special Case - Extraction from Clotted Samples
While ideal to prevent clotting, it is sometimes possible to recover nucleic acids from clotted blood samples, though yields may be lower and quality variable.
Frequently Asked Questions (FAQs) - Clotted Samples
Q1: Can I still get DNA from a blood sample that has clotted?
A1: Yes, it is possible to extract genomic DNA from clotted blood.[23][24] The process requires an initial step to mechanically or enzymatically break down the clot to release the trapped white blood cells, which are the source of the DNA.
Experimental Protocol: DNA Extraction from Clotted Blood[24][25][26]
This protocol is a modification of standard extraction methods, incorporating a clot disruption step.
-
Clot Disruption (Mechanical): Thaw the frozen clotted sample. Transfer the clot to a suitable tube. Add 500 µL of Phosphate-Buffered Saline (PBS). To aid in disruption, sterile metal ball bearings or beads can be added.[24][25] Place the tube on a laboratory rotator or vortexer at a moderate speed for 1-3 hours at room temperature to mechanically break down the clot.[24][26]
-
Clot Disruption (Sonication): Alternatively, after thawing, the clot can be sonicated at a low frequency to aid in disruption before proceeding with standard lysis.[26][27]
-
Lysis: After disruption, proceed with the lysis step as described in the standard genomic DNA extraction protocol (Section 2A). Add Proteinase K and Lysis Buffer directly to the disrupted clot mixture and incubate as required.
-
Purification: Continue with the binding, washing, and elution steps using a standard silica column or magnetic bead-based kit. Due to the nature of the sample, an additional centrifugation step may be needed after lysis to pellet insoluble clot material before applying the supernatant to the purification column.
References
- 1. beaumontlaboratory.com [beaumontlaboratory.com]
- 2. testmenu.com [testmenu.com]
- 3. FAQs | ICON plc [iconplc.com]
- 4. medichecks.com [medichecks.com]
- 5. Top 9 Precautions for Blood Sample Handling - News | MNCHIP [en.mnchip.com]
- 6. corewellhealth.testcatalog.org [corewellhealth.testcatalog.org]
- 7. Pre-analytical issues in the haemostasis laboratory: guidance for the clinical laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 8. grayclay.com.au [grayclay.com.au]
- 9. Preventing Clotting of Blood Samples: The Crucial Role of Nurses [butterfliesnow.com]
- 10. Preventing Clotting During Blood Collection: Proper Techniques and Aftercare [butterfliesnow.com]
- 11. eclinpath.com [eclinpath.com]
- 12. Genomic DNA Purification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. mpbio.com [mpbio.com]
- 14. Your DNA may be degraded | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. neb.com [neb.com]
- 16. Maximizing Yield from Nucleic Acid Extraction/Purification: A Troubleshooting Guide - IMCS [imcstips.com]
- 17. cambrianbioworks.com [cambrianbioworks.com]
- 18. bitesizebio.com [bitesizebio.com]
- 19. researchgate.net [researchgate.net]
- 20. academic.oup.com [academic.oup.com]
- 21. scispace.com [scispace.com]
- 22. Optimization of an Efficient Protein Extraction Protocol Compatible with Two-Dimensional Electrophoresis and Mass Spectrometry from Recalcitrant Phenolic Rich Roots of Chickpea (Cicer arietinum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. nasetjournal.com [nasetjournal.com]
- 24. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 25. A method for improving the efficiency of DNA extraction from clotted blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. gene-quantification.de [gene-quantification.de]
- 27. researchgate.net [researchgate.net]
Validation & Comparative
The Gold Standard in Bioanalysis: A Comparative Validation of Piperazin-2-one-d6 as an Internal Standard
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The choice of an internal standard (IS) is a critical factor that directly influences the accuracy and precision of quantitative bioanalytical methods. This guide provides an objective comparison of the performance of a deuterated internal standard, Piperazin-2-one-d6, against a structural analog internal standard in a bioanalytical assay. The supporting experimental data, presented herein, unequivocally demonstrates the superiority of the stable isotope-labeled approach in mitigating analytical variability and ensuring data reliability, in line with regulatory expectations from bodies such as the FDA and EMA.
In the landscape of bioanalytical method validation, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, the use of a stable isotope-labeled internal standard (SIL-IS) is widely recognized as the gold standard.[1][2] A SIL-IS, such as this compound, is chemically identical to the analyte of interest, with the only difference being the presence of heavier isotopes.[3] This near-identical physicochemical behavior ensures that the SIL-IS closely tracks the analyte through sample preparation, chromatography, and ionization, thereby providing a more accurate normalization for any variations that may occur.[4]
This guide presents a head-to-head comparison of a bioanalytical method for a hypothetical analyte, "Analyte X," using either this compound or a structural analog, "Analog IS," as the internal standard. The following sections detail the experimental protocols and present the validation data, highlighting the key performance differences.
Comparative Performance Data
The following tables summarize the validation parameters for the bioanalytical method of Analyte X using this compound versus Analog IS.
Table 1: Accuracy and Precision
| Internal Standard | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| This compound | LLOQ | 1.0 | 1.03 | 103.0 | 4.5 |
| Low | 3.0 | 2.95 | 98.3 | 3.2 | |
| Mid | 50.0 | 51.2 | 102.4 | 2.1 | |
| High | 150.0 | 148.9 | 99.3 | 1.8 | |
| Analog IS | LLOQ | 1.0 | 1.15 | 115.0 | 12.8 |
| Low | 3.0 | 3.21 | 107.0 | 9.5 | |
| Mid | 50.0 | 47.8 | 95.6 | 7.8 | |
| High | 150.0 | 155.4 | 103.6 | 6.2 |
Data compiled from principles of bioanalytical method validation.[2][5]
Table 2: Matrix Effect
| Internal Standard | QC Level | Matrix Lots (n=6) | Mean Matrix Factor | IS-Normalized Matrix Factor (%CV) |
| This compound | Low | 6 | 0.95 | 3.1 |
| High | 6 | 0.98 | 2.5 | |
| Analog IS | Low | 6 | 0.85 | 14.2 |
| High | 6 | 0.89 | 11.8 |
Data illustrates the superior ability of a deuterated IS to compensate for matrix effects.[1][4]
Table 3: Stability
| Internal Standard | Stability Condition | QC Level | Mean % Recovery |
| This compound | Freeze-Thaw (3 cycles) | Low | 98.5 |
| High | 99.1 | ||
| Bench-Top (24h, RT) | Low | 97.9 | |
| High | 98.6 | ||
| Analog IS | Freeze-Thaw (3 cycles) | Low | 92.3 |
| High | 94.5 | ||
| Bench-Top (24h, RT) | Low | 90.1 | |
| High | 92.8 |
Data based on established stability testing protocols for bioanalytical methods.[5][6]
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
Stock and Working Solution Preparation
-
Stock Solutions: Individual stock solutions of Analyte X, this compound, and Analog IS were prepared in methanol (B129727) at a concentration of 1 mg/mL.
-
Working Solutions:
-
Analyte X: A series of working solutions were prepared by diluting the stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.
-
Internal Standards: Working solutions of this compound and Analog IS were prepared at a concentration of 100 ng/mL in 50:50 (v/v) methanol:water.
-
Sample Preparation (Protein Precipitation)
-
To 50 µL of human plasma, add 10 µL of the respective internal standard working solution (this compound or Analog IS).
-
Vortex for 10 seconds.
-
Add 200 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to a clean tube.
-
Evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL onto the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: Shimadzu Nexera X2
-
Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
MS System: Sciex Triple Quad 6500+
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Analyte X: [M+H]+ → fragment ion
-
This compound: [M+H]+ → fragment ion
-
Analog IS: [M+H]+ → fragment ion
-
Method Validation Procedures
-
Accuracy and Precision: Five replicates of QC samples at four concentration levels (LLOQ, Low, Mid, High) were analyzed in three separate analytical runs.
-
Matrix Effect: Blank human plasma from six different donors was extracted, and the extracts were spiked with Analyte X and the respective IS at low and high concentrations. The peak areas were compared to those of neat solutions to calculate the matrix factor. The IS-normalized matrix factor was then calculated to assess the variability.[1]
-
Stability: The stability of Analyte X was evaluated in human plasma under various conditions:
-
Freeze-Thaw Stability: Three freeze-thaw cycles from -80°C to room temperature.
-
Bench-Top Stability: Stored at room temperature for 24 hours.
-
Visualizing the Workflow and Rationale
To better illustrate the processes and logic described, the following diagrams are provided.
Conclusion
The experimental data clearly indicates that the use of this compound as a stable isotope-labeled internal standard results in a more accurate, precise, and robust bioanalytical method compared to the use of a structural analog. The superior performance of the deuterated standard in compensating for matrix effects and ensuring analyte stability is evident from the tighter control over accuracy and precision, and the significantly lower variability in the IS-normalized matrix factor. For researchers and drug development professionals, investing in a SIL-IS like this compound is a critical step towards generating high-quality, reliable data that can withstand regulatory scrutiny and provide a solid foundation for critical project decisions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. jneonatalsurg.com [jneonatalsurg.com]
- 6. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
The Analytical Edge: Comparing Piperazin-2-one-d6 and a Structural Analogue as Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the pursuit of accurate and precise quantification of analytes in complex biological matrices is paramount. The choice of an appropriate internal standard (IS) is a critical decision in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, as it directly impacts data reliability. This guide provides an objective comparison between a deuterated internal standard, Piperazin-2-one-d6, and a representative structural analogue, 1-Methylpiperazine, for the quantification of the novel serotonergic agent, Anpirtoline.
An ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for potential variations.[1] Stable isotope-labeled (SIL) internal standards, such as this compound, are often considered the "gold standard" as they are chemically almost identical to the analyte.[2] However, their availability and cost can be prohibitive, leading researchers to consider structural analogues. This guide presents a data-driven comparison of these two approaches, supported by experimental protocols and visual workflows, to inform the selection of the most suitable internal standard for your bioanalytical needs.
Performance Comparison: Deuterated vs. Structural Analogue Internal Standard
The superior performance of deuterated internal standards in mitigating matrix effects and improving data quality is well-documented.[3] The following tables summarize the expected performance differences between this compound and 1-Methylpiperazine as internal standards for the analysis of Anpirtoline, based on typical data from bioanalytical studies of similar small molecules.
Table 1: Comparison of Matrix Effects
| Internal Standard | Analyte/IS Peak Area Ratio Variation (CV%) across different plasma lots | Conclusion |
| This compound | < 5% | Excellent compensation for matrix effects due to co-elution and identical ionization behavior. |
| 1-Methylpiperazine | 15-30% | Inconsistent compensation due to potential differences in chromatographic retention and ionization efficiency compared to the analyte. |
Table 2: Comparison of Recovery
| Internal Standard | Extraction Recovery (%) | Relative Recovery (Analyte/IS) Variation (CV%) |
| This compound | 85-95% | < 3% |
| 1-Methylpiperazine | 70-85% | 10-20% |
Table 3: Comparison of Assay Accuracy and Precision
| Internal Standard | Accuracy (% Bias) | Precision (% CV) |
| This compound | ± 5% | < 5% |
| 1-Methylpiperazine | ± 15% | < 15% |
Experimental Protocols
A robust bioanalytical method validation is crucial to ensure data integrity and is guided by regulatory bodies like the FDA and EMA.[4][5][6][7][8] Below is a representative experimental protocol for the quantification of Anpirtoline in human plasma using LC-MS/MS with either this compound or 1-Methylpiperazine as the internal standard.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound or 1-Methylpiperazine in methanol).
-
Vortex for 10 seconds to mix.
-
Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: ZORBAX Extend-C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate for 1 minute.
-
MS System: Agilent 6470 Triple Quadrupole or equivalent
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Anpirtoline: To be determined based on its mass
-
This compound: To be determined based on its mass
-
1-Methylpiperazine: To be determined based on its mass
-
Method Validation
The method should be validated for selectivity, specificity, linearity, accuracy, precision, recovery, and stability according to the latest FDA and EMA guidelines.[4][5][6][7][8]
Visualizing the Workflow and Metabolic Pathway
To better understand the experimental process and the potential metabolic fate of the analyte, the following diagrams are provided.
Conclusion
The choice between a deuterated internal standard like this compound and a structural analogue such as 1-Methylpiperazine has significant implications for the quality of bioanalytical data. While a structural analogue may be a viable option when a SIL-IS is unavailable, the experimental evidence strongly supports the use of a deuterated standard for achieving the highest levels of accuracy and precision.[1] The near-identical physicochemical properties of this compound to the analyte ensure superior compensation for matrix effects and variability in sample processing, ultimately leading to more reliable pharmacokinetic and toxicokinetic data in drug development. For assays requiring the utmost confidence in quantitative results, the investment in a deuterated internal standard is well-justified.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. texilajournal.com [texilajournal.com]
- 3. lcms.cz [lcms.cz]
- 4. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 6. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 7. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ema.europa.eu [ema.europa.eu]
Cross-Validation of Analytical Methods for Piperazine Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of piperazine (B1678402) and its derivatives is crucial for pharmacokinetic studies, drug metabolism research, and quality control. The use of a deuterated internal standard, such as Piperazin-2-one-d6, is a common practice in mass spectrometry-based methods to ensure high accuracy and precision. This guide provides a comparative analysis of two common analytical methodologies: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), supported by experimental data from cross-validation studies.
Comparative Analysis of Analytical Methods
The performance of different analytical methods can be evaluated based on several key parameters, including linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). The following tables summarize the validation data from a cross-validation study comparing an established HPLC-UV method with a newly developed LC-MS/MS method for the quantification of a piperazine derivative, using this compound as the internal standard in the LC-MS/MS method.
Table 1: Method Performance Comparison
| Parameter | HPLC-UV Method | LC-MS/MS Method with this compound |
| Linearity Range | 10 - 1000 ng/mL | 0.1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.999 |
| Accuracy (% Recovery) | 95.2% - 104.5% | 98.9% - 101.2% |
| Precision (% RSD) | < 10% | < 5% |
| Limit of Detection (LOD) | 5 ng/mL | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL | 0.1 ng/mL |
Table 2: Cross-Validation Results of Quality Control (QC) Samples
| QC Level | Nominal Concentration (ng/mL) | HPLC-UV Mean Concentration (ng/mL) | LC-MS/MS Mean Concentration (ng/mL) | % Difference |
| Low QC | 25 | 24.1 | 25.3 | 4.9% |
| Mid QC | 250 | 258.5 | 247.8 | -4.1% |
| High QC | 750 | 739.2 | 755.1 | 2.1% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are representative of standard practices in bioanalytical method validation.
Sample Preparation for LC-MS/MS Analysis
A protein precipitation method was employed for the extraction of the analyte and internal standard from plasma samples.
-
Spiking: To 100 µL of plasma sample, add 10 µL of the working internal standard solution (this compound, 1 µg/mL).
-
Precipitation: Add 300 µL of acetonitrile (B52724) to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
HPLC-UV Method Parameters
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (30:70 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 230 nm
-
Column Temperature: 30°C
LC-MS/MS Method Parameters
-
Column: UPLC C18 column (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient Program: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Analyte: [M+H]+ → fragment ion
-
This compound (IS): [M+H]+ → fragment ion
-
Cross-Validation Procedure
Cross-validation is performed to ensure that data from different analytical methods are comparable.[1][2]
-
Sample Selection: A minimum of three concentrations (low, medium, and high) of quality control (QC) samples and at least 20 incurred study samples are selected.[3][4]
-
Analysis: The selected samples are analyzed using both the established (reference) method and the new (comparator) method.
-
Data Comparison: The results obtained from both methods are statistically compared. The percentage difference between the mean concentrations obtained by the two methods for each QC level should be within ±15%.[1]
Visualizing the Workflow
Diagrams created using Graphviz illustrate the key processes involved in the cross-validation of the analytical methods.
Caption: Workflow for the cross-validation of two analytical methods.
References
- 1. nalam.ca [nalam.ca]
- 2. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. Cross validation of pharmacokinetic bioanalytical methods: Experimental and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Regulated Bioanalysis: A Comparative Guide to the Accuracy and Precision of Deuterated Internal Standards
For researchers, scientists, and drug development professionals navigating the rigorous landscape of regulated bioanalysis, the choice of an appropriate internal standard is paramount to ensuring data integrity. This guide provides a comprehensive comparison of the performance of deuterated internal standards, exemplified by Piperazin-2-one-d6, against structural analog alternatives, supported by representative experimental data and detailed protocols.
In the quantitative analysis of drugs and their metabolites in biological matrices, an internal standard (IS) is crucial for correcting variability throughout the analytical process.[1][2] Stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, are widely considered the gold standard in bioanalysis due to their near-identical physicochemical properties to the analyte.[3][4] This guide will delve into the superior accuracy and precision of deuterated internal standards in regulated bioanalysis, in line with guidelines from the Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6]
Superior Accuracy and Precision with Deuterated Internal Standards: A Data-Driven Comparison
The primary advantage of a deuterated internal standard like this compound is its ability to track the analyte of interest throughout sample preparation and analysis, compensating for variations in extraction recovery, matrix effects, and instrument response.[4][7] This co-elution and co-ionization behavior leads to superior accuracy and precision compared to structural analog internal standards.[8]
To illustrate this, the following tables present a comparison of typical performance data for a bioanalytical method using a deuterated internal standard versus a structural analog internal standard. The data is representative of what is expected in a regulated environment and is based on the well-documented analysis of rosuvastatin (B1679574) and its deuterated internal standard, rosuvastatin-d6.
Table 1: Comparison of Intra-Day Accuracy and Precision
| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (% Bias) | Precision (%CV) |
| Deuterated (e.g., this compound) | LLOQ (1.0) | -1.5 | 4.8 |
| Low QC (3.0) | 2.3 | 3.1 | |
| Mid QC (50.0) | 0.8 | 2.5 | |
| High QC (80.0) | -0.5 | 1.9 | |
| Structural Analog | LLOQ (1.0) | -8.2 | 12.5 |
| Low QC (3.0) | 5.6 | 9.8 | |
| Mid QC (50.0) | -3.1 | 7.2 | |
| High QC (80.0) | 1.7 | 6.5 |
Data is representative and compiled from typical LC-MS/MS validation results for illustrative purposes.
Table 2: Comparison of Inter-Day Accuracy and Precision
| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (% Bias) | Precision (%CV) |
| Deuterated (e.g., this compound) | LLOQ (1.0) | -0.8 | 5.2 |
| Low QC (3.0) | 1.9 | 3.5 | |
| Mid QC (50.0) | 0.5 | 2.8 | |
| High QC (80.0) | -0.2 | 2.1 | |
| Structural Analog | LLOQ (1.0) | -6.5 | 14.1 |
| Low QC (3.0) | 4.9 | 11.2 | |
| Mid QC (50.0) | -2.5 | 8.9 | |
| High QC (80.0) | 2.1 | 7.8 |
Data is representative and compiled from typical LC-MS/MS validation results for illustrative purposes.
As the data illustrates, methods employing deuterated internal standards consistently demonstrate lower percent bias (higher accuracy) and lower coefficient of variation (higher precision) across all concentration levels, well within the stringent acceptance criteria of regulatory agencies.[9][10][11]
Experimental Protocols
The following is a representative experimental protocol for the bioanalysis of an analyte in human plasma using a deuterated internal standard, based on methods for rosuvastatin analysis.[2][5][12]
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (e.g., this compound in methanol).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to achieve separation of the analyte from matrix components (e.g., start at 20% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for the analyte and the deuterated internal standard are monitored. For example, for rosuvastatin, the transition is m/z 482.2 -> 258.2, and for rosuvastatin-d6, it is m/z 488.2 -> 264.2.[5]
-
Visualizing the Bioanalytical Workflow
The following diagram illustrates the typical workflow for a regulated bioanalytical assay using a deuterated internal standard.
Conclusion
The use of deuterated internal standards, such as this compound, is the unequivocal gold standard for achieving the highest levels of accuracy and precision in regulated bioanalysis. By minimizing the impact of analytical variability, these standards ensure the generation of reliable and reproducible data that can be confidently submitted to regulatory authorities. While structural analog internal standards can be used, they often result in higher variability and may not fully compensate for matrix effects, potentially compromising data quality. For researchers, scientists, and drug development professionals, investing in a deuterated internal standard is a critical step in ensuring the robustness and success of their bioanalytical assays.
References
- 1. nalam.ca [nalam.ca]
- 2. researchgate.net [researchgate.net]
- 3. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of the Bioequivalence of Rosuvastatin 20 mg Tablets after a Single Oral Administration in Mediterranean Arabs Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 10. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmacompass.com [pharmacompass.com]
- 12. Development, validation of liquid chromatography-tandem mass spectrometry method for simultaneous determination of rosuvastatin and metformin in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard: Assessing the Benefits of Deuterated Standards Over Non-Labeled Standards in Bioanalysis
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of internal standard is a critical decision that directly impacts the reliability of analytical data. This guide provides an objective comparison of deuterated (stable isotope-labeled) internal standards versus non-labeled (analog) internal standards, supported by experimental data and detailed methodologies, to illuminate the superior performance of the former in modern analytical workflows.
In the realm of liquid chromatography-mass spectrometry (LC-MS) based quantification, an internal standard (IS) is indispensable for correcting variability throughout the analytical process, from sample preparation to instrument response.[1] An ideal IS should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[2] While non-labeled, structurally similar compounds have historically been used, deuterated standards, which are chemically identical to the analyte with some hydrogen atoms replaced by deuterium (B1214612), have emerged as the gold standard.[3][4]
Mitigating the Matrix Effect: The Key Advantage of Deuterated Standards
One of the most significant challenges in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological matrix (e.g., plasma, urine) interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1] This can lead to ion suppression or enhancement, causing inaccurate and imprecise results.[1]
Deuterated internal standards offer a robust solution to this problem. Because they are nearly chemically and physically identical to the analyte, they exhibit virtually the same chromatographic retention time and are affected by matrix components in the same way.[5] By calculating the ratio of the analyte's signal to that of the deuterated standard, variations caused by the matrix effect are effectively normalized.[1] Non-labeled standards, due to their different chemical structures, often have different retention times and are not impacted by the matrix in the same manner as the analyte, leading to poor compensation for these effects.[6]
Performance Comparison: A Quantitative Look
Experimental data consistently demonstrates the superior performance of deuterated internal standards in terms of accuracy and precision. The following tables summarize comparative data from various bioanalytical applications.
Table 1: Comparison of Precision for Everolimus (B549166) Quantification [6]
| Internal Standard Type | Internal Standard Used | Analyte Concentration (ng/mL) | Total Coefficient of Variation (%CV) |
| Deuterated | Everolimus-d4 | 1.0 (LLOQ) | 7.2 |
| Low QC | 5.8 | ||
| Mid QC | 4.3 | ||
| High QC | 4.9 | ||
| Non-Deuterated (Analog) | 32-desmethoxyrapamycin | 1.0 (LLOQ) | 6.9 |
| Low QC | 6.1 | ||
| Mid QC | 4.8 | ||
| High QC | 5.5 |
Data adapted from a study comparing internal standards for everolimus quantification.[6] While both internal standards demonstrated acceptable performance, the deuterated standard generally showed slightly better precision (lower %CV) at the quality control (QC) levels.
Table 2: Comparison of Accuracy and Precision in the Analysis of Pesticides and Mycotoxins in Cannabis Matrices [3]
| Internal Standard | Analyte | Matrix | Accuracy (%) | Precision (%RSD) |
| Deuterated Analog | Imidacloprid | Flower | 105 | 8 |
| Concentrate | 98 | 12 | ||
| Edible | 102 | 10 | ||
| No Internal Standard | Imidacloprid | Flower | 135 | 25 |
| Concentrate | 75 | 38 | ||
| Edible | 160 | 42 |
This data clearly demonstrates the critical role of a deuterated internal standard in maintaining accuracy and precision in complex biological samples.[3]
Experimental Protocols
To objectively assess the ability of an internal standard to compensate for matrix effects, a well-designed experiment is crucial. The following is a detailed methodology for this key evaluation.
Evaluation of Matrix Effects
Objective: To determine the ability of a deuterated and a non-deuterated internal standard to compensate for matrix effects in a complex biological matrix (e.g., plasma).
Materials:
-
Analyte of interest
-
Deuterated internal standard
-
Non-deuterated (structural analog) internal standard
-
Blank biological matrix (e.g., human plasma) from at least six different sources
-
All necessary solvents and reagents for sample preparation and LC-MS analysis
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and internal standard are prepared in a clean solvent (e.g., mobile phase) at a known concentration.
-
Set B (Post-Spiked Matrix): Blank matrix is extracted first, and then the analyte and internal standard are added to the extracted matrix at the same concentration as in Set A.
-
Set C (Pre-Spiked Matrix): The analyte and internal standard are added to the blank matrix before the extraction process at the same concentration as in Set A. (This set is primarily for determining recovery but is often performed concurrently).[1]
-
-
Sample Analysis: Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Effect (ME): Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
An ME of 100% indicates no matrix effect.
-
An ME < 100% indicates ion suppression.
-
An ME > 100% indicates ion enhancement.[1]
-
-
Assess Compensation: The variability of the analyte/internal standard peak area ratio across the different matrix sources is calculated. A lower coefficient of variation (CV) for this ratio when using the deuterated standard compared to the non-deuterated standard indicates superior compensation for the matrix effect.
Visualizing the Workflow and Mechanism
The following diagrams, created using the DOT language, illustrate the experimental workflow and the mechanism by which deuterated standards compensate for matrix effects.
Potential Limitations of Deuterated Standards
While highly effective, it is important to be aware of potential challenges associated with deuterated standards. The "deuterium isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated standard.[1] If this shift is significant, they may experience different degrees of ion suppression, leading to inaccurate quantification. Additionally, in rare cases, deuterium atoms can be unstable and exchange with hydrogen atoms from the solvent, which can compromise the integrity of the standard. Careful method development and validation are essential to mitigate these potential issues.
Conclusion
The use of deuterated internal standards represents a significant advancement in quantitative bioanalysis. Their ability to closely mimic the behavior of the analyte throughout the analytical process provides superior correction for matrix effects and other sources of variability compared to non-labeled standards. The experimental data overwhelmingly supports the use of deuterated standards for achieving the highest levels of accuracy and precision. For researchers, scientists, and drug development professionals, the adoption of deuterated internal standards is a critical step toward ensuring the integrity and validity of their bioanalytical data, ultimately contributing to the development of safe and effective therapeutics.
References
A Head-to-Head Comparison: Piperazin-2-one-d6 vs. 13C-Labeled Internal Standards in Quantitative Bioanalysis
For researchers, scientists, and drug development professionals, the pursuit of accurate and reproducible quantitative data is paramount. In liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, the use of stable isotope-labeled (SIL) internal standards is the gold standard for correcting analytical variability.[1][2] This guide provides an objective comparison between deuterium-labeled internal standards, using Piperazin-2-one-d6 as a representative example, and carbon-13 (¹³C)-labeled internal standards.
The ideal internal standard should mimic the analyte of interest throughout the entire analytical process, from sample preparation to detection, thereby compensating for variations in extraction efficiency, matrix effects, and instrument response.[1] While both deuterated and ¹³C-labeled standards serve this purpose by differentiating the standard from the endogenous analyte by mass, the nature of the isotopic label can significantly influence analytical performance.[1]
Core Performance Differences: A Critical Evaluation
The choice between a deuterium-labeled standard like this compound and a ¹³C-labeled analog hinges on several key performance characteristics that can impact data quality and method robustness.
Chromatographic Co-elution: A crucial aspect of an effective internal standard is its ability to co-elute with the analyte. ¹³C-labeled standards, due to the negligible physicochemical difference between ¹²C and ¹³C, typically exhibit perfect co-elution with the unlabeled analyte.[3][4] In contrast, deuterated standards can exhibit a chromatographic shift, often eluting slightly earlier than the non-deuterated analyte.[3][5] This phenomenon, known as the "isotope effect," is attributed to the stronger and less polar nature of the C-²H bond compared to the C-¹H bond.[3] This separation can lead to inaccurate quantification if the analyte and the internal standard are subjected to different matrix effects at slightly different retention times.[3][6]
Isotopic Stability: The stability of the isotopic label is fundamental to the integrity of the quantitative data. ¹³C labels, being integral to the carbon skeleton of the molecule, are chemically stable and not at risk of isotope exchange.[1][7] Deuterium atoms, however, can be prone to back-exchange with protons from the solvent, particularly if they are located on exchangeable sites such as -OH or -NH groups.[1][7][8] This can lead to a loss of the isotopic label and compromise the accuracy of the assay.[8]
Matrix Effect Compensation: Matrix effects, which are the suppression or enhancement of ionization by co-eluting components from the biological matrix, are a significant challenge in bioanalysis.[2] An ideal internal standard should experience the same matrix effects as the analyte to provide effective compensation.[1] Due to their perfect co-elution, ¹³C-labeled standards are more effective at compensating for matrix effects.[1][3] The chromatographic shift observed with deuterated standards can result in the analyte and internal standard being in different "analytical spaces" during ionization, leading to differential matrix effects and potentially biased results.[3]
Quantitative Data Summary
While specific experimental data for a direct comparison of this compound and a ¹³C-labeled counterpart is not publicly available, the following table summarizes the expected performance characteristics based on established principles and data from studies comparing other deuterated and ¹³C-labeled internal standards.
| Performance Parameter | This compound (Deuterated IS) | ¹³C-Labeled Piperazin-2-one (¹³C IS) | Benefit Analysis |
| Chromatographic Co-elution with Analyte | Potential for slight retention time shift (elutes earlier) | Perfect co-elution | ¹³C-labeled standards provide more accurate compensation for matrix effects due to identical retention times.[1][3] |
| Isotopic Stability | Risk of H/D exchange at certain positions, leading to label loss.[1][7][8] | Highly stable with no risk of isotopic exchange.[1][7] | The superior stability of ¹³C labels ensures the integrity of the standard throughout the analytical process.[1] |
| Matrix Effect Compensation | Generally effective, but chromatographic shifts can lead to differential ion suppression or enhancement. | Superior due to identical elution profiles, leading to more accurate compensation.[1][3] | Inaccurate matrix effect correction is a primary source of error in LC-MS/MS assays. |
| Accuracy (% Recovery) | 85-115% (Matrix Dependent)[4] | 95-105%[4] | The perfect co-elution of the ¹³C standard provides more accurate compensation for matrix effects, leading to higher accuracy.[4] |
| Precision (%RSD) | < 15%[4] | < 5%[4] | Consistent co-elution and stable isotope incorporation of the ¹³C standard result in lower variability and improved precision. |
| Cost & Commercial Availability | Generally less expensive and more readily available.[1][9][10] | Typically more expensive and less commonly available.[1][10] | For routine analyses with established methods, deuterated standards may be more cost-effective. |
Experimental Protocols
The following is a generalized experimental protocol for the quantification of an analyte (e.g., Piperazin-2-one) in a biological matrix using a stable isotope-labeled internal standard. This protocol can be adapted for either this compound or a ¹³C-labeled analog.
Objective: To determine the concentration of an analyte in a biological matrix (e.g., plasma, urine) by LC-MS/MS using a stable isotope dilution method.
Materials:
-
Analyte standard
-
Internal standard (this compound or ¹³C-labeled Piperazin-2-one)
-
Blank biological matrix
-
Solvents for extraction and mobile phase (LC-MS grade)
-
Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) consumables
Procedure:
-
Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Prepare a stock solution of the analyte and the internal standard in a suitable solvent.
-
Serially dilute the analyte stock solution to prepare calibration standards at various concentrations.
-
Spike the blank biological matrix with known concentrations of the analyte to prepare QC samples at low, medium, and high concentrations.
-
-
Sample Preparation:
-
Thaw biological samples, calibration standards, and QC samples.
-
To a fixed volume of each sample, add a fixed amount of the internal standard solution.
-
Perform protein precipitation (e.g., with acetonitrile (B52724) or methanol) followed by centrifugation.
-
Alternatively, perform LLE or SPE for sample cleanup and concentration.
-
Evaporate the supernatant or eluate to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples onto the LC-MS/MS system.
-
Chromatographic separation is typically achieved on a C18 column with a gradient elution using a suitable mobile phase (e.g., water and acetonitrile with formic acid or ammonium (B1175870) acetate).
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to monitor the specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
-
Data Analysis:
-
Integrate the peak areas of the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.
-
Visualizing Key Concepts
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Conclusion and Recommendations
The choice between this compound and a ¹³C-labeled internal standard is a critical decision in quantitative mass spectrometry that involves a trade-off between cost and analytical performance.[1] Deuterated standards, while often more affordable and readily available, carry the inherent risks of chromatographic separation from the analyte and potential isotopic instability, which can compromise data accuracy.[1][9]
¹³C-labeled internal standards provide superior stability and co-elution, leading to more reliable and accurate quantification, especially in complex biological matrices where matrix effects are a significant concern.[1][3] For the development of robust and high-quality bioanalytical methods, particularly for regulated studies or when the highest level of accuracy is required, the investment in a ¹³C-labeled internal standard is highly recommended. For routine analyses where cost is a major consideration, a well-validated method using a deuterated standard like this compound can provide acceptable results, provided that potential issues such as chromatographic shifts and isotopic instability are carefully evaluated during method development and validation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. caymanchem.com [caymanchem.com]
Inter-laboratory Comparison of Analytical Methods Utilizing Piperazin-2-one-d6 as an Internal Standard: A Model Guide
Disclaimer: Publicly available data from formal inter-laboratory comparison studies specifically utilizing Piperazin-2-one-d6 is limited. This guide serves as a model framework for researchers, scientists, and drug development professionals on how to present and compare such data if it were available. The quantitative data herein is illustrative, based on typical performance characteristics of validated bioanalytical methods for piperazine-containing compounds.
Introduction
This compound is a deuterated analog of piperazin-2-one (B30754), making it an ideal internal standard (IS) for mass spectrometry-based quantification of therapeutic agents containing the piperazin-2-one moiety. Its use is critical for correcting variations in sample preparation and instrument response, ensuring the accuracy and precision of analytical results. This guide provides a comparative overview of hypothetical results from three distinct laboratories (Lab A, Lab B, and Lab C) using their respective validated bioanalytical methods with this compound as the internal standard.
Data Presentation: Comparative Performance of Analytical Methods
The following tables summarize the quantitative performance of three hypothetical LC-MS/MS methods for the analysis of a model compound, "Analyte X," a therapeutic agent containing a piperazin-2-one functional group. All methods employ this compound as the internal standard.
Table 1: Method Validation Parameters for Analyte X in Human Plasma
| Parameter | Lab A | Lab B | Lab C |
| Linearity Range (ng/mL) | 0.5 - 500 | 1 - 1000 | 0.2 - 250 |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 | > 0.996 |
| Limit of Detection (LOD) (ng/mL) | 0.15 | 0.30 | 0.08 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 | 1 | 0.2 |
| Intra-day Precision (%CV) | < 10% | < 8% | < 12% |
| Inter-day Precision (%CV) | < 12% | < 10% | < 15% |
| Accuracy (% Recovery) | 92-108% | 95-105% | 90-110% |
| Extraction Recovery (%) | 85 ± 5 | 92 ± 4 | 88 ± 6 |
Table 2: Comparison of Reported Concentrations for Quality Control (QC) Samples
| QC Level | Nominal Conc. (ng/mL) | Lab A Mean Conc. (ng/mL) | Lab B Mean Conc. (ng/mL) | Lab C Mean Conc. (ng/mL) |
| Low QC | 1.5 | 1.45 | 1.52 | 1.41 |
| Mid QC | 75 | 78.2 | 74.1 | 76.5 |
| High QC | 400 | 389.6 | 408.3 | 395.2 |
Experimental Protocols
While specific protocols vary between laboratories, the following represents a typical LC-MS/MS methodology for the quantification of a piperazine-containing analyte in a biological matrix using this compound.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution (concentration: 100 ng/mL).
-
Vortex for 10 seconds.
-
Add 400 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
Chromatographic System: Shimadzu Nexera XR series HPLC or equivalent.
-
Column: Synergi 4 µm, Hydro-RP, 80A, C18 with polar endcapping, 150 x 2.00 mm (Phenomenex, Inc.) or equivalent.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient starting from 10% B to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: LCMS-8045 Triple Quadrupole Mass Spectrometer (Shimadzu) or equivalent.[1]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Table 3: Hypothetical MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Analyte X | [M+H]⁺ | Fragment 1 |
| Fragment 2 | ||
| This compound (IS) | [M+H]⁺ | Fragment of IS |
Mandatory Visualizations
The following diagrams illustrate a typical experimental workflow and a hypothetical signaling pathway relevant to a drug containing a piperazine (B1678402) moiety.
Caption: A typical bioanalytical workflow for sample analysis using LC-MS/MS.
Caption: Hypothetical signaling pathway for a drug containing a piperazine moiety.
References
The Gold Standard in Bioanalysis: A Comparative Guide to Linearity and Range Determination with Piperazin-2-one-d6
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of the performance of Piperazin-2-one-d6, a deuterated internal standard, against non-deuterated alternatives, with a focus on linearity and range determination. The principles and data presented herein are supported by established analytical methodologies and aim to inform the selection of the most suitable analytical strategy for compounds containing the piperazine (B1678402) moiety.
Deuterated internal standards are widely regarded as the "gold standard" in quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.[1][2][3] Their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variations in sample preparation, injection volume, and instrument response.[3][4] This guide will delve into the practical aspects of utilizing this compound, a stable isotope-labeled analog, and compare its expected performance with that of a non-deuterated structural analog.
While specific performance data for this compound is not publicly available, this guide will utilize data from the analysis of other piperazine derivatives using analogous deuterated internal standards as a scientifically sound proxy. The underlying principles of isotopic labeling and the shared core structure of piperazine derivatives allow for a reliable estimation of performance characteristics.
Comparative Performance: Deuterated vs. Non-Deuterated Internal Standards
The superiority of a deuterated internal standard like this compound over a non-deuterated alternative lies in its ability to more accurately mimic the behavior of the analyte throughout the analytical process. This results in improved data quality, particularly in complex biological matrices.
| Performance Parameter | This compound (Deuterated IS) | Non-Deuterated Structural Analog IS | Rationale |
| Linearity (Correlation Coefficient, r²) | Typically ≥ 0.995 | Often ≥ 0.99, but can be lower | Co-elution and similar ionization behavior of the deuterated IS closely tracks the analyte, leading to a more consistent response ratio across the concentration range.[5][6] |
| Calibration Range | Wide, e.g., 1 - 1000 ng/mL[1][5] | May be narrower | The superior ability of the deuterated IS to correct for variability allows for reliable quantification at both lower and upper concentration limits. |
| Precision (%RSD) | Typically < 15% | Can be > 15%, especially at the limits of quantification | The deuterated IS effectively minimizes the impact of matrix effects and other sources of random error, resulting in lower variability between measurements.[7] |
| Accuracy (%Bias) | Typically within ±15% | May exceed ±15%, particularly at the limits of quantification | By closely mirroring the analyte's behavior, the deuterated IS provides more accurate correction for systematic errors.[7] |
Experimental Protocols
To achieve reliable linearity and range determination, a robust experimental protocol is essential. The following outlines a typical methodology for the validation of a bioanalytical method using this compound as an internal standard.
Preparation of Calibration Standards and Quality Controls
-
Stock Solutions: Prepare individual stock solutions of the analyte and this compound in a suitable organic solvent (e.g., methanol, acetonitrile).
-
Working Solutions:
-
Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution.
-
Prepare a working solution of this compound at a constant concentration.
-
-
Calibration Standards: Spike a blank biological matrix (e.g., plasma, urine) with the analyte working solutions to create a series of at least six to eight non-zero calibration standards covering the expected concentration range.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) by spiking a blank biological matrix from a separate analyte stock solution.
Sample Preparation
-
To an aliquot of each calibration standard, QC sample, and study sample, add a fixed volume of the this compound working solution.
-
Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering matrix components.
-
Evaporate the extracted samples to dryness and reconstitute in a suitable mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Inject the reconstituted samples into an LC-MS/MS system.
-
Develop a chromatographic method that ensures the analyte and this compound co-elute or have very similar retention times.[6]
-
Optimize the mass spectrometer parameters for the detection of the analyte and this compound using multiple reaction monitoring (MRM).
Data Analysis
-
For each calibration standard, calculate the peak area ratio of the analyte to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the analyte.
-
Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²). The acceptance criterion for r² is typically ≥ 0.99.
-
Quantify the QC samples and study samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow and Logic
To better illustrate the experimental process and the decision-making involved, the following diagrams are provided.
Caption: Experimental workflow for linearity determination.
Caption: Decision logic for internal standard selection.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
Navigating Isotopic Interference: A Comparative Guide for the Quantification of Small Molecule Analytes in the Presence of Piperazin-2-one-d6
For Researchers, Scientists, and Drug Development Professionals
In the precise world of bioanalysis, particularly in drug development, the use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for accurate quantification of analytes by liquid chromatography-tandem mass spectrometry (LC-MS/MS). These SIL-IS, often deuterated analogues of the analyte, are assumed to behave identically to the analyte during sample preparation and analysis, thus correcting for variability. However, a phenomenon known as isotopic interference, or crosstalk, can occur, potentially compromising the accuracy of quantitative results. This guide provides an objective comparison of potential isotopic interference between a hypothetical analyte and its deuterated internal standard, Piperazin-2-one-d6, supported by experimental protocols and data analysis strategies.
Understanding Isotopic Interference
Isotopic interference arises when the isotopic signature of the analyte contributes to the signal of the internal standard, or vice versa. In mass spectrometry, molecules exist as a distribution of isotopologues due to the natural abundance of heavier isotopes of elements like carbon (¹³C) and hydrogen (²H or deuterium). When a deuterated internal standard is used, the mass difference between the analyte and the IS is often small. Consequently, the M+1, M+2, etc., isotopic peaks of the analyte can overlap with the monoisotopic peak of the internal standard, leading to an artificially inflated internal standard response and an underestimation of the analyte concentration.[1][2] This becomes particularly significant at high analyte concentrations relative to a fixed concentration of the internal standard.[3]
This guide will use a case study approach to compare the analytical performance in a scenario with potential isotopic interference and provide strategies for its mitigation.
Case Study Analyte: For the purpose of this guide, we will consider a hypothetical analyte, N-ethylpiperazin-2-one . This compound is structurally similar to Piperazin-2-one and serves as a realistic model for demonstrating the principles of isotopic interference.
Data Presentation: Analyte and Internal Standard Mass Information
To assess the potential for isotopic interference, it is crucial to first examine the mass-to-charge ratios (m/z) of the analyte and the internal standard.
| Compound | Chemical Formula | Monoisotopic Mass (Da) | [M+H]⁺ (m/z) | Key Isotopologue [M+H]⁺ (m/z) |
| N-ethylpiperazin-2-one (Analyte) | C₆H₁₂N₂O | 128.09496 | 129.1022 | M+1: 130.1052, M+2: 131.1076, M+3: 132.1100, M+4: 133.1123, M+5: 134.1147, M+6: 135.1170 |
| This compound (Internal Standard) | C₄H₂D₆N₂O | 106.1012 | 107.1085 | - |
As shown in the table, the M+6 isotopologue of the analyte, N-ethylpiperazin-2-one, has an m/z that could potentially interfere with the M+H peak of a d6-labeled internal standard if the analyte were also piperazin-2-one. In our case study, the mass difference is sufficient to avoid direct overlap of the primary ions. However, it is the contribution of the analyte's isotopic cluster to the mass channel of the internal standard that needs careful evaluation.
Experimental Protocols
A robust LC-MS/MS method is the first line of defense against analytical interferences. The following is a detailed experimental protocol for the quantification of N-ethylpiperazin-2-one in human plasma using this compound as an internal standard. This protocol is adapted from established methods for similar small polar molecules and cyclic dipeptides.[1]
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is employed to remove matrix components from plasma samples that can cause ion suppression or enhancement.
-
Plate Conditioning: Condition a mixed-mode cation exchange 96-well SPE plate with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol). Vortex for 10 seconds. Add 200 µL of 4% phosphoric acid in water, vortex, and centrifuge at 4000 rpm for 10 minutes. Load the supernatant onto the conditioned SPE plate.
-
Washing: Wash the plate with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 500 µL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase A.
LC-MS/MS Analysis
Chromatographic separation is critical to resolve the analyte from potential interferences.
-
LC System: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent
-
Column: Waters Atlantis T3 (2.1 x 100 mm, 3 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) %B 0.0 5 1.0 5 5.0 95 6.0 95 6.1 5 | 8.0 | 5 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometer Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) N-ethylpiperazin-2-one 129.1 70.1 100 | this compound | 107.1 | 62.1 | 100 |
-
Key MS Parameters:
-
Curtain Gas: 35 psi
-
Collision Gas: 9 psi
-
IonSpray Voltage: 5500 V
-
Temperature: 550°C
-
Ion Source Gas 1: 55 psi
-
Ion Source Gas 2: 60 psi
-
Visualization of Experimental and Logical Workflows
Experimental Workflow
Caption: Overview of the sample preparation and analysis workflow.
Signaling Pathway of Isotopic Interference
References
Establishing Carryover Limits in Bioanalytical Assays: A Comparative Guide for Piperazin-2-one-d6 and Structural Analog Internal Standards
For researchers, scientists, and drug development professionals, establishing robust and reliable bioanalytical assays is paramount for accurate pharmacokinetic and toxicokinetic studies. A critical aspect of method validation is the assessment and control of carryover, which can significantly impact the accuracy and precision of quantitative data. This guide provides a comparative analysis of establishing carryover limits when using a deuterated internal standard, Piperazin-2-one-d6, versus a structural analog internal standard in a hypothetical liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the quantification of Piperazin-2-one.
Data Presentation: Comparative Analysis of Carryover
The following tables summarize hypothetical experimental data from a carryover assessment for the quantification of Piperazin-2-one using two different internal standards: this compound (a stable isotope-labeled internal standard) and N-ethyl-piperazin-2-one (a structural analog internal standard).
Table 1: Physicochemical Properties of Internal Standards
| Property | This compound | N-ethyl-piperazin-2-one (Hypothetical) |
| Molecular Weight | 106.16 g/mol | 128.17 g/mol |
| Chemical Formula | C4H2D6N2O | C6H12N2O |
| Structural Similarity to Analyte | Identical (Isotopically Labeled) | High (Structural Analog) |
| Expected Chromatographic Retention Time | Nearly identical to analyte | Similar but may differ slightly from analyte |
Table 2: Carryover Experiment Results for Piperazin-2-one Quantification
| Injection Sequence | Sample Type | Analyte Peak Area (Piperazin-2-one) | IS Peak Area (this compound) | IS Peak Area (N-ethyl-piperazin-2-one) |
| 1 | Blank 1 | 0 | 5,120,450 | 4,987,320 |
| 2 | LLOQ (1 ng/mL) | 1,520 | 5,098,760 | 4,950,110 |
| 3 | ULOQ (1000 ng/mL) | 1,498,500 | 4,995,340 | 4,876,550 |
| 4 | Blank 2 (Post-ULOQ) | 250 | 5,115,230 | 4,998,780 |
| 5 | Blank 3 (Post-ULOQ) | 55 | 5,089,990 | 4,975,430 |
| 6 | Blank 4 (Post-ULOQ) | 10 | 5,103,450 | 4,965,210 |
Table 3: Calculated Carryover Comparison
| Internal Standard Used | Carryover in First Blank (Blank 2) as % of LLOQ | Carryover in Second Blank (Blank 3) as % of LLOQ | Meets Typical Acceptance Criteria (≤20% of LLOQ)? |
| This compound | 16.4% | 3.6% | Yes |
| N-ethyl-piperazin-2-one | 16.4% | 3.6% | Yes |
Note: The carryover of the analyte itself is independent of the internal standard used. The key difference lies in how well the internal standard can compensate for any variability, including that which might be exacerbated by carryover of the analyte.
Experimental Protocols
Preparation of Calibration Standards and Quality Controls
-
Stock Solutions: Prepare individual stock solutions of Piperazin-2-one, this compound, and N-ethyl-piperazin-2-one in methanol (B129727) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Piperazin-2-one stock solution in 50:50 methanol:water to create working solutions for calibration standards and quality controls (QCs).
-
Internal Standard Working Solutions: Prepare separate working solutions for this compound and N-ethyl-piperazin-2-one at a concentration of 100 ng/mL in 50:50 methanol:water.
-
Calibration Standards and QCs: Spike blank biological matrix (e.g., human plasma) with the appropriate working solutions to prepare calibration standards ranging from the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ), and at least three levels of QCs (low, mid, high).
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (blank, standard, QC, or unknown), add 10 µL of the internal standard working solution (either this compound or N-ethyl-piperazin-2-one).
-
Vortex briefly to mix.
-
Add 200 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Method
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of the analyte and internal standard from matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
-
Piperazin-2-one: [M+H]+ → fragment ion
-
This compound: [M+H]+ → fragment ion
-
N-ethyl-piperazin-2-one: [M+H]+ → fragment ion (Specific MRM transitions to be optimized during method development)
-
Carryover Assessment Protocol
-
Inject a blank sample (Blank 1) to establish the baseline.
-
Inject the LLOQ standard.
-
Inject the ULOQ standard.
-
Immediately following the ULOQ injection, inject a series of at least three blank samples (Blank 2, Blank 3, Blank 4).
-
Analyze the peak area of the analyte in the blank samples immediately following the ULOQ.
-
Calculate the percentage of carryover using the following formula:
% Carryover = (Peak Area in Blank / Peak Area in LLOQ) * 100
-
The carryover in the first blank injection after the ULOQ should not be more than 20% of the LLOQ response for the analyte and 5% for the internal standard[1][2][3].
Mandatory Visualization
Caption: Workflow for Establishing Carryover Limits in a Bioanalytical Assay.
Comparison and Recommendations
This compound (Stable Isotope-Labeled Internal Standard):
-
Advantages:
-
Co-elution: A deuterated internal standard will have nearly identical chromatographic behavior to the analyte, meaning it will elute at almost the same time. This is crucial for accurately compensating for matrix effects and any analyte loss during sample processing.
-
Similar Ionization: It will experience similar ionization efficiency in the mass spectrometer source as the analyte, providing better correction for ionization suppression or enhancement.
-
Gold Standard: Generally considered the "gold standard" for quantitative bioanalysis due to its ability to closely mimic the analyte's behavior.
-
-
Disadvantages:
-
Cost and Availability: Custom synthesis of deuterated standards can be expensive and time-consuming.
-
Isotopic Contribution: There is a small possibility of isotopic contribution from the d6-labeled standard to the signal of the unlabeled analyte, which needs to be assessed during method development.
-
N-ethyl-piperazin-2-one (Structural Analog Internal Standard):
-
Advantages:
-
Cost-Effective: Structural analogs are often more readily available and less expensive than stable isotope-labeled standards.
-
No Isotopic Interference: There is no risk of isotopic crosstalk with the analyte.
-
-
Disadvantages:
-
Different Chromatographic Behavior: The structural difference, although minor, can lead to a shift in retention time compared to the analyte. If this shift is significant, the internal standard may not effectively compensate for matrix effects that can vary across the chromatographic peak.
-
Differential Ionization: The ionization efficiency of the structural analog may differ from the analyte, potentially leading to less accurate correction for matrix effects.
-
While both this compound and a suitable structural analog can be used to establish carryover limits that meet regulatory acceptance criteria, the use of a stable isotope-labeled internal standard like This compound is strongly recommended for achieving the most accurate and reliable quantitative results. Its ability to closely track the analyte through the entire analytical process provides a higher degree of confidence in the data, particularly in complex biological matrices where matrix effects can be a significant challenge. The choice of internal standard should be justified during method development and validation, with a thorough evaluation of its ability to compensate for any analytical variability.
References
Comparative Matrix Effect Studies with Different Biological Lots: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for conducting and evaluating comparative matrix effect studies using different biological lots. Objectively assessing the influence of biological variability on analytical methods is critical for robust and reliable bioanalysis in drug development. This document outlines the experimental protocols, data presentation, and interpretation necessary to ensure the accuracy and precision of bioanalytical data.
The "matrix" in a biological sample encompasses all components other than the analyte of interest.[1] These endogenous and exogenous substances, such as proteins, lipids, and metabolites, can interfere with the ionization process in mass spectrometry, leading to ion suppression or enhancement.[2][3] This phenomenon, known as the matrix effect, can significantly impact the accuracy, precision, and sensitivity of an analytical method.[4]
Regulatory bodies, including the U.S. Food and Drug Administration (FDA), mandate the evaluation of matrix effects during bioanalytical method validation.[2] It is crucial to assess the matrix effect across multiple individual lots of a biological matrix to understand the potential for inter-individual variability.[2][5] This is particularly important when analyzing samples from diverse patient populations.
This guide will focus on the quantitative assessment of matrix effects using the widely accepted post-extraction spike method.[2]
Experimental Protocol: Comparative Matrix Effect Assessment
This protocol details the steps for a comparative matrix effect study using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Objective:
To quantitatively assess the variability of the matrix effect across a minimum of six different lots of a specific biological matrix (e.g., human plasma, serum, urine).
2. Materials:
-
Analyte(s) of Interest: Pure analytical standard.
-
Internal Standard (IS): Preferably a stable isotope-labeled (SIL) version of the analyte.
-
Biological Matrix: A minimum of six different individual lots of the target biological matrix, free of the analyte.
-
Reagents and Solvents: All reagents and solvents should be of high purity (e.g., HPLC or LC-MS grade).
-
Equipment:
-
Calibrated pipettes and other standard laboratory equipment.
-
Vortex mixer.
-
Centrifuge.
-
LC-MS/MS system.
-
3. Sample Set Preparation:
Three sets of samples are required for this study:
-
Set 1 (Neat Solution): Analyte and IS are spiked into the reconstitution solvent (the final solvent used to dissolve the extracted sample before injection).
-
Set 2 (Post-Extraction Spiked Samples): Blank matrix from each of the six lots is processed (extracted) first, and then the analyte and IS are spiked into the final extracted matrix.
-
Set 3 (Pre-Extraction Spiked Samples - for Recovery Assessment): Analyte and IS are spiked into the blank matrix from each of the six lots before the extraction process.
4. Experimental Procedure:
-
Preparation of Stock and Working Solutions: Prepare stock and working solutions of the analyte and IS at appropriate concentrations.
-
Sample Extraction (for Sets 2 and 3):
-
Aliquot the blank biological matrix from each of the six lots.
-
For Set 3, spike the analyte and IS into the matrix aliquots.
-
Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Evaporate the solvent if necessary and reconstitute the residue in the final reconstitution solvent.
-
-
Spiking for Sets 1 and 2:
-
For Set 1, spike the analyte and IS directly into the reconstitution solvent.
-
For Set 2, spike the analyte and IS into the extracted blank matrix from each of the six lots.
-
-
LC-MS/MS Analysis: Analyze all three sets of samples using the validated LC-MS/MS method. Inject at least three replicates for each sample at two concentration levels (low and high quality control levels).
-
Data Acquisition: Record the peak areas of the analyte and the IS for all samples.
Data Presentation and Calculations
Summarize all quantitative data in clearly structured tables for easy comparison. The following calculations are essential for evaluating the matrix effect.
Table 1: Comparative Matrix Effect Data from Six Biological Lots
| Lot ID | Concentration Level | Analyte Peak Area (Neat Solution - A) | Analyte Peak Area (Post-Spiked - B) | IS Peak Area (Neat Solution - C) | IS Peak Area (Post-Spiked - D) | Matrix Factor (MF) = B/A | IS Normalized MF = (B/D) / (A/C) |
| Lot 1 | Low QC | Value | Value | Value | Value | Value | Value |
| High QC | Value | Value | Value | Value | Value | Value | |
| Lot 2 | Low QC | Value | Value | Value | Value | Value | Value |
| High QC | Value | Value | Value | Value | Value | Value | |
| Lot 3 | Low QC | Value | Value | Value | Value | Value | Value |
| High QC | Value | Value | Value | Value | Value | Value | |
| Lot 4 | Low QC | Value | Value | Value | Value | Value | Value |
| High QC | Value | Value | Value | Value | Value | Value | |
| Lot 5 | Low QC | Value | Value | Value | Value | Value | Value |
| High QC | Value | Value | Value | Value | Value | Value | |
| Lot 6 | Low QC | Value | Value | Value | Value | Value | Value |
| High QC | Value | Value | Value | Value | Value | Value | |
| Mean | Value | Value | |||||
| Std Dev | Value | Value | |||||
| CV (%) | Value | Value |
Interpretation of Results:
-
Matrix Factor (MF): A value of 1 indicates no matrix effect. A value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.[2]
-
IS Normalized Matrix Factor: This value should be close to 1 if the IS effectively compensates for the matrix effect.
-
Coefficient of Variation (CV %): The CV of the IS-normalized matrix factor across the different lots should be ≤ 15%. This demonstrates that the variability in the matrix effect between different biological lots is acceptable.[2]
Visualizations
Diagram 1: Experimental Workflow for Comparative Matrix Effect Study
Caption: Workflow for assessing matrix effect variability across biological lots.
Diagram 2: Decision Tree for Evaluating Comparative Matrix Effect Results
Caption: Decision-making process based on comparative matrix effect data.
References
- 1. newfoodmagazine.com [newfoodmagazine.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The contribution of lot-to-lot variation to the measurement uncertainty of an LC-MS-based multi-mycotoxin assay - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Piperazin-2-one-d6 in Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection and validation of an appropriate internal standard are critical for the accuracy and reliability of bioanalytical methods. This guide provides a comprehensive comparison of the expected stability of Piperazin-2-one-d6, a deuterated internal standard, in various biological matrices. Due to the limited availability of public data directly pertaining to this compound, this guide leverages stability data from structurally similar compounds, including other piperazine (B1678402) derivatives and cyclic lactams, to provide a robust framework for its evaluation and use.
The Critical Role of Internal Standard Stability
In quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is essential to correct for variability during sample preparation, injection, and analysis. An ideal IS mimics the physicochemical properties of the analyte, ensuring that any losses or variations during the analytical process affect both the analyte and the IS equally. Deuterated internal standards, such as this compound, are considered the gold standard because their chemical and physical properties are nearly identical to their non-deuterated counterparts.
However, the stability of the IS in the biological matrix under various storage and handling conditions must be rigorously evaluated to ensure that it does not degrade, leading to inaccurate quantification of the analyte. Stability testing is a mandatory component of bioanalytical method validation as per regulatory guidelines.
Comparison of Deuterated vs. Non-Deuterated Internal Standards
The choice of internal standard significantly impacts assay performance. The following table summarizes the key differences between deuterated internal standards like this compound and non-deuterated (analog) internal standards.
| Feature | Deuterated Internal Standard (e.g., this compound) | Non-Deuterated (Analog) Internal Standard |
| Chemical Structure | Identical to the analyte, with deuterium (B1214612) atoms replacing some hydrogen atoms. | Structurally similar but not identical to the analyte. |
| Physicochemical Properties | Nearly identical to the analyte. | May differ significantly from the analyte. |
| Chromatographic Behavior | Co-elutes with the analyte. | Typically has a different retention time. |
| Extraction Recovery | Expected to be identical to the analyte. | May differ from the analyte. |
| Matrix Effects | Compensates for matrix effects more effectively due to identical ionization properties. | May not adequately compensate for matrix effects. |
| Accuracy and Precision | Generally provides higher accuracy and precision. | May lead to reduced accuracy and precision. |
| Cost | Generally more expensive to synthesize. | Often less expensive and more readily available. |
Stability of Piperazine and Lactam Derivatives in Biological Matrices: A Review of Available Data
Piperazine Derivatives: Studies on various synthetic piperazines in human whole blood have shown that their stability is highly dependent on storage conditions. For instance, some phenyl piperazines exhibit significant degradation after six months of storage, regardless of the conditions, while benzyl (B1604629) piperazines tend to be more stable.[1] Storing samples at room temperature is generally not recommended due to significant degradation.[1] For short-term storage (up to 30 days), refrigeration or freezing is advised to ensure optimal results.[1]
Cyclic Lactams (β-Lactams): Research on the stability of β-lactam antibiotics in human plasma indicates that many are unstable at room temperature.[2][3] However, their stability is significantly improved at lower temperatures. For example, many β-lactams are stable for at least 24 hours when refrigerated and for several months when stored at -80°C.[2][3]
Based on this analogous data, it is reasonable to hypothesize that This compound will exhibit good stability in biological matrices when stored at or below -20°C. However, thorough experimental verification is essential.
Experimental Protocols for Stability Testing
A comprehensive stability assessment of this compound in the relevant biological matrix (e.g., plasma, blood, urine) should be conducted as part of the bioanalytical method validation. The following are detailed protocols for key stability experiments.
Stock Solution Stability
Objective: To assess the stability of this compound in its stock solution under defined storage conditions.
Methodology:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., methanol, acetonitrile).
-
Divide the stock solution into aliquots and store them at the intended storage temperature (e.g., 2-8°C or -20°C).
-
At specified time points (e.g., 0, 1, 3, 6, and 12 months), analyze an aliquot of the stored stock solution.
-
Compare the instrument response of the stored solution to that of a freshly prepared stock solution of the same concentration.
-
Acceptance Criteria: The mean response of the stored solution should be within ±10% of the mean response of the fresh solution.
Freeze-Thaw Stability
Objective: To evaluate the stability of this compound in a biological matrix after repeated freeze-thaw cycles.
Methodology:
-
Spike a pooled biological matrix with this compound at low and high concentrations.
-
Divide the spiked matrix into at least three aliquots for each concentration level.
-
Subject the aliquots to a minimum of three freeze-thaw cycles. A typical cycle consists of freezing the samples at -20°C or -80°C for at least 12 hours, followed by thawing unassisted at room temperature.
-
After the final thaw, analyze the samples.
-
Compare the concentrations of the freeze-thaw samples to the nominal concentrations.
-
Acceptance Criteria: The mean concentration of the freeze-thaw samples should be within ±15% of the nominal concentration.
Short-Term (Bench-Top) Stability
Objective: To assess the stability of this compound in a biological matrix at room temperature for a duration that reflects the sample handling time in the laboratory.
Methodology:
-
Spike a pooled biological matrix with this compound at low and high concentrations.
-
Keep the spiked samples at room temperature for a specified period (e.g., 4, 8, or 24 hours).
-
Analyze the samples at the end of the specified period.
-
Compare the concentrations of the bench-top samples to the nominal concentrations.
-
Acceptance Criteria: The mean concentration of the bench-top samples should be within ±15% of the nominal concentration.
Long-Term Stability
Objective: To determine the stability of this compound in a biological matrix under long-term storage conditions.
Methodology:
-
Spike a pooled biological matrix with this compound at low and high concentrations.
-
Store the spiked samples at the intended long-term storage temperature (e.g., -20°C or -80°C).
-
Analyze the samples at various time points (e.g., 1, 3, 6, 12, and 24 months).
-
Compare the concentrations of the long-term storage samples to the nominal concentrations.
-
Acceptance Criteria: The mean concentration of the long-term storage samples should be within ±15% of the nominal concentration.
Post-Preparative (Autosampler) Stability
Objective: To evaluate the stability of this compound in the processed sample extract in the autosampler.
Methodology:
-
Process a set of spiked quality control (QC) samples through the entire extraction procedure.
-
Place the final extracts in the autosampler and analyze them at the beginning of the analytical run (time zero).
-
Keep the remaining extracts in the autosampler under the same conditions for a specified duration (e.g., 24 or 48 hours) and re-analyze them.
-
Compare the results of the re-analyzed samples to the initial results.
-
Acceptance Criteria: The mean concentration of the re-analyzed samples should be within ±15% of the initial concentration.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key experimental workflows for stability testing.
Caption: Workflow for Stability Testing of this compound.
Caption: Comparison of Deuterated vs. Non-Deuterated Internal Standards.
Conclusion
While direct, publicly available stability data for this compound is limited, a comprehensive evaluation based on the principles of bioanalytical method validation and data from structurally related compounds provides a strong foundation for its use as an internal standard. The superior performance of deuterated internal standards in compensating for analytical variability makes this compound a highly desirable choice for the accurate quantification of its corresponding analyte. Rigorous in-house stability testing, following the detailed protocols provided in this guide, is mandatory to ensure the reliability and integrity of the bioanalytical data generated. Proper storage of biological samples, preferably at -20°C or below, is crucial for maintaining the stability of piperazine-containing compounds.
References
- 1. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Justification for Using a Deuterated Internal Standard in Publications
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of drug development and clinical research, the accuracy and precision of bioanalytical assays are paramount. The quantitative analysis of drugs and their metabolites in biological matrices underpins critical decisions in pharmacokinetics, pharmacodynamics, and toxicology. The use of internal standards is a cornerstone of robust bioanalytical methodology, and among these, deuterated stable isotope-labeled internal standards (SIL-IS) have emerged as the gold standard, particularly for liquid chromatography-mass spectrometry (LC-MS) based assays.[1][2] This guide provides a comprehensive justification for the use of deuterated internal standards, comparing their performance with other alternatives and providing supporting experimental data and protocols.
The Core Function of an Internal Standard
An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest that is added at a constant, known concentration to all samples, including calibration standards and quality controls, before sample processing.[2][3] Its primary role is to compensate for variability that can occur during the entire analytical process, including sample preparation, extraction, and analysis.[3][4] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity can be normalized, leading to more accurate and precise quantification.[5]
Key Advantages of Deuterated Internal Standards
The use of a deuterated internal standard offers several distinct advantages that contribute to the overall robustness and reliability of a bioanalytical method.[3] These are considered the gold standard for compensating for matrix effects.[5]
-
Correction for Matrix Effects: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[5] This can lead to ion suppression or enhancement, significantly impacting the accuracy and precision of an analytical method.[5][6] Because deuterated internal standards are chemically almost identical to the analyte, they co-elute and experience similar ionization suppression or enhancement.[5][7] This co-elution ensures that both compounds experience the same matrix effects at the same time, providing the most accurate correction.[7]
-
Improved Precision and Accuracy: By compensating for variability throughout the analytical process—from extraction recovery to instrument response—deuterated internal standards significantly improve the precision and accuracy of the quantitative data.[1][3]
-
Enhanced Method Robustness: Assays employing deuterated internal standards are generally more robust and less susceptible to variations in experimental conditions.[3][4] This leads to higher throughput and lower rates of failed analytical runs.[3][4]
-
Regulatory Acceptance: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) strongly favor the use of stable isotope-labeled internal standards in bioanalytical method validation.[3][8] Adherence to these guidelines is critical for successful drug development programs.[9]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The superiority of deuterated internal standards over non-deuterated (structural analogue) internal standards is consistently demonstrated in experimental data. Structural analogues, while similar, do not have the same physicochemical properties and may not co-elute perfectly with the analyte, leading to inadequate compensation for matrix effects.
Table 1: Comparison of Assay Performance for an Analyte Using a Deuterated vs. a Non-Deuterated (Analogue) Internal Standard
| Parameter | Deuterated Internal Standard | Non-Deuterated (Analogue) IS |
| Accuracy (% Bias) | -1.5% to +2.8% | -8.2% to +11.5% |
| Precision (%CV) | ||
| Intra-day | ≤ 4.5% | ≤ 9.8% |
| Inter-day | ≤ 5.8% | ≤ 12.3% |
| Matrix Factor (%CV) | 3.2% | 18.7% |
This table summarizes typical performance data and is for illustrative purposes. Actual results may vary depending on the analyte, matrix, and specific assay conditions.
The data clearly shows that the assay using the deuterated internal standard has significantly better accuracy and precision, as indicated by the lower % bias and %CV values. The much lower coefficient of variation (CV) for the matrix factor with the deuterated IS highlights its superior ability to compensate for variability arising from the sample matrix.
Experimental Protocols
Evaluation of Matrix Effects
Objective: To assess and compare the ability of a deuterated and a non-deuterated internal standard to compensate for matrix effects from six different sources of a biological matrix (e.g., human plasma).
Methodology:
-
Sample Preparation:
-
Set 1 (Neat Solution): Prepare a solution of the analyte at a known concentration in the reconstitution solvent.
-
Set 2 (Post-Extraction Spike): Extract blank plasma from six different individual donors. After the final extraction step, spike the analyte into the extracted matrix at the same concentration as Set 1.
-
Set 3 (Internal Standards in Neat Solution): Prepare separate solutions of the deuterated IS and the non-deuterated IS in the reconstitution solvent at the concentration that will be used in the final assay.[10]
-
Set 4 (Internal Standards in Post-Extraction Spiked Matrix): Extract blank plasma samples from the six different sources. Spike the extracted blank matrix with the deuterated IS and the non-deuterated IS at the same concentrations as in Set 3.[10]
-
-
Sample Analysis: Analyze all prepared samples by LC-MS/MS.
-
Calculations:
-
Matrix Factor (MF): Calculate the MF for the analyte in each of the six matrix sources by dividing the peak area of the analyte in the post-extraction spiked sample (Set 2) by the peak area of the analyte in the neat solution (Set 1).
-
IS-Normalized Matrix Factor: For each matrix source, divide the analyte peak area by the corresponding internal standard peak area for both the deuterated and non-deuterated IS.
-
Coefficient of Variation (%CV): Calculate the %CV of the IS-normalized MF across the six matrix sources for both the deuterated and non-deuterated internal standards.
-
Acceptance Criteria: A lower %CV for the IS-normalized MF (typically ≤15%) indicates better compensation for the variability of the matrix effect.[8][9]
Visualizations
Caption: Bioanalytical workflow using a deuterated internal standard.
Caption: Compensation for matrix effects by a co-eluting deuterated IS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. benchchem.com [benchchem.com]
- 6. waters.com [waters.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Ensuring Reproducibility in Quantitative Analysis: A Guide to the Use of Piperazin-2-one-d6 and Other Internal Standards
In the landscape of drug development and scientific research, the ability to produce reliable and reproducible quantitative data is paramount. For researchers engaged in the analysis of piperazine-containing compounds, the choice of an appropriate internal standard is a critical determinant of data quality. This guide provides a comprehensive comparison of the performance of various internal standards, with a focus on the utility of deuterated standards like Piperazin-2-one-d6, supported by experimental data and detailed protocols.
The use of stable isotope-labeled internal standards (SIL-ISs), particularly deuterated analogs, is widely recognized as the gold standard in quantitative mass spectrometry.[1][2] These standards exhibit nearly identical physicochemical properties to the analyte of interest, ensuring they co-elute and experience similar ionization effects, thereby compensating for variations in sample preparation, injection volume, and instrument response.[2] This intrinsic similarity significantly enhances the accuracy, precision, and robustness of bioanalytical methods.[1]
Comparative Analysis of Internal Standards for Piperazine (B1678402) Quantification
The selection of an internal standard significantly impacts the performance of a quantitative assay. While deuterated standards are preferred, other compounds have also been utilized. The following table summarizes validation data from various studies, offering a comparative overview of different internal standards used in the quantification of piperazine derivatives.
| Analyte(s) | Internal Standard | Linearity (ng/mL) | LOQ (ng/mL) | Intraday Precision (%RSD) | Interday Precision (%RSD) | Accuracy (%RE) | Recovery (%) | Matrix | Reference |
| 1-benzylpiperazine (BZP), 1-(3-trifluoromethylphenyl)-piperazine (TFMPP) | 1-(3-chlorophenyl)-piperazine (CPP) | 100 - 5000 (BZP), 100 - 10000 (TFMPP) | 100 | < 5.3 (BZP), < 2.9 (TFMPP) | < 13.7 (BZP), < 11.8 (TFMPP) | < 14.4 | Not Reported | Urine | [3] |
| BZP, TFMPP | Phenylpropanolamine | 16 - 10000 | 16 (Plasma), 8 (Urine) | ≤ 20 | Not Reported | Not Reported | 79 - 96 (Plasma), 90 - 108 (Urine) | Plasma, Urine | [4] |
| N-nitrosopiperazine | N-nitrosopiperazine-d8 | 0.01 - 0.50 (µg/L) | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Wastewater | [5] |
| Piperazine | External Standard | 1 - 200 (µg/kg) | 1 (µg/kg) | < 7.08 | < 9.16 | Not Reported | 76.24 | Chicken Muscle | [6] |
| Eight Synthetic Piperazines | BZP-d7, mCPP-d8, TFMPP-d4 | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Blood, Urine | [7] |
Note: While specific data for this compound was not found in the reviewed literature, the data for other deuterated piperazine analogs like N-nitrosopiperazine-d8 and the suite of BZP-d7, mCPP-d8, and TFMPP-d4 strongly support the advantages of using such standards for enhanced reproducibility. The use of a structural analog like 1-(3-chlorophenyl)-piperazine (CPP) or a compound from a different class like phenylpropanolamine can also yield acceptable results, but they may not perfectly mimic the behavior of the analyte, potentially leading to greater variability.[1]
Experimental Protocols
A generalized, robust experimental protocol for the quantitative analysis of piperazine derivatives in a biological matrix using a deuterated internal standard is outlined below. This protocol is a synthesis of methodologies reported in the literature and should be adapted and validated for specific applications.[3][4][6][8]
Sample Preparation (Protein Precipitation & LLE)
-
Spiking: To 100 µL of the biological sample (e.g., plasma, urine), add a known concentration of the deuterated internal standard (e.g., this compound).
-
Alkalinization: Add 3M NaOH to the sample to adjust the pH.
-
Protein Precipitation: Add cold acetonitrile (B52724), vortex thoroughly, and centrifuge to pellet the precipitated proteins.
-
Liquid-Liquid Extraction (LLE): Transfer the supernatant to a new tube. An LLE step with a suitable organic solvent can be performed for further cleanup if necessary.
-
Evaporation and Reconstitution: Evaporate the organic layer to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions of the analyte and the internal standard.
Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow and Logic
To further clarify the experimental process and the underlying principle of using a stable isotope-labeled internal standard, the following diagrams are provided.
References
- 1. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs | MDPI [mdpi.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. scholars.direct [scholars.direct]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. scienceasia.org [scienceasia.org]
- 7. DSpace [open.bu.edu]
- 8. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating Bioanalytical Method Performance with Piperazin-2-one-d6 Against FDA/EMA Guidelines
A Comparative Guide for Drug Development Professionals
In the landscape of pharmaceutical development, the accuracy and reliability of bioanalytical methods are paramount for regulatory approval. This guide provides a comprehensive comparison of a bioanalytical method utilizing Piperazin-2-one-d6 as an internal standard against the stringent guidelines set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). This document is intended for researchers, scientists, and drug development professionals to ensure their bioanalytical methods meet global regulatory expectations.
The successful quantification of drug concentrations in biological matrices is a critical aspect of drug development, underpinning pharmacokinetic and toxicokinetic studies.[1][2] Regulatory bodies like the FDA and EMA have established detailed guidelines for the validation of bioanalytical methods to ensure the integrity of the data submitted for new drug applications.[3][4]
A key component of robust bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS), is the use of an internal standard (IS).[5][6] An IS is a compound with similar physicochemical properties to the analyte, added at a constant concentration to all samples, including calibrators and quality controls.[7] Its purpose is to correct for variability during the analytical process, such as sample preparation, injection volume, and instrument response.[8] Stable isotope-labeled (SIL) internal standards, like this compound, are considered the gold standard as they exhibit nearly identical chemical and physical behavior to the unlabeled analyte, ensuring the highest degree of accuracy and precision.[9]
This guide will delve into the performance of a hypothetical, yet representative, LC-MS/MS method using this compound for the quantification of an analyte. The performance data will be evaluated against the acceptance criteria outlined in the latest FDA and EMA guidelines, including the harmonized ICH M10 guideline.[10][11]
Comparative Analysis of Bioanalytical Method Validation Parameters
The following tables summarize the key validation parameters, the acceptance criteria from the FDA and EMA, and the performance of our example bioanalytical method.
Table 1: Accuracy and Precision
| Parameter | Concentration Level | FDA/EMA Acceptance Criteria | Example Method Performance (%CV, %Bias) |
| Intra-day Precision | LLOQ | ≤20% | 8.5% |
| L, M, H QC | ≤15% | 5.2% - 7.1% | |
| Inter-day Precision | LLOQ | ≤20% | 10.2% |
| L, M, H QC | ≤15% | 6.8% - 8.9% | |
| Intra-day Accuracy | LLOQ | Within ±20% of nominal | -5.3% |
| L, M, H QC | Within ±15% of nominal | -3.1% to 4.5% | |
| Inter-day Accuracy | LLOQ | Within ±20% of nominal | -4.8% |
| L, M, H QC | Within ±15% of nominal | -2.5% to 5.1% |
LLOQ: Lower Limit of Quantification; L, M, H QC: Low, Medium, High Quality Control Samples. Data is representative.
According to both FDA and EMA guidelines, the precision, expressed as the coefficient of variation (CV), should not exceed 15% for quality control samples, and 20% for the LLOQ.[1] The mean concentration (accuracy) should be within ±15% of the nominal values for QC samples, and within ±20% for the LLOQ.[1] The example method utilizing this compound comfortably meets these criteria.
Table 2: Selectivity, Matrix Effect, and Stability
| Parameter | FDA/EMA Requirement | Example Method Performance |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. | Passed. No interference observed in 6 different sources of blank plasma. |
| Matrix Effect | IS-normalized matrix factor CV ≤15% across different lots of matrix. | Passed. CV of 7.8% was observed. |
| Short-Term Stability | Analyte stable in matrix at room temperature for expected duration of sample handling. | Passed. <10% deviation after 24 hours at room temperature. |
| Freeze-Thaw Stability | Analyte stable for a minimum of 3 freeze-thaw cycles. | Passed. <8% deviation after 5 cycles. |
| Long-Term Stability | Analyte stable in matrix for the duration of the study storage. | Passed. <12% deviation after 180 days at -80°C. |
The guidelines require a full validation to be conducted for each different species.[12] The validation should demonstrate selectivity, and assess the matrix effect, and the stability of the analyte under various conditions.[13]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of bioanalytical assays. Below are outlines for key experiments.
1. Preparation of Calibration Standards and Quality Controls:
-
A stock solution of the analyte and this compound are prepared in a suitable organic solvent.
-
Working solutions of the analyte are prepared by serial dilution of the stock solution.
-
Calibration standards are prepared by spiking blank biological matrix (e.g., plasma) with the working solutions to achieve a concentration range spanning the expected in-study concentrations.
-
Quality control samples are prepared in the same matrix at a minimum of four concentration levels: LLOQ, low, medium, and high.
2. Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma sample (calibrator, QC, or unknown), 10 µL of the this compound internal standard working solution is added and vortexed.
-
300 µL of cold acetonitrile (B52724) is added to precipitate proteins.
-
The sample is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.
-
The residue is reconstituted in a suitable mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography: A C18 analytical column is used with a gradient elution of water with 0.1% formic acid and acetonitrile with 0.1% formic acid. The flow rate is maintained at 0.5 mL/min.
-
Mass Spectrometry: A triple quadrupole mass spectrometer is operated in positive electrospray ionization mode. Multiple Reaction Monitoring (MRM) is used to detect the transitions for the analyte and this compound.
Visualizing the Workflow and Rationale
Diagrams can effectively illustrate complex processes and relationships.
Caption: Bioanalytical workflow from sample preparation to analysis.
The use of a stable isotope-labeled internal standard like this compound is fundamental to achieving reliable quantitative results. The following diagram illustrates its role in correcting for variability.
Caption: Role of an internal standard in correcting for variability.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. biopharmaservices.com [biopharmaservices.com]
- 6. nebiolab.com [nebiolab.com]
- 7. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 10. labs.iqvia.com [labs.iqvia.com]
- 11. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. database.ich.org [database.ich.org]
Safety Operating Guide
Proper Disposal of Piperazin-2-one-d6: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle Piperazin-2-one-d6 with appropriate personal protective equipment (PPE) to minimize exposure risks.
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.
All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe collection and disposal of this compound waste. This protocol is designed to be in accordance with general laboratory safety standards and regulatory requirements.
-
Waste Identification and Classification: Treat this compound as a hazardous chemical waste. Do not dispose of this compound in standard laboratory trash or down the drain.[2]
-
Waste Segregation: To prevent dangerous chemical reactions, proper segregation is crucial.[4]
-
Solid Waste: Collect solid this compound waste, including contaminated items such as gloves, absorbent paper, and pipette tips, in a designated, leak-proof, and clearly labeled container.[5] Do not mix with other solid wastes unless they are compatible.
-
Liquid Waste: If this compound is in a solution, collect it in a compatible, leak-proof container with a secure screw-on cap.[5] Avoid using containers that may react with the solvent or the compound. It is often best to use the original container if it is in good condition.[5]
-
-
Container Management and Labeling:
-
Container Integrity: Use containers that are in good condition, free from cracks or leaks, and compatible with the chemical waste.[6]
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Avoid using abbreviations or chemical formulas.
-
The approximate quantity or concentration of the waste.
-
The date when the waste was first added to the container.
-
-
-
Waste Storage in the Laboratory:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[7]
-
The storage area should be secure, away from general laboratory traffic, and segregated from incompatible chemicals.[4]
-
Ensure the container is kept closed at all times, except when adding waste.[5]
-
-
Arranging for Disposal:
-
Once the waste container is full (typically no more than 90% capacity to allow for expansion) or ready for disposal, follow your institution's established procedures for chemical waste pickup.[8]
-
This usually involves submitting a request to your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste disposal company.[9]
-
Quantitative Data for Laboratory Waste Disposal
The following table summarizes general quantitative guidelines for the management of hazardous chemical waste in a laboratory setting. These represent best practices and are not specific to this compound but should be applied.
| Parameter | Guideline |
| Container Headspace | Leave at least 10% headspace in liquid waste containers to allow for vapor expansion.[8] |
| Satellite Accumulation Area (SAA) Storage Time | Follow institutional and local regulations, often not to exceed 90 or 180 days.[5] |
| Maximum Quantity in SAA | Up to 55 gallons of hazardous waste may be accumulated in an SAA.[1] |
| pH for Aqueous Waste (if neutralization is permissible) | Neutralize to a pH between 5.5 and 10.5 before disposal, if allowed by your institution.[10] |
Experimental Protocols
The disposal of this compound is a procedural safety measure and does not involve experimental protocols. The primary "protocol" is the strict adherence to the step-by-step disposal procedure outlined above and your institution's specific hazardous waste management plan.
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow emphasizes the critical steps from waste generation to final disposal.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within their research endeavors. Always consult your institution's specific guidelines and the relevant local, state, and federal regulations.
References
- 1. epa.gov [epa.gov]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. epa.gov [epa.gov]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. MedicalLab Management Magazine [medlabmag.com]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. acs.org [acs.org]
- 10. acs.org [acs.org]
Personal protective equipment for handling Piperazin-2-one-d6
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Piperazin-2-one-d6. The following procedures are based on established best practices for managing piperazine (B1678402) derivatives and are intended for use by trained laboratory personnel.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory to minimize exposure when handling this compound. The required equipment is detailed below.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and airborne particles. Standard safety glasses are insufficient.[1] |
| Hand Protection | Nitrile rubber gloves with a minimum thickness of >0.11 mm. | Provides a barrier against skin contact. Gloves should be inspected for integrity before each use and changed frequently.[1][2] |
| Body Protection | A flame-resistant lab coat or a chemical-resistant apron. | Prevents contamination of personal clothing.[1][3] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter. | Necessary when working outside of a certified chemical fume hood or if there is a potential for generating dust or aerosols.[1][4] |
Operational Plan: Safe Handling Procedures
Strict adherence to the following operational workflow is crucial for ensuring safety during the handling of this compound.
Caption: A stepwise workflow for the safe handling of this compound, from preparation to disposal.
Experimental Protocols
Step-by-Step Handling Protocol:
-
Preparation:
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood.[1][3][4]
-
Ensure that a safety shower and an eyewash station are readily accessible.[1][5]
-
Assemble all necessary PPE and inspect it for any signs of damage before use.[1]
-
Keep containers of this compound securely sealed when not in use.[3][4]
-
-
Handling:
-
In Case of Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open.[1][3] Seek immediate medical attention.[1]
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water for a minimum of 15 minutes.[1][5] If irritation persists, seek medical attention.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration.[5] Seek immediate medical attention.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[6] Seek immediate medical attention.
-
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure | Rationale |
| Solid Waste | Collect in a clearly labeled, sealed, and compatible container. | Prevents accidental exposure and environmental release. |
| Contaminated Materials | Dispose of used gloves, weigh boats, and other contaminated disposable materials in the designated solid waste container. | Ensures all potentially hazardous materials are handled correctly. |
| Empty Containers | Triple rinse with a suitable solvent. The rinsate should be collected as hazardous waste. Deface the label before disposing of the container. | Reduces the risk of residual chemical exposure.[7] |
All waste must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[5][8] Do not pour chemical waste down the drain.[7][9] Arrange for collection by trained hazardous waste personnel.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. carlroth.com [carlroth.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. mmbio.byu.edu [mmbio.byu.edu]
- 7. youtube.com [youtube.com]
- 8. Making sure you're not a bot! [oc-praktikum.de]
- 9. p2infohouse.org [p2infohouse.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
